molecular formula C40H60 B162413 9,9'-Di-cis-zeta-carotene CAS No. 72746-33-9

9,9'-Di-cis-zeta-carotene

Cat. No.: B162413
CAS No.: 72746-33-9
M. Wt: 540.9 g/mol
InChI Key: BIWLELKAFXRPDE-ZURBLSRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9'-Di-cis-zeta-carotene (CAS RN 72746-33-9) is a solid isomer of ζ-carotene with a molecular weight of 540.9 g/mol and a molecular formula of C₄₀H₆₀ . It serves as an essential intermediate in the plant carotenoid biosynthetic pathway, playing a critical role in the production of lycopene and downstream carotenoids . This compound is the specific product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) and the dedicated substrate for ζ-carotene desaturase (ZDS) . The conversion of its precursor, 9,15,9'-tri-cis-ζ-carotene, into 9,9'-di-cis-ζ-carotene is a vital, regulated step that is necessary for the pathway to proceed, particularly in non-photosynthetic tissues and during growth in darkness . In research, 9,9'-di-cis-ζ-carotene is invaluable for studying the regulation and enzymology of the carotenoid pathway . It is used to elucidate the function of Z-ISO and ZDS and to investigate metabolic feedback mechanisms . Studies in maize and Arabidopsis mutants deficient in Z-ISO activity (e.g., the maize y9 mutant) have demonstrated that the accumulation of the precursor, 9,15,9'-tri-cis-ζ-carotene, and the consequent lack of 9,9'-di-cis-ζ-carotene, disrupts normal plastid development, leading to altered chloroplast formation and leaf pigmentation . Furthermore, research suggests that cis-carotene intermediates like this compound may be precursors for apocarotenoid signals that regulate plant development and retrograde communication between plastids and the nucleus . Research Applications • Enzyme substrate for ζ-carotene desaturase (ZDS) assays • Analytical standard for HPLC and UPLC to identify and quantify pathway intermediates • Investigating chloroplast and etioplast development • Studying carotenoid-derived retrograde signaling and gene regulation ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLELKAFXRPDE-ZURBLSRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030374
Record name Zeta-Carotene
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Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003063
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72746-33-9
Record name ζ-Carotene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name zeta-Carotene
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Record name Zeta-Carotene
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Record name .ZETA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the 9,9'-Di-cis-zeta-carotene Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 9,9'-di-cis-zeta-carotene biosynthetic pathway, a pivotal route in the formation of carotenoids in plants and cyanobacteria. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic steps, regulatory nuances, and analytical methodologies essential for studying this pathway.

Introduction: The Centrality of cis-trans Isomerization in Carotenoid Biosynthesis

Carotenoids, a diverse class of isoprenoid pigments, are fundamental for photosynthesis and photoprotection in plants and serve as essential nutrients for human health.[1][2] The biosynthesis of these vital molecules is a complex process involving a series of desaturation and isomerization reactions. In plants and cyanobacteria, this pathway proceeds through a series of poly-cis intermediates, a stark contrast to the all-trans pathway observed in some bacteria.[3][4] A key intermediate in this poly-cis pathway is this compound, the formation of which represents a critical regulatory checkpoint.[5] This guide will illuminate the enzymes and mechanisms governing the synthesis of this crucial molecule.

The Poly-cis Carotenoid Biosynthetic Pathway: A Visual Overview

The formation of this compound is a key step in the conversion of the colorless 15-cis-phytoene to the red-colored all-trans-lycopene.[6] The following diagram illustrates the core reactions leading to and immediately following the synthesis of this compound.

9,9'-di-cis-zeta-carotene_Biosynthetic_Pathway cluster_upstream Upstream Reactions cluster_core Core Isomerization cluster_downstream Downstream Reactions 15-cis-Phytoene 15-cis-Phytoene 9,15,9'-tri-cis-zeta-carotene 9,15,9'-tri-cis-zeta-carotene 15-cis-Phytoene->9,15,9'-tri-cis-zeta-carotene Phytoene Desaturase (PDS) This compound This compound 9,15,9'-tri-cis-zeta-carotene->this compound 15-cis-ζ-carotene Isomerase (Z-ISO) 7,9,9'-tri-cis-neurosporene 7,9,9'-tri-cis-neurosporene This compound->7,9,9'-tri-cis-neurosporene ζ-carotene Desaturase (ZDS) 7,9,7',9'-tetra-cis-lycopene (Prolycopene) 7,9,7',9'-tetra-cis-lycopene (Prolycopene) 7,9,9'-tri-cis-neurosporene->7,9,7',9'-tetra-cis-lycopene (Prolycopene) ζ-carotene Desaturase (ZDS) all-trans-Lycopene all-trans-Lycopene 7,9,7',9'-tetra-cis-lycopene (Prolycopene)->all-trans-Lycopene Carotenoid Isomerase (CRTISO) Carotenoid_Extraction_and_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample_Harvesting 1. Sample Harvesting (Liquid N2 flash-freezing) Lyophilization 2. Lyophilization Sample_Harvesting->Lyophilization Grinding 3. Grinding Lyophilization->Grinding Solvent_Extraction 4. Solvent Extraction (Acetone/Methanol + BHT) Grinding->Solvent_Extraction Phase_Separation 5. Phase Separation (Hexane/Water) Solvent_Extraction->Phase_Separation Drying 6. Drying under N2 Phase_Separation->Drying Reconstitution 7. Reconstitution in HPLC solvent Drying->Reconstitution HPLC_Injection 8. HPLC Injection Reconstitution->HPLC_Injection C30_Column_Separation 9. C30 Reverse-Phase Column Separation HPLC_Injection->C30_Column_Separation PDA_Detection 10. Photodiode Array (PDA) Detection (400-500 nm) C30_Column_Separation->PDA_Detection Data_Analysis 11. Data Analysis (Quantification and Identification) PDA_Detection->Data_Analysis

Caption: A generalized workflow for the extraction and HPLC analysis of carotenoids.

HPLC Analysis of ζ-carotene Isomers

Rationale: High-performance liquid chromatography (HPLC) is the preferred method for the separation, identification, and quantification of carotenoids. [7]A C30 reverse-phase column is particularly effective for resolving geometric isomers of carotenoids, including the various cis- and trans-isomers of ζ-carotene. [8]A photodiode array (PDA) detector allows for the identification of carotenoids based on their characteristic absorption spectra. [7] Step-by-Step Protocol:

  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a PDA detector is recommended.

  • Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is ideal for separating carotenoid isomers. [8]3. Mobile Phase: A gradient elution is typically required for optimal separation. A common mobile phase system consists of:

    • Solvent A: Methanol/Water (95:5, v/v) with 0.1% triethylamine

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program: A representative gradient program is as follows:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-45 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.

  • Detection: Monitor the elution profile with a PDA detector, scanning a wavelength range of 250-600 nm. For quantification, specific wavelengths corresponding to the absorption maxima of the ζ-carotene isomers (around 400 nm) should be used. [9]8. Identification and Quantification:

    • Identify peaks by comparing their retention times and UV-Vis absorption spectra with those of authentic standards.

    • Quantify the individual carotenoids by creating a standard curve with known concentrations of purified standards.

Quantitative Data Summary:

Carotenoid IsomerTypical Retention Time (min) on C30 Columnλmax (nm) in Hexane
9,15,9'-tri-cis-ζ-carotene~18-20~378, 400, 425
9,9'-di-cis-ζ-carotene~21-23~379, 401, 426
all-trans-ζ-carotene~24-26~378, 400, 425
7,9,9'-tri-cis-neurosporene~27-29~416, 440, 470
Prolycopene~30-32~439, 467, 497
all-trans-Lycopene~33-35~446, 472, 503

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition.

Genetic Analysis of the this compound Pathway

Understanding the genetic regulation of the this compound pathway is crucial for both basic research and crop improvement. [10] Approaches for Genetic Analysis:

  • Mutant Screening: The identification and characterization of mutants with altered carotenoid profiles has been instrumental in elucidating the functions of genes in this pathway. [10]For example, the tangerine mutant in tomato, which lacks a functional CRTISO, accumulates prolycopene. [11]* Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to study the expression patterns of Z-ISO and ZDS in different tissues and under various environmental conditions. [12]This can provide insights into the transcriptional regulation of the pathway.

  • Genome-Wide Association Studies (GWAS): GWAS can be employed to identify genetic loci associated with variations in the accumulation of specific carotenoids, including the precursors to and products of the this compound pathway.

  • CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system can be used to create targeted mutations in Z-ISO, ZDS, and other carotenoid biosynthesis genes to precisely study their functions. [10]

Conclusion

The this compound biosynthetic pathway represents a critical juncture in the production of carotenoids in plants and cyanobacteria. The enzymes Z-ISO and ZDS play indispensable roles in this pathway, and their activities are tightly regulated. A thorough understanding of this pathway, facilitated by the robust analytical and genetic methodologies outlined in this guide, is essential for advancing our knowledge of plant biology and for the development of nutritionally enhanced crops.

References

  • Yu, Q., Ghisla, S., Hirschberg, J., Mann, V., & Beyer, P. (2011). Plant carotene cis-trans isomerase CRTISO: a new member of the FAD(RED)-dependent flavoproteins catalyzing non-redox reactions. The Journal of Biological Chemistry, 286(10), 8666–8676. [Link]

  • Park, H., Kreunen, S. S., Cuttriss, A. J., DellaPenna, D., & Pogson, B. J. (2002). Identification of the carotenoid isomerase provides insight into carotenoid biosynthesis, prolamellar body formation, and photomorphogenesis. The Plant Cell, 14(2), 321–332. [Link]

  • Chen, Y., Li, F., Wurtzel, E. T. (2010). Control of carotenoid biosynthesis through a heme-based cis-trans isomerase. Nature Chemical Biology, 6(8), 565-567. [Link]

  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2004). Analysis in vitro of the enzyme CRTISO establishes a poly-cis-carotenoid biosynthesis pathway in plants. The Plant Journal, 38(5), 846-854. [Link]

  • Beyer, P., Kroncke, U., & Nievelstein, V. (1991). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Journal of Biological Chemistry, 266(26), 17372-17378. [Link]

  • ResearchGate. (n.d.). CRTISO Functions as an Isomerase in the Carotenoid Biosynthetic Pathway in Higher Plants. [Link]

  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2004). Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants. The Plant Cell, 16(8), 2133-2143. [Link]

  • Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Journal of Ecosystem & Ecography, 6(2), 1-19. [Link]

  • Nisar, N., Li, F., Lu, S., Khin, N. C., & Pogson, B. J. (2015). Carotenoid metabolism in plants. Molecular Plant, 8(1), 68-82. [Link]

  • Dias, M. C., Cagnon, C., & Cotoras, M. (2021). Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens. Foods, 10(10), 2356. [Link]

  • Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Journal of Ecosystem & Ecography, 6(2), 193. [Link]

  • Llorente, B., D'Andrea, L., & Rodriguez-Concepcion, M. (2013). A rapid method for the extraction and analysis of carotenoids and other hydrophobic substances suitable for systems biology studies with photosynthetic bacteria. Marine drugs, 11(10), 3827–3840. [Link]

  • Kim, J. H., Lee, J. Y., & Kim, S. H. (2020). Investigation of genetic factors regulating chlorophyll and carotenoid biosynthesis in red pepper fruit. Frontiers in Plant Science, 11, 541974. [Link]

  • Grokipedia. (2026, January 7). Prolycopene isomerase. [Link]

  • Wurtzel, E. T. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 231-247. [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2014). An efficient HPLC method for extraction of β-carotene from oilseed crops. Journal of food science and technology, 51(10), 2735–2742. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant physiology, 144(3), 1181–1189. [Link]

  • Ksenia, S. P., & Vladimir, D. K. (2023). Isomerization of carotenoids in photosynthesis and metabolic adaptation. Photosynthesis research, 157(1), 1–17. [Link]

  • Li, Y., Wang, Y., Zhang, N., Liu, L., Wang, Y., & Li, H. (2021). Carotenoid Biosynthetic Genes in Cabbage: Genome-Wide Identification, Evolution, and Expression Analysis. International journal of molecular sciences, 22(24), 13626. [Link]

  • Kash-kash, T., Mas-kash, S., & My-kash, A. (2022). Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Cunningham, F. X., Jr, & Gantt, E. (1998). GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS. Annual review of plant physiology and plant molecular biology, 49, 557–583. [Link]

  • Clotault, J., Peltier, D., Soufflet-Freslon, V., Briard, M., & Geoffriau, E. (2012). Differential selection on carotenoid biosynthesis genes as a function of gene position in the metabolic pathway: a study on the carrot and dicots. PloS one, 7(6), e38724. [Link]

  • Chen, B. H., & Chen, Y. C. (2002). Determination of major carotenoids in human serum by liquid chromatography. Journal of food and drug analysis, 10(3), 169-175. [Link]

  • Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Frontiers in plant science, 13, 928318. [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. [Link]

  • Beyer, P., Kroncke, U., & Nievelstein, V. (1991). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Semantic Scholar. [Link]

  • Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. [Link]

  • Gupta, P., Sreelakshmi, Y., & Sharma, R. (2015). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. Plant methods, 11, 51. [Link]

  • Sandmann, G. (2018). HPLC analysis of carotenoids from bacteria. In Bacterial Carotenoids: Methods and Protocols (pp. 121-131). Humana Press, New York, NY. [Link]

  • Hart, D. J., & Scott, K. J. (1995). Development and evaluation of a new method for the determination of the carotenoid content in selected vegetables by HPLC and HP. Food Chemistry, 54(1), 101-111. [Link]

  • Masamoto, K., Misawa, N., & Shinozaki, K. (2020). Oxygenic Phototrophs Need ζ-Carotene Isomerase (Z-ISO) for Carotene Synthesis: Functional Analysis in Arthrospira and Euglena. ResearchGate. [Link]

  • Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. SciSpace. [Link]

  • ResearchGate. (n.d.). Phylogenetic tree showing that Z-ISO in plants is evolved from a common.... [Link]

  • Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCI. [Link]

  • Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

  • Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

  • Moran, N. E., Mohn, E. S., Hason, N., Erdman, J. W., Jr, & Johnson, E. J. (2018). Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial. Molecular nutrition & food research, 62(14), e1701092. [Link]

  • Wikipedia. (n.d.). Prolycopene isomerase. [Link]

  • Guo, J., Tu, Y., & Hu, C. (2008). Cis−Trans Isomerizations of β-Carotene and Lycopene: A Theoretical Study. The Journal of Physical Chemistry B, 112(40), 12968-12977. [Link]

Sources

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene and its Central Role in Plant Carotenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the poly-cis pathway of carotenoid biosynthesis in plants, with a specific focus on the pivotal intermediate, 9,9'-di-cis-ζ-carotene. We will delve into the enzymatic machinery, regulatory networks, and state-of-the-art analytical methodologies pertinent to this pathway, offering insights for researchers in plant biology, biotechnology, and drug development.

Introduction: Beyond the All-Trans Paradigm

Carotenoids are a diverse class of lipophilic isoprenoid pigments synthesized in all photosynthetic organisms and some non-photosynthetic bacteria and fungi.[1] In plants, they are indispensable for survival, serving as accessory pigments for light harvesting, photoprotectors against oxidative stress, and precursors to vital signaling molecules like abscisic acid (ABA) and strigolactones.[1][2] While the brightly colored all-trans isomers of carotenoids like β-carotene and lycopene are the most well-known end-products, the biosynthetic route to their formation is a sophisticated pathway that proceeds through a series of cis-isomeric intermediates. Understanding this "poly-cis" pathway is critical, as it represents the primary route of carbon flux towards all major carotenoids in plants. At the heart of this pathway lies 9,9'-di-cis-ζ-carotene, an intermediate whose formation is a critical, enzyme-catalyzed checkpoint.[3]

The Poly-cis Biosynthetic Pathway: A Stepwise Elucidation

The synthesis of carotenoids begins in the plastids with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which generates the universal C5 isoprenoid precursors.[4] These are sequentially assembled to form the C40 backbone, 15-cis-phytoene, the first committed precursor of the carotenoid pathway. The subsequent conversion to the red-colored all-trans-lycopene involves a series of desaturation and isomerization reactions.

  • Phytoene Desaturation (PDS): The colorless 15-cis-phytoene is acted upon by Phytoene Desaturase (PDS), a membrane-bound enzyme that introduces two double bonds. This two-step reaction proceeds via the intermediate 15,9′-di-cis-phytofluene to yield 9,15,9′-tri-cis-ζ-carotene .[3][5] This product contains three cis double bonds, with the central 15-cis bond being a key feature.

  • Zeta-Carotene Isomerization (Z-ISO): The product of PDS, 9,15,9′-tri-cis-ζ-carotene, is not a suitable substrate for the next enzyme in the sequence.[6] Its central 15-cis double bond must be isomerized to a trans configuration. This crucial conversion is catalyzed by the 15-cis-ζ-carotene isomerase (Z-ISO) .[1][7] This enzyme specifically targets the 15-cis bond, converting 9,15,9′-tri-cis-ζ-carotene into 9,9'-di-cis-ζ-carotene .[3] This step is a vital flux control point, especially in non-photosynthetic tissues or in darkness, where light-induced photoisomerization cannot compensate for the lack of enzymatic activity.[3][8]

  • Zeta-Carotene Desaturation (ZDS): With the correct isomeric configuration, 9,9'-di-cis-ζ-carotene now serves as the dedicated substrate for ζ-Carotene Desaturase (ZDS).[3][9] ZDS introduces two further double bonds, converting 9,9'-di-cis-ζ-carotene into 7,9,9'-tri-cis-neurosporene, and subsequently to 7,9,7',9'-tetra-cis-lycopene (prolycopene).[5][9]

  • Carotenoid Isomerase (CRTISO): The final step before cyclization involves the carotenoid isomerase (CRTISO), which converts the poly-cis-lycopene into the thermodynamically stable all-trans-lycopene .[2][10][11] All-trans-lycopene is the branch-point precursor for the synthesis of α-carotene and β-carotene, and subsequently, the xanthophylls lutein and zeaxanthin.

Carotenoid_Biosynthesis GGPP Geranylgeranyl-PP PSY PSY GGPP->PSY Phytoene 15-cis-Phytoene PDS PDS Phytoene->PDS Phytofluene 15,9′-di-cis-Phytofluene Phytofluene->PDS TriCisZeta 9,15,9′-tri-cis-ζ-carotene ZISO Z-ISO TriCisZeta->ZISO DiCisZeta 9,9'-di-cis-ζ-carotene ZDS ZDS DiCisZeta->ZDS Neurosporene 7,9,9'-tri-cis-Neurosporene Neurosporene->ZDS Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) CRTISO CRTISO Prolycopene->CRTISO Lycopene all-trans-Lycopene Cyclases Cyclases Lycopene->Cyclases Downstream α- & β-carotenes Xanthophylls PSY->Phytoene p1 PSY->p1 PDS->Phytofluene PDS->TriCisZeta p2 PDS->p2 ZISO->DiCisZeta p3 ZISO->p3 ZDS->Neurosporene ZDS->Prolycopene p4 ZDS->p4 CRTISO->Lycopene p5 CRTISO->p5 Cyclases->Downstream HPLC_Workflow Start Plant Tissue (Frozen) Homogenize Homogenization (Liquid N2) Start->Homogenize Extract Solvent Extraction (+BHT, dim light) Homogenize->Extract Saponify Saponification (Methanolic KOH) Extract->Saponify For high-lipid samples Dry Dry Down (Nitrogen Stream) Extract->Dry For low-lipid samples Saponify->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject HPLC-PDA Injection Reconstitute->Inject Analyze Data Analysis: - Retention Time - UV-Vis Spectra - Quantification Inject->Analyze

Sources

A Technical Guide to the Enzymatic Conversion of 9,15,9′-tri-cis-ζ-carotene to 9,9'-Di-cis-ζ-carotene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The biosynthesis of carotenoids in plants follows a complex, stereochemically precise pathway known as the poly-cis pathway. A pivotal, yet once enigmatic, step in this sequence is the conversion of 9,15,9′-tri-cis-ζ-carotene into 9,9′-di-cis-ζ-carotene. This isomerization is critical for the subsequent desaturation reactions that lead to the formation of lycopene and other downstream carotenoids essential for photosynthesis and human nutrition. This guide provides an in-depth examination of the core enzyme responsible for this reaction, 15-cis-ζ-carotene isomerase (Z-ISO). We will explore its discovery, mechanism, and biological significance, and provide a detailed, field-proven protocol for its functional characterization using an engineered Escherichia coli system. This document is intended for researchers, biochemists, and professionals in drug development and metabolic engineering who require a comprehensive understanding of this key enzymatic process.

Part 1: The Significance of a Single Isomerization

Carotenoids are a diverse class of isoprenoid pigments vital for plant life and human health, serving as photoprotective agents, hormone precursors, and essential dietary nutrients like provitamin A.[1] In plants and cyanobacteria, the pathway from the colorless precursor phytoene to the red-colored lycopene involves a series of desaturation and isomerization reactions. For many years, a critical gap existed in our understanding of this pathway. It was known that phytoene desaturase (PDS) produces 9,15,9′-tri-cis-ζ-carotene, but the subsequent enzyme, ζ-carotene desaturase (ZDS), requires 9,9′-di-cis-ζ-carotene as its substrate.[2][3] This discrepancy pointed to a missing enzymatic step: the specific isomerization of the central 15-cis double bond.

The discovery of 15-cis-ζ-carotene isomerase (Z-ISO) resolved this puzzle.[4][5] This enzyme is the dedicated catalyst for converting the PDS product into the required ZDS substrate, proving to be an indispensable component of carotenoid biosynthesis, particularly in tissues not exposed to light where photoisomerization cannot occur.[5][6][7][8] Understanding and manipulating this enzymatic step is crucial for the metabolic engineering of crops with enhanced nutritional profiles.

Part 2: Core Enzymology of Z-ISO

Discovery and Function

The identification of the Z-ISO enzyme stemmed from genetic studies in maize (Zea mays) and Arabidopsis thaliana.[4] Mutants lacking a functional Z-ISO gene, such as the maize pale yellow9 (y9) mutant, were found to accumulate the substrate, 9,15,9′-tri-cis-ζ-carotene, specifically in non-photosynthetic tissues like roots and etiolated leaves.[2][4] This accumulation created a bottleneck in the pathway, preventing the synthesis of downstream carotenoids. Functional complementation assays, where the Z-ISO gene was expressed in an E. coli system engineered to produce the substrate, definitively proved its role in catalyzing the required cis-to-trans isomerization of the 15-15' double bond.[4][5]

Mechanism and Structure

Z-ISO is a unique, integral membrane protein that contains a heme b cofactor, and its catalytic activity is dependent on the redox state of this heme iron.[1][6] The enzyme belongs to the NnrU family, which is evolutionarily distinct from other known carotenoid isomerases like CRTISO.[5][6] While a high-resolution crystal structure is not yet available, predictive models based on AlphaFold suggest potential protein ligands for the heme cofactor and the substrate-binding site.[8] The proposed mechanism involves the reduced state of the heme cofactor triggering conformational changes in the enzyme's active site, which facilitates substrate binding and the specific isomerization of the 15-cis bond to a trans configuration, yielding 9,9′-di-cis-ζ-carotene.[6][7]

The Poly-Cis Carotenoid Biosynthesis Pathway

The Z-ISO-catalyzed reaction is a single, critical step within a larger biosynthetic sequence. The pathway ensures the correct stereochemistry is maintained for each subsequent enzymatic reaction. In photosynthetic tissues, light can partially overcome a Z-ISO deficiency by directly photo-isomerizing the 15-cis bond; however, in non-photosynthetic tissues, the enzyme is absolutely essential.[2][7][8]

Carotenoid_Pathway cluster_upstream Upstream Synthesis cluster_core_reaction Z-ISO Mediated Conversion cluster_downstream Downstream Synthesis Phytoene 15-cis-Phytoene PDS PDS Phytoene->PDS Substrate 9,15,9′-tri-cis-ζ-carotene ZISO Z-ISO Substrate->ZISO Product 9,9′-di-cis-ζ-carotene ZDS ZDS Product->ZDS Neurosporene 7,9,9′-tri-cis-Neurosporene Lycopene 7,9,7′,9′-tetra-cis-Lycopene (Prolycopene) Neurosporene->Lycopene Desaturation (via ZDS) CRTISO CRTISO Lycopene->CRTISO Isomerization to all-trans-Lycopene PDS->Substrate Desaturation ZISO->Product Isomerization (15-cis → 15-trans) ZDS->Neurosporene Desaturation

Figure 1: The central role of Z-ISO in the plant carotenoid biosynthesis pathway.

Part 3: Experimental Workflow for Z-ISO Functional Validation

A robust method for validating Z-ISO function is the use of a heterologous expression system in E. coli. This approach creates a self-validating biological chassis where the activity of the introduced Z-ISO enzyme can be unequivocally determined by analyzing the resulting carotenoid profile.

Principle of the Assay

The assay is based on a two-plasmid complementation system. The first plasmid equips E. coli with the necessary enzymes to produce the Z-ISO substrate, 9,15,9′-tri-cis-ζ-carotene. The second plasmid carries the candidate Z-ISO gene. If the candidate gene encodes a functional Z-ISO, its expression will convert the accumulated substrate into the product, 9,9′-di-cis-ζ-carotene, which can be detected and quantified via HPLC analysis.[1][4][8]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid_S Plasmid 1: Substrate Synthesis (CrtE, CrtB, PDS) Transform Co-transformation Plasmid_S->Transform Plasmid_Z Plasmid 2: Z-ISO Gene Plasmid_Z->Transform Ecoli E. coli Host Ecoli->Transform Culture Culture in Darkness (prevents photoisomerization) Transform->Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Extract Carotenoid Extraction (e.g., Acetone/Methanol) Harvest->Extract HPLC HPLC Analysis (C30 Column) Extract->HPLC Result Data Interpretation: Compare Substrate vs. Product Peaks HPLC->Result

Figure 2: Workflow for the functional characterization of Z-ISO in E. coli.
Detailed Experimental Protocol

A. Plasmid Construction and Strain Preparation:

  • Substrate Synthesis Plasmid: Construct or obtain a plasmid containing the genes for geranylgeranyl diphosphate synthase (CrtE), phytoene synthase (CrtB), and phytoene desaturase (PDS) from a plant or cyanobacterial source. A common vector for this is pACCRT-EBP or similar constructs that produce ζ-carotene precursors.[2]

  • Z-ISO Expression Plasmid: Clone the full-length coding sequence of the candidate Z-ISO gene into a compatible E. coli expression vector (e.g., pCDFDuet-1) under the control of an inducible promoter like T7.[8]

  • Control Plasmid: Prepare an identical expression vector without the Z-ISO insert (empty vector) to serve as a negative control.

B. Transformation and Culture:

  • Prepare competent E. coli cells (e.g., BL21(DE3) strain).

  • Co-transform the competent cells with the substrate synthesis plasmid and either the Z-ISO expression plasmid or the empty vector control.

  • Plate the transformed cells on selective agar plates (containing appropriate antibiotics for both plasmids) and incubate overnight at 37°C in complete darkness.

  • Inoculate single colonies into liquid culture medium with the corresponding antibiotics.

  • Grow the cultures at 37°C with shaking, wrapped in aluminum foil to ensure complete darkness.

  • When the culture reaches an OD600 of 0.6-0.8, induce protein expression (e.g., with 1 mM IPTG).

  • Continue to incubate the cultures at a lower temperature (e.g., 28°C) for 16-24 hours, still in complete darkness, to allow for carotenoid accumulation.

C. Carotenoid Extraction:

  • Harvest the bacterial cells by centrifugation (e.g., 4,000 x g for 10 minutes).

  • Discard the supernatant and wash the cell pellet with a buffered saline solution.

  • Resuspend the pellet in 1 mL of acetone or methanol and vortex vigorously for 5 minutes to break the cells and extract the pigments.

  • Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to pellet the cell debris.

  • Carefully transfer the colored supernatant to a fresh tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Redissolve the dried carotenoid extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase (or a compatible solvent like methyl-tert-butyl ether) for analysis.[9]

D. HPLC Analysis:

  • Column: Use a reverse-phase C30 column, which provides excellent resolution for carotenoid isomers.[9][10]

  • Mobile Phase: A common gradient system involves two solvents:

    • Solvent A: Methanol/Water (e.g., 95:5 v/v) with an ion-pairing agent like ammonium acetate.

    • Solvent B: Methyl-tert-butyl ether (MTBE).

  • Gradient Program: A typical run might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B over 20-30 minutes to elute the nonpolar carotenoids.

  • Detection: Monitor the eluate using a photodiode array (PDA) detector, scanning from approximately 250-600 nm. The characteristic three-peaked absorption spectrum of carotenoids allows for their identification.

  • Peak Identification: Identify peaks based on their retention times and absorption spectra compared to established standards or published data.[2][8]

Expected Results and Data Interpretation

The success of the enzymatic conversion is determined by comparing the chromatograms of the Z-ISO-expressing sample and the empty vector control.

  • Negative Control (Empty Vector): The chromatogram will show a major peak corresponding to 9,15,9′-tri-cis-ζ-carotene and potentially a small peak for 9,9′-di-cis-ζ-carotene due to minimal spontaneous isomerization.[8]

  • Test Sample (Z-ISO Expression): A successful assay will show a significant decrease in the 9,15,9′-tri-cis-ζ-carotene peak and a corresponding large increase in the 9,9′-di-cis-ζ-carotene peak.[8]

CompoundTypical Retention Time (Relative)Absorption Maxima (λmax) in HexaneIdentifying Features
9,15,9′-tri-cis-ζ-carotene Earlier Eluting~378, 400, 425 nmSubstrate; major peak in control sample.
9,9′-di-cis-ζ-carotene Later Eluting~379, 401, 426 nmProduct; major peak in Z-ISO sample.

Table 1: Analytical characteristics for identifying Z-ISO substrate and product via HPLC-PDA. Absolute retention times will vary based on the specific HPLC system and conditions.

Part 4: Conclusion and Future Perspectives

The enzymatic conversion to 9,9'-di-cis-ζ-carotene, catalyzed by Z-ISO, is a cornerstone of the modern understanding of plant carotenoid biosynthesis. This technical guide has detailed the enzyme's function, its critical position in the metabolic pathway, and a robust workflow for its characterization. The provided protocols offer a self-validating system for researchers to confirm gene function and explore the properties of this unique heme-dependent isomerase.

Future research will likely focus on elucidating the high-resolution structure of Z-ISO to better understand its catalytic mechanism and redox regulation. This knowledge will be paramount for targeted metabolic engineering efforts aimed at enhancing the nutritional value of staple crops, ultimately contributing to global food security and human health.

References

  • Beltrán, J., Kloss, B., Hosseini, R., et al. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 153-170. [Link]

  • Chen, Y., Li, F., Wurtzel, E. T. (2010). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant Physiology, 153(1), 66-79. [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Microorganisms, 10(9), 1730. [Link]

  • Li, F., Murillo, C., Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181-1189. [Link]

  • Breitenbach, J., & Sandmann, G. (2005). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Planta, 220(5), 785-793. [Link]

  • Schaub, P., Yu, Q., Gemmecker, S., et al. (2012). On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase. PLoS ONE, 7(6), e39550. [Link]

Sources

Introduction: Unveiling a Pivotal Intermediate in Carotenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene: Structure, Properties, and Experimental Analysis

This compound (ζ-carotene) is a C₄₀ tetraterpenoid hydrocarbon that serves as a critical intermediate in the poly-cis carotenoid biosynthetic pathway in plants and cyanobacteria.[1][2] While not as widely known as its downstream products, such as lycopene and β-carotene, the precise stereochemistry of 9,9'-di-cis-ζ-carotene is indispensable for the progression of the pathway, particularly in the absence of light.[2][3][4][5] Its formation and subsequent conversion are tightly regulated enzymatic steps, making it a key molecule for understanding the intricate control of carotenoid production.

This guide provides a comprehensive technical overview of 9,9'-di-cis-ζ-carotene for researchers, scientists, and drug development professionals. We will delve into its unique molecular structure, physicochemical properties, its central role in biosynthesis, and the state-of-the-art methodologies for its isolation, purification, and structural elucidation. The insights provided herein are grounded in established experimental evidence, offering a robust resource for those studying carotenoid metabolism and exploring the potential applications of these vital natural pigments.

Molecular Structure and Physicochemical Properties

9,9'-Di-cis-ζ-carotene is an isomer of ζ-carotene with the molecular formula C₄₀H₆₀ and a molecular weight of approximately 540.9 g/mol .[2][6] Its structure is defined by a long polyene chain of conjugated double bonds, which is responsible for its chromophoric properties. The defining feature is the presence of two cis (or Z) double bonds at the 9 and 9' positions of the symmetrical molecule. This specific configuration distinguishes it from other ζ-carotene isomers and is a prerequisite for its recognition by the subsequent enzyme in the biosynthetic pathway.

Key Properties:
  • Physical State: Solid at room temperature.[6]

  • Solubility: As a non-polar hydrocarbon, it is highly lipophilic, soluble in organic solvents such as chloroform, hexane, and tetrahydrofuran (THF), and practically insoluble in water.[7]

  • Stability: Like most poly-cis carotenoids, 9,9'-di-cis-ζ-carotene is susceptible to degradation. It is sensitive to light, which can induce photoisomerization, and can be degraded by heat and acidic conditions.[7] Therefore, its extraction and analysis must be performed under dim or red light and with minimal heat exposure to preserve its native isomeric form.

Spectroscopic Profile

The extended system of conjugated double bonds in 9,9'-di-cis-ζ-carotene gives it a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. The presence of the cis bonds results in a hypsochromic shift (a shift to a shorter wavelength) and the appearance of a "cis-peak," a subsidiary absorption maximum at a shorter wavelength than the main peaks. This spectral fingerprint is a primary tool for its initial identification during chromatographic analysis.

Property Value / Description Significance
Molecular Formula C₄₀H₆₀[2][6]Defines the elemental composition.
Molecular Weight 540.9 g/mol [2][6]Confirmed via Mass Spectrometry.
Stereochemistry Two cis double bonds at C9 and C9'.Crucial for substrate specificity of the ZDS enzyme.
UV-Vis λmax ~400 nm (with shoulders at ~378 and ~425 nm)[4]The absorption maximum is characteristic of the ζ-carotene chromophore; the fine structure helps in identification.
Solubility Soluble in non-polar organic solvents.[7]Dictates the choice of solvents for extraction and chromatography.
Stability Light, heat, and acid-labile.[7]Requires careful handling during experimental procedures.

The Central Role in the Poly-cis Carotenoid Biosynthetic Pathway

In higher plants, the biosynthesis of all-trans-lycopene, the precursor for most major carotenoids, proceeds through a series of poly-cis intermediates. 9,9'-di-cis-ζ-carotene is the specific substrate for the enzyme ζ-carotene desaturase (ZDS).[1][2] Its formation from its precursor, 9,15,9'-tri-cis-ζ-carotene, is a vital and regulated step.

The pathway proceeds as follows:

  • Phytoene Desaturase (PDS): The enzyme PDS introduces two double bonds into 15-cis-phytoene, producing 9,15,9'-tri-cis-ζ-carotene.[2]

  • Zeta-Carotene Isomerase (Z-ISO): This crucial enzyme specifically catalyzes the isomerization of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene to a trans configuration.[3][4][5][8] This reaction yields 9,9'-di-cis-ζ-carotene.[2][4][5] This enzymatic step is essential in darkness or in non-photosynthetic tissues. In the presence of light, photoisomerization can partially compensate for a lack of Z-ISO activity.[2][4][5]

  • Zeta-Carotene Desaturase (ZDS): ZDS specifically recognizes and utilizes 9,9'-di-cis-ζ-carotene as its substrate.[1][2] It introduces two more double bonds, converting it first to 7,9,9'-tricis-neurosporene and then to 7,9,7',9'-tetracis-lycopene (also known as prolycopene).[1][9]

The strict substrate specificity of ZDS underscores the importance of the Z-ISO-mediated conversion. In mutants lacking functional Z-ISO, such as the maize y9 mutant, 9,15,9'-tri-cis-ζ-carotene accumulates, and the pathway is stalled, leading to altered pigmentation and impaired plastid development.[2][8][10]

Carotenoid_Biosynthesis cluster_pathway Poly-cis Carotenoid Biosynthesis Pathway cluster_enzymes Key Enzymes P1 15-cis-Phytoene P2 9,15,9'-tri-cis-ζ-carotene P1->P2 PDS P3 9,9'-di-cis-ζ-carotene P2->P3 Z-ISO (or Light) P4 7,9,9'-tricis-Neurosporene P3->P4 ZDS P5 7,9,7',9'-tetracis-Lycopene (Prolycopene) P4->P5 ZDS PDS PDS: Phytoene Desaturase ZISO Z-ISO: ζ-Carotene Isomerase ZDS ZDS: ζ-Carotene Desaturase Workflow_Isolation start Start: Plant Tissue step1 1. Freeze & Lyophilize start->step1 step2 2. Acetone/BHT Extraction (Dim Light) step1->step2 step3 3. Hexane/Saline Partition step2->step3 step4 4. Dry & Concentrate (Nitrogen Stream) step3->step4 step5 5. Redissolve & Filter step4->step5 step6 6. C30 RP-HPLC Separation step5->step6 step7 7. Fraction Collection step6->step7 end Purified 9,9'-di-cis-ζ-carotene step7->end

Fig 2. Experimental workflow for the isolation and purification of 9,9'-di-cis-ζ-carotene.

Structural Elucidation and Analytical Validation

Confirming the identity and purity of isolated 9,9'-di-cis-ζ-carotene requires a multi-technique analytical approach. Each method provides a piece of the puzzle, and together they offer definitive structural validation.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of carotenoid analysis. The use of a C30 column is highly recommended for resolving the complex mixture of geometric isomers. [11][12][13][14]Co-chromatography with an authentic standard, if available, provides strong evidence of identity. The PDA detector provides on-the-fly UV-Vis spectra, allowing for tentative identification based on λmax and spectral fine structure. [11]* Mass Spectrometry (MS): Following HPLC separation, online MS (e.g., APCI-MS or ESI-MS) can confirm the molecular weight of the eluting peak as 540.9 [M]⁺ or [M+H]⁺, verifying the elemental formula C₄₀H₆₀.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination of carotenoid isomers. [15][16]Due to the low natural abundance of carotenoids, this often requires pooling multiple purified fractions.

    • ¹H NMR: Provides information on the chemical environment of protons. Signals in the olefinic region (δ 5-7 ppm) are complex but can reveal key information about the stereochemistry of the double bonds.

    • ¹³C NMR: Gives a signal for each carbon atom, providing a complete map of the carbon skeleton. The chemical shifts of carbons adjacent to a cis double bond are characteristically shifted upfield compared to their all-trans counterparts, providing definitive proof of the 9,9'-di-cis configuration. [15][16]

Analytical_Logic cluster_analysis Analytical Validation Workflow cluster_results Validation Criteria A1 Purified Isolate A2 HPLC-PDA Analysis A1->A2 Purity & UV-Vis A3 LC-MS Analysis A1->A3 Molecular Weight A4 NMR Spectroscopy A1->A4 Structure & Isomerism R1 Retention Time λmax ≈ 400 nm A2->R1 R2 m/z = 540.9 A3->R2 R3 ¹H & ¹³C shifts confirm cis-bonds A4->R3 Conclusion Structure Confirmed: 9,9'-di-cis-ζ-carotene R1->Conclusion R2->Conclusion R3->Conclusion

Fig 3. Logical workflow for the structural elucidation of 9,9'-di-cis-ζ-carotene.

Applications in Research and Potential for Drug Development

While direct therapeutic applications of 9,9'-di-cis-ζ-carotene are not yet established, its role in research is significant.

  • Biochemical Research: It is an invaluable tool for studying the carotenoid pathway. As the specific substrate for ZDS, it is essential for in vitro enzyme assays to screen for inhibitors or to study the enzyme's kinetic properties and mechanism. [2]* Plant Science and Agriculture: Understanding the regulation of the Z-ISO and ZDS steps is critical for engineering crops with enhanced carotenoid content. The accumulation of specific isomers like 9,9'-di-cis-ζ-carotene can serve as a biomarker for genetic modifications or stress responses in plants. [2][8]* Drug Development Precursor: Carotenoids, in general, are investigated for their antioxidant, anti-inflammatory, and disease-preventing properties. [7]While research has focused on end-products like lycopene and β-carotene, the biological activities of their precursors are an emerging area of interest. As a precursor to these vital compounds, ensuring the efficiency of its conversion is relevant to maximizing the nutritional value of foods. Furthermore, cis-isomers of carotenoids sometimes exhibit unique biological properties, including potentially higher bioavailability, warranting further investigation. [17]

Conclusion

This compound represents more than just a fleeting intermediate in a complex biochemical pathway. It is a molecular linchpin whose specific stereochemistry dictates the flow of metabolites towards the synthesis of essential carotenoids. For researchers, it serves as a critical substrate, a biomarker of metabolic function, and a target for understanding enzymatic specificity. The technical guide presented here, from its fundamental properties to detailed experimental workflows, provides a solid foundation for professionals aiming to isolate, identify, and study this important molecule. As our understanding of the nuanced roles of individual carotenoid isomers grows, the study of pivotal precursors like 9,9'-di-cis-ζ-carotene will undoubtedly continue to be a fruitful area of scientific inquiry.

References

  • Beyer, P., et al. (1991). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. PubMed. [Link]

  • Cervantes-Paz, B., et al. (2014). Profiling of carotenoids in tomato juice by one- and two-dimensional NMR. PubMed. [Link]

  • LaFountain, A. M., et al. (2013). Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Prum Lab. [Link]

  • Moss, G. P. (1976). CARBON-13 NMR SPECTRA OF CAROTENOIDS. Pure and Applied Chemistry. [Link]

  • Quackenbush, F. W. (1987). Reverse Phase HPLC Separation of Cis-and Trans-Carotenoids and Its Application to β-Carotenes in Food Materials. Taylor & Francis Online. [Link]

  • International Union of Pure and Applied Chemistry. (1976). CARBON-13 NMR SPECTRA OF CAROTENOIDS. IUPAC. [Link]

  • Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCI. [Link]

  • DeepDyve. (2006). 1H HR‐MAS NMR of carotenoids in aqueous samples and raw vegetables. DeepDyve. [Link]

  • Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

  • Chen, Y., et al. (2010). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology | Oxford Academic. [Link]

  • Fanciullino, A. L., et al. (2013). A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Fisher Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). Zeta-Carotene. PubChem. [Link]

  • Proctor, M. S., et al. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. Wikipedia. [Link]

  • ResearchGate. (2008). Reverse Phase HPLC Separation of Cis-and Trans-Carotenoids and Its Application to ??-Carotenes in Food Materials. ResearchGate. [Link]

  • Chen, Y., et al. (2010). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed. [Link]

  • Qin, J., et al. (2008). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. [Link]

  • Gulas, E., et al. (2022). Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases. PMC. [Link]

Sources

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 9,9'-Di-cis-zeta-carotene, a pivotal intermediate in the biosynthesis of carotenoids. We will delve into its historical discovery, intricate biochemical role, and the analytical methodologies crucial for its study. This document is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of a Transient Isomer

In the complex tapestry of plant biochemistry, the carotenoid biosynthetic pathway stands out as a fundamental process, yielding a vast array of pigments essential for photosynthesis, photoprotection, and the production of signaling molecules.[1] Within this pathway, the formation and conversion of various carotenoid isomers are tightly regulated. This compound (C₄₀H₆₀, Molar Mass: 540.9 g/mol ) is a key, yet often transient, intermediate in this pathway.[1] Its precise stereochemistry is critical for the subsequent enzymatic steps that lead to the production of lycopene and other downstream carotenoids.[1] Understanding the discovery, properties, and handling of this specific isomer is paramount for scientists seeking to manipulate or study the carotenoid pathway for agricultural or pharmaceutical purposes.

A Historical Perspective: The Unraveling of a Biosynthetic Puzzle

The discovery of this compound is intrinsically linked to the genetic and biochemical dissection of the carotenoid pathway in maize (Zea mays). The story of its identification is a prime example of how the study of mutant phenotypes can illuminate complex biochemical networks.

The Maize Mutants: y9 and vp9

Two key maize mutants, pale yellow9 (y9) and viviparous9 (vp9), were instrumental in elucidating the role of this compound. The y9 mutant exhibits a pale yellow endosperm and a pale-green zebra-striping pattern on its leaves, accumulating various ζ-carotene isomers. In contrast, the vp9 mutant, which is lethal and results in white or pale-yellow kernels, also accumulates ζ-carotene.

A Tale of Two Isomers

The critical breakthrough came from the detailed analysis of the specific ζ-carotene isomers that accumulated in these mutants. Researchers discovered that in dark-grown tissues, the y9 mutant accumulated 9,15,9'-tri-cis-ζ-carotene . Conversely, the vp9 mutant accumulated 9,9'-di-cis-ζ-carotene . This differential accumulation provided the crucial evidence to delineate the functions of two key enzymes:

  • 15-cis-ζ-carotene isomerase (Z-ISO): The enzyme encoded by the Y9 gene. Its function is to convert 9,15,9'-tri-cis-ζ-carotene into 9,9'-di-cis-ζ-carotene. Therefore, a mutation in Y9 leads to the accumulation of the substrate, 9,15,9'-tri-cis-ζ-carotene.

  • ζ-carotene desaturase (ZDS): The enzyme affected in the vp9 mutant. ZDS utilizes 9,9'-di-cis-ζ-carotene as its specific substrate to introduce further double bonds in the carotenoid backbone. A non-functional ZDS leads to the accumulation of its substrate, 9,9'-di-cis-ζ-carotene.

This elegant interplay between genetics and biochemistry unequivocally established the identity and pivotal role of this compound as the specific product of Z-ISO and the dedicated substrate for ZDS.[1]

The Biochemical Context: A Critical Node in Carotenoid Biosynthesis

This compound sits at a crucial juncture in the poly-cis carotenoid biosynthetic pathway in plants and cyanobacteria. Its formation is a mandatory step for the pathway to proceed towards the synthesis of lycopene and subsequently, the vast array of other carotenoids.

Carotenoid_Pathway cluster_main Carotenoid Biosynthesis Pathway cluster_enzymes Enzymes 15-cis-Phytoene 15-cis-Phytoene 9_15_9_tri_cis_zeta_carotene 9,15,9'-tri-cis-ζ-carotene 15-cis-Phytoene->9_15_9_tri_cis_zeta_carotene PDS 9_9_di_cis_zeta_carotene 9,9'-di-cis-ζ-carotene 9_15_9_tri_cis_zeta_carotene->9_9_di_cis_zeta_carotene Z-ISO 7_9_9_tri_cis_Neurosporene 7,9,9'-tri-cis-Neurosporene 9_9_di_cis_zeta_carotene->7_9_9_tri_cis_Neurosporene ZDS 7_9_7_9_tetra_cis_Lycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) 7_9_9_tri_cis_Neurosporene->7_9_7_9_tetra_cis_Lycopene ZDS all_trans_Lycopene all-trans-Lycopene 7_9_7_9_tetra_cis_Lycopene->all_trans_Lycopene CRTISO PDS Phytoene Desaturase ZISO ζ-carotene Isomerase ZDS ζ-carotene Desaturase CRTISO Carotenoid Isomerase

Caption: The poly-cis carotenoid biosynthetic pathway highlighting the central role of 9,9'-di-cis-ζ-carotene.

This enzymatic conversion is a critical regulatory point. In the absence of light, the enzymatic activity of Z-ISO is essential for carotenoid biosynthesis.[1] However, in photosynthetic tissues, light can partially compensate for the lack of Z-ISO activity through photoisomerization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and characterization.

PropertyValue
Molecular Formula C₄₀H₆₀
Molar Mass 540.9 g/mol
Appearance Solid
Solubility Soluble in organic solvents like hexane
UV-Vis λmax (in Hexane) ~400 nm, with shoulders at ~378 nm and ~425 nm

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification from Maize vp9 Kernels

The accumulation of this compound in the vp9 mutant of maize makes it an ideal source for its isolation.

5.1.1. Extraction

  • Grinding: Finely grind homozygous vp9 maize kernels to a powder.

  • Initial Extraction: Suspend the ground kernels in a mixture of methanol and ethyl acetate (6:4, v/v) or methanol and tetrahydrofuran (1:1, v/v).

  • Homogenization: Homogenize the suspension thoroughly to ensure efficient extraction.

  • Partitioning: Add water and a non-polar solvent such as hexane or petroleum ether to the homogenate. Mix vigorously and centrifuge to separate the phases.

  • Collection: Carefully collect the upper organic phase containing the carotenoids.

  • Repeat: Repeat the extraction of the aqueous phase with the non-polar solvent to maximize the yield.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a stream of nitrogen at a low temperature to obtain the crude carotenoid extract.

5.1.2. Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure this compound.

  • Column: A C30 reversed-phase column is highly recommended for its excellent selectivity towards carotenoid isomers.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

  • Detection: A photodiode array (PDA) detector is essential for monitoring the elution profile and identifying the target compound based on its characteristic UV-Vis spectrum.

HPLC_Purification_Workflow start Crude Extract from vp9 Maize injection Inject onto Preparative C30 HPLC Column start->injection separation Gradient Elution (Methanol/MTBE/Water) injection->separation detection PDA Detection (250-600 nm) separation->detection fractionation Collect Fractions Based on Retention Time and UV-Vis Spectrum detection->fractionation analysis Analyze Purity of Fractions by Analytical HPLC fractionation->analysis pooling Pool Pure Fractions analysis->pooling evaporation Evaporate Solvent under Nitrogen pooling->evaporation end Pure 9,9'-di-cis-ζ-carotene evaporation->end

Caption: Workflow for the purification of 9,9'-di-cis-ζ-carotene using preparative HPLC.

Analytical Characterization

5.2.1. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C30 column is the gold standard for separating and quantifying ζ-carotene isomers.

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Methanol/MTBE/water (83:15:2, v/v/v).

  • Mobile Phase B: Methanol/MTBE/water (8:90:2, v/v/v).

  • Gradient: A linear gradient from 100% A to 100% B over an extended period (e.g., 140 minutes) is often required to achieve optimal separation of the isomers.

  • Flow Rate: 1 mL/min.

  • Detection: PDA detector, monitoring at approximately 400 nm.

5.2.2. UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a solvent like hexane is characterized by a primary absorption maximum (λmax) around 400 nm, with two distinct shoulders at approximately 378 nm and 425 nm. This spectral fingerprint is crucial for its identification during HPLC analysis.

5.2.3. Mass Spectrometry (MS)

Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for the mass spectrometric analysis of relatively non-polar carotenoids like this compound.

  • Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 541.9 is expected.

  • Fragmentation: Tandem MS (MS/MS) can provide structural information. Common fragmentation patterns for carotenoids include the loss of toluene (92 Da) and other neutral losses from the polyene chain. Specific fragmentation patterns for this compound would need to be determined experimentally.

In Vitro Assay for ζ-carotene Desaturase (ZDS)

An in vitro assay for ZDS is essential for studying its enzymatic activity and for screening potential inhibitors.

  • Substrate Preparation: Prepare a solution of purified this compound in a suitable detergent (e.g., Tween 80) to ensure its solubility in an aqueous buffer system.

  • Enzyme Source: Utilize a source of active ZDS, which can be a purified recombinant enzyme or a protein extract from a system overexpressing the ZDS gene.

  • Reaction Mixture: Combine the ZDS enzyme source with the this compound substrate in a suitable buffer containing necessary cofactors (e.g., a quinone electron acceptor).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction by adding a solvent like acetone or ethanol, and then extract the carotenoids with a non-polar solvent (e.g., hexane).

  • Analysis: Analyze the extracted carotenoids by HPLC to quantify the consumption of the substrate (9,9'-di-cis-ζ-carotene) and the formation of the product (7,9,9'-tri-cis-neurosporene).

Conclusion and Future Directions

This compound, once a mere hypothetical intermediate, has been firmly established as a critical component of the carotenoid biosynthetic pathway. Its discovery, driven by meticulous genetic and biochemical studies of maize mutants, has provided profound insights into the regulation of this essential pathway. The experimental protocols detailed in this guide offer a robust framework for researchers to isolate, characterize, and utilize this important molecule.

Future research in this area may focus on the detailed structural biology of Z-ISO and ZDS to understand the molecular basis of their substrate specificity. Furthermore, the development of high-throughput screening assays based on the in vitro ZDS protocol could lead to the discovery of novel herbicides or compounds that modulate carotenoid biosynthesis for enhanced nutritional value in crops. The availability of pure this compound is the cornerstone of these future endeavors.

References

  • Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. ([Link])

  • A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil. ([Link])

  • Analysis of Carotenoids Using LC-MS-MS with Ion Mobility Spectrometry and Photoionization. ([Link])

  • Negative ion APCI tandem mass specta of carotenes. A) β-carotene; B) γ-carotene; C) lycopene; and D) α-carotene. ([Link])

  • 9,9'-Dicis-zeta-carotene desaturase - Wikipedia. ([Link])

  • Liquid Chromatography/Mass Spectrometry of Carotenoids Using Atmospheric Pressure Chemical Ionization. ([Link])

  • Purification of supercritical-fluid carotenoid-rich extracts by hydrophobic interaction chromatography. ([Link])

  • Evaluation of Analytical Methods for Carotenoid Extraction from Biofortified Maize ( Zea mays sp.) | Request PDF. ([Link])

  • Influence of Sample Processing on the Analysis of Carotenoids in Maize. ([Link])

  • Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). ([Link])

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. ([Link])

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ([Link])

  • Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium synechocystis sp. ([Link])

  • This compound desaturase (EC 1.3.5.6) | Protein Target - PubChem. ([Link])

  • Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. ([Link])

  • Zeta-Carotene - PubChem. ([Link])

  • A simplified method for the HPLC resolution of α-carotene and β-carotene (trans and cis) isomers. ([Link])

  • Recovery of β-Carotene From Plant By-Products by Using Different Extraction Methods. ([Link])

  • Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40. ([Link])

  • Determination of Carotenoids in Yellow Maize, the Effects of Saponification and Food Preparations. ([Link])

  • (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ([Link])

  • Determination of carotenoids in yellow maize, the effects of saponification and food preparations. ([Link])

  • Absorbance changes of carotenoids in different solvents. ([Link])

  • visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes. ([Link])

  • Visible spectra of standard β-carotene (a), hexane (b), and hexane-acetone (50:50) (c) extract. ([Link])

Sources

The Keystone of the Poly-Cis Carotenoid Pathway: A Technical Guide to the Natural Sources and Occurrence of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 9,9'-di-cis-zeta-carotene, a pivotal yet often overlooked intermediate in the poly-cis carotenoid biosynthetic pathway. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the natural occurrence, biosynthesis, and significance of this specific cis-isomer. By synthesizing current scientific understanding, this guide offers a comprehensive resource, detailing the enzymatic and environmental factors governing the presence of this compound in a variety of organisms. Furthermore, we present detailed methodologies for its extraction, identification, and analysis, thereby equipping researchers with the practical knowledge required to investigate this crucial molecule and its downstream products, many of which are vital for human health and nutrition.

Introduction: Beyond the All-Trans Paradigm

Carotenoids, a diverse class of isoprenoid pigments, are fundamental to life, playing indispensable roles in photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid and strigolactones.[1] While the vibrant yellows, oranges, and reds of all-trans carotenoids are widely recognized, the biosynthetic journey to these molecules in plants and cyanobacteria follows a less direct, "poly-cis" pathway.[2][3] Central to this pathway is a series of cis-isomeric intermediates, among which this compound holds a critical position.

This guide moves beyond a superficial acknowledgment of this isomer to provide a detailed technical overview of its natural sources and occurrence. Understanding the precise points of accumulation and the factors influencing its presence is paramount for researchers aiming to manipulate carotenoid pathways for enhanced nutritional content in crops or to utilize these pathways for the production of high-value compounds.

Natural Occurrence and Biological Significance

This compound is not a randomly occurring isomer; its formation is a specific and essential step in the carotenoid biosynthesis of higher plants, algae, and cyanobacteria.[4][5] Its presence is intrinsically linked to the activity of two key enzymes: zeta-carotene isomerase (Z-ISO) and zeta-carotene desaturase (ZDS).

The Enzymatic Nexus: Z-ISO and ZDS

The biosynthesis of this compound is the direct result of the enzymatic isomerization of its precursor, 9,15,9'-tri-cis-zeta-carotene, a reaction catalyzed by the enzyme zeta-carotene isomerase (Z-ISO) .[6][7] This step is crucial because the subsequent enzyme in the pathway, zeta-carotene desaturase (ZDS) , specifically recognizes and utilizes this compound as its substrate to continue the desaturation process towards lycopene.[3][8]

The indispensability of Z-ISO is highlighted in dark-grown tissues where photoisomerization cannot compensate for its absence.[8] In the absence of a functional Z-ISO, 9,15,9'-tri-cis-zeta-carotene accumulates, halting the downstream synthesis of essential carotenoids.[6][8]

Key Natural Sources: Where to Find this compound

The accumulation of this compound in detectable quantities is often associated with genetic mutations that block the subsequent metabolic step. A prime example is the maize (Zea mays) mutant viviparous9 (vp9) . This mutant lacks a functional ZDS, leading to the accumulation of the ZDS substrate, this compound, in tissues such as the endosperm and etiolated leaves.[6][9][10]

In contrast, the maize mutant y9 , which has a lesion in the Z-ISO gene, accumulates the precursor 9,15,9'-tri-cis-zeta-carotene in dark-grown tissues.[2][6][11] However, upon exposure to light, this precursor can be photoisomerized to this compound, making etiolated y9 seedlings a potential source for this compound after illumination.[6][12]

While high concentrations are found in these specific mutants, this compound is a transient intermediate in all organisms that utilize the poly-cis carotenoid pathway, including a vast array of fruits, vegetables, and photosynthetic microorganisms. Its low steady-state concentration in wild-type organisms, however, makes its direct extraction challenging without the use of sensitive analytical techniques.

Biosynthesis of this compound: A Visualized Pathway

The formation of this compound is a critical juncture in the conversion of the colorless C40 carotenoid precursor, phytoene, to the red-colored lycopene. The following diagram illustrates this key section of the poly-cis carotenoid biosynthetic pathway.

Carotenoid_Biosynthesis cluster_pathway Poly-cis Carotenoid Biosynthetic Pathway phytoene 15-cis-Phytoene phytofluene 9,15,9'-tri-cis-Phytofluene phytoene->phytofluene PDS zeta_carotene_tri_cis 9,15,9'-tri-cis-ζ-carotene phytofluene->zeta_carotene_tri_cis PDS zeta_carotene_di_cis 9,9'-Di-cis-ζ-carotene zeta_carotene_tri_cis->zeta_carotene_di_cis Z-ISO / Light neurosporene 7,9,9'-tri-cis-Neurosporene zeta_carotene_di_cis->neurosporene ZDS lycopene pro-Lycopene (7,9,7',9'-tetra-cis-Lycopene) neurosporene->lycopene ZDS

Figure 1: Biosynthetic pathway leading to this compound.

Experimental Protocols: Extraction, Identification, and Analysis

The lipophilic nature of carotenoids necessitates the use of organic solvents for their extraction and specialized chromatographic techniques for their separation and identification. The following protocols are designed to provide a robust framework for the study of this compound.

Extraction of ζ-Carotene Isomers from Plant Tissues

This protocol is adapted for the extraction of carotenoids from etiolated maize seedlings, a potential source of zeta-carotene isomers.

Materials:

  • Etiolated maize seedlings (vp9 for direct accumulation of 9,9'-di-cis-ζ-carotene, or light-exposed y9).

  • Liquid nitrogen.

  • Mortar and pestle.

  • Acetone (HPLC grade), chilled.

  • Petroleum ether or hexane (HPLC grade).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Amber glass vials.

Procedure:

  • Harvest approximately 5 g of etiolated seedling tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a conical flask and add 50 mL of chilled acetone.

  • Stir the mixture in the dark on a magnetic stirrer for 30 minutes at 4°C.

  • Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

  • Transfer the filtrate to a separatory funnel and add 50 mL of petroleum ether and 50 mL of saturated NaCl solution.

  • Shake the funnel gently to partition the carotenoids into the petroleum ether layer. Allow the layers to separate.

  • Collect the upper petroleum ether layer. Repeat the extraction of the aqueous layer with an additional 25 mL of petroleum ether.

  • Combine the petroleum ether extracts and wash with 50 mL of distilled water to remove residual acetone.

  • Dry the extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Redissolve the carotenoid residue in a small, known volume of HPLC mobile phase and store in an amber vial at -20°C until analysis.

HPLC Analysis of ζ-Carotene Isomers

The separation of carotenoid isomers is best achieved using a C30 reversed-phase column due to its enhanced shape selectivity for long-chain, unsaturated molecules.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol : Methyl-tert-butyl ether (MTBE) : Water (81:15:4, v/v/v).

  • Mobile Phase B: Methanol : MTBE : Water (6:90:4, v/v/v).

  • Gradient: A linear gradient tailored to the specific instrument and separation requirements, generally starting with a high percentage of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more nonpolar carotenoids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Monitor at multiple wavelengths, including the typical absorption maxima for zeta-carotene isomers (around 400 nm and 425 nm). A full spectral scan from 250-600 nm is recommended for peak identification.

Identification:

  • Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of known standards if available.

  • UV-Vis Spectra: The characteristic absorption spectrum of zeta-carotene isomers, with maxima around 400 nm, can be used for tentative identification. This compound typically exhibits a primary absorption maximum around 400 nm with shoulders at approximately 378 nm and 425 nm in hexane.

Quantitative Data and Spectroscopic Properties

Accurate identification and quantification of this compound rely on its distinct spectroscopic properties.

PropertyValueReference
Molecular Formula C₄₀H₆₀[8]
Molecular Weight 540.9 g/mol [8]
UV-Vis λmax (in Hexane) ~378, 400, 425 nm[13]
Appearance Pale yellow

Note: The exact absorption maxima can vary slightly depending on the solvent used.[14]

Experimental Workflow and Logical Relationships

The following diagram outlines the logical workflow for the extraction and analysis of this compound from a biological source.

Experimental_Workflow cluster_workflow Extraction and Analysis Workflow start Biological Source (e.g., vp9 Maize) extraction Solvent Extraction (Acetone/Petroleum Ether) start->extraction purification Liquid-Liquid Partition & Drying extraction->purification concentration Rotary Evaporation purification->concentration hplc HPLC-DAD Analysis (C30 Column) concentration->hplc identification Peak Identification (Retention Time & UV-Vis Spectra) hplc->identification quantification Quantification (Standard Curves) identification->quantification end Data Interpretation quantification->end

Figure 2: Workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound represents a critical control point in the biosynthesis of essential carotenoids in a wide range of organisms. A thorough understanding of its natural occurrence, the enzymes governing its formation and consumption, and the analytical methodologies for its study are fundamental for advancing research in plant biology, nutrition, and metabolic engineering. The protocols and information presented in this guide provide a solid foundation for researchers to delve into the intricacies of the poly-cis carotenoid pathway. Future research may focus on the identification of other natural sources of this isomer, the elucidation of the regulatory mechanisms governing Z-ISO and ZDS expression and activity, and the exploration of the potential biological activities of this compound itself.

References

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181–1189. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed, 144(2), 1181-9. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. PMC, 144(2), 1181–1189. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181-1189. [Link]

  • Chen, Y., Li, F., & Wurtzel, E. T. (2010). Mutations in the maize zeta-carotene desaturase gene lead to viviparous kernel. PLOS ONE, 12(3), e0174270. [Link]

  • Wurtzel, E. T. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 153-170. [Link]

  • Janick-Buckner, D., Buckner, B., & Li, F. (2001). Genetic and biochemical analysis of the y9 gene of maize, a carotenoid biosynthetic gene. MaizeGDB. [Link]

  • Breitenbach, J., & Sandmann, G. (2005). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Planta, 220(5), 785-93. [Link]

  • Wikipedia. (2023). Zeta-carotene isomerase. [Link]

  • Proctor, M. S., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. SciSpace. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. Semantic Scholar. [Link]

  • Orset, S., & Young, A. J. (1999). Exposure to Low Irradiances Favors the Synthesis of 9-cis β,β-Carotene in Dunaliella salina (Teod.). Plant Physiology, 119(2), 609–618. [Link]

  • Clark, J. (n.d.). UV-visible absorption spectrum of polyenes. Doc Brown's Chemistry. [Link]

  • Chen, Y., Li, F., & Wurtzel, E. T. (2010). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant Physiology, 153(1), 66–79. [Link]

  • Nyman, M. C. (2021). Spectral properties and stability of selected carotenoid and chlorophyll compounds in different solvent systems. MethodsX, 8, 101483. [Link]

  • Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. [Link]

  • Zang, L. Y., Sommerburg, O., & van Kuijk, F. J. (1997). Absorbance changes of carotenoids in different solvents. Free Radical Biology and Medicine, 23(7), 1086-9. [Link]

  • Wikipedia. (2023). 9,9'-Dicis-zeta-carotene desaturase. [Link]

  • Proctor, M. S., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

  • Llorente, B., et al. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. MDPI. [Link]

Sources

The Unseen Architect: A Technical Guide to the Biological Significance of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Often relegated to the transient life of a metabolic intermediate, 9,9'-di-cis-zeta-carotene is emerging from the shadows of the carotenoid biosynthetic pathway as a molecule of profound biological significance. This guide moves beyond a cursory description of its role in lycopene formation, offering an in-depth exploration of its enzymatic regulation, its pivotal position as a precursor to essential phytohormones, and its involvement in the sophisticated network of retrograde signaling that governs plant development. We will dissect the intricate biochemistry of this compound, providing field-proven insights and detailed experimental protocols for its study. This technical guide is designed to empower researchers to unravel the multifaceted functions of this critical, yet often overlooked, carotenoid.

The Central Axis of Carotenoid Biosynthesis: The Genesis of this compound

The vibrant yellows, oranges, and reds of the plant kingdom owe their existence to the carotenoid biosynthetic pathway, a meticulously orchestrated series of enzymatic reactions. Within this pathway, this compound serves as a critical nexus, its formation and subsequent conversion being indispensable for the production of downstream carotenoids in many organisms.[1]

The Poly-cis Pathway: A Departure from the Conventional

In higher plants, algae, and cyanobacteria, the biosynthesis of lycopene, the precursor to most other carotenoids, proceeds through a "poly-cis" pathway. This pathway is characterized by a series of cis-isomeric intermediates, a stark contrast to the all-trans intermediates found in some bacteria and fungi.[2] The journey begins with the head-to-head condensation of two geranylgeranyl diphosphate (GGPP) molecules to form 15-cis-phytoene.

The Enzymatic Relay: From 9,15,9'-tricis-zeta-carotene to this compound

The direct precursor to this compound is 9,15,9'-tricis-zeta-carotene. The conversion of this tri-cis isomer is a two-step process involving a crucial isomerization reaction:

  • Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, yielding 9,15,9'-tricis-zeta-carotene.

  • 15-cis-ζ-carotene Isomerase (Z-ISO): This integral membrane protein, containing a heme b cofactor, specifically catalyzes the isomerization of the 15-cis double bond of 9,15,9'-tricis-zeta-carotene to a trans-configuration.[3][4] This reaction is the exclusive source of this compound. In the absence of Z-ISO, as seen in maize y9 mutants, 9,15,9'-tricis-zeta-carotene accumulates, particularly in non-photosynthetic tissues.[1]

It is noteworthy that in photosynthetic tissues, light can partially compensate for the lack of Z-ISO activity through photoisomerization. However, in dark-grown tissues such as roots and etiolated seedlings, the enzymatic activity of Z-ISO is paramount for carotenoid biosynthesis to proceed.[1][5]

Diagram: The Biosynthetic Pathway to this compound

biosynthesis_pathway cluster_0 Carotenoid Biosynthesis 15-cis-Phytoene 15-cis-Phytoene 9_15_9_tricis_zeta_carotene 9,15,9'-tricis-zeta-carotene 15-cis-Phytoene->9_15_9_tricis_zeta_carotene Phytoene Desaturase (PDS) 9_9_dicis_zeta_carotene This compound 9_15_9_tricis_zeta_carotene->9_9_dicis_zeta_carotene 15-cis-ζ-carotene Isomerase (Z-ISO) 7_9_9_tricis_neurosporene 7,9,9'-tricis-neurosporene 9_9_dicis_zeta_carotene->7_9_9_tricis_neurosporene ζ-carotene Desaturase (ZDS)

Caption: Enzymatic conversion leading to the formation of this compound.

The Gatekeeper of Lycopene Synthesis: The Role of ζ-carotene Desaturase (ZDS)

The biological significance of this compound is intrinsically linked to its role as the dedicated substrate for the next enzyme in the pathway, ζ-carotene desaturase (ZDS).[1]

Substrate Specificity and Catalytic Action

ZDS is highly specific for the 9,9'-di-cis configuration of zeta-carotene. It introduces two additional double bonds into the molecule, converting it first to 7,9,9'-tricis-neurosporene and subsequently to 7,9,7',9'-tetracis-lycopene (prolycopene).[1][2] This stereospecificity underscores the importance of the preceding Z-ISO-catalyzed isomerization step.

Transcriptional Regulation: A Coordinated Effort

The expression of the ZDS gene is tightly regulated, often in coordination with other genes in the carotenoid biosynthetic pathway. In tomato, for instance, ZDS transcription is upregulated during fruit ripening, a process controlled by transcription factors and the phytohormone ethylene.[1] This ensures that the production of lycopene, and consequently the red color of the fruit, is synchronized with developmental cues.

Beyond Pigmentation: A Precursor to Phytohormones and Signaling Molecules

The importance of this compound extends far beyond its role as a pigment precursor. It is a foundational molecule for the synthesis of several vital phytohormones and is implicated in a novel class of signaling molecules.

The Abscisic Acid (ABA) and Strigolactone (SL) Connection

Carotenoids are the precursors to the phytohormones abscisic acid (ABA) and strigolactones (SLs).[6]

  • Abscisic Acid (ABA): This hormone plays a critical role in regulating seed dormancy, germination, and responses to environmental stress.[6] ABA is synthesized from the cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin.

  • Strigolactones (SLs): These hormones are involved in regulating shoot branching and symbiotic interactions with mycorrhizal fungi. SLs are derived from the cleavage of 9-cis-β-carotene.

Since the synthesis of β-carotene, violaxanthin, and neoxanthin is dependent on the flux of the carotenoid pathway through this compound, this intermediate is fundamentally linked to the biosynthesis of these essential phytohormones.

A New Frontier: Apocarotenoid Retrograde Signaling

Emerging evidence suggests that cis-carotene intermediates, or their cleavage products (apocarotenoids), act as retrograde signals, communicating information from the plastid to the nucleus to regulate gene expression and development.[7] While the precise chemical identity of many of these signaling molecules remains to be elucidated, studies on mutants that accumulate cis-carotenes have provided compelling evidence for their existence.[6]

Mutants deficient in Z-ISO or the subsequent enzyme, carotenoid isomerase (CRTISO), accumulate various cis-carotenes and exhibit altered chloroplast development and leaf morphology.[1] This suggests that the accumulation of these cis-carotenes, or a derived apocarotenoid signal, triggers a retrograde signaling cascade that impacts nuclear gene expression related to plastid biogenesis.[7] It is hypothesized that a yet-unidentified apocarotenoid derived from the cis-carotene pathway acts as a signaling molecule, influencing the expression of genes involved in photomorphogenesis.[7]

Diagram: Retrograde Signaling Hypothesis

retrograde_signaling cluster_plastid Plastid cluster_nucleus Nucleus cis_carotenes Accumulated This compound & other cis-carotenes apocarotenoid Putative Apocarotenoid Signal cis_carotenes->apocarotenoid Oxidative Cleavage gene_expression Altered Nuclear Gene Expression (e.g., for plastid proteins) apocarotenoid->gene_expression Retrograde Signal

Caption: Proposed model for cis-carotene-derived retrograde signaling.

Experimental Protocols for the Researcher

To facilitate further investigation into the biological significance of this compound, this section provides detailed, field-tested protocols for its extraction, quantification, and the functional analysis of related enzymes.

Extraction and HPLC Quantification of this compound from Plant Tissues

This protocol is designed for the accurate and reproducible quantification of this compound and other carotenoid isomers. The use of a C30 reversed-phase column is critical for achieving optimal separation of these structurally similar compounds.[8]

Materials:

  • Plant tissue (e.g., leaves, roots, fruits)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetone containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Saponification solution: 10% (w/v) KOH in methanol

  • Partitioning solvent: Diethyl ether or a hexane:diethyl ether mixture (1:1, v/v)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • HPLC system with a photodiode array (PDA) detector

  • C30 reversed-phase HPLC column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)

  • HPLC grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE)

Procedure:

  • Sample Preparation: Freeze a known weight of plant tissue (typically 100-500 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add 5-10 volumes of ice-cold extraction solvent to the powdered tissue and continue to grind until a homogenous slurry is formed. Transfer the slurry to a centrifuge tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5,000 x g for 10 minutes at 4°C. Carefully collect the supernatant. Repeat the extraction process on the pellet until the tissue is colorless. Pool all supernatants.

  • Saponification (Optional but Recommended): To remove interfering chlorophylls and lipids, add an equal volume of saponification solution to the pooled supernatant. Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Partitioning: Transfer the saponified extract to a separatory funnel. Add an equal volume of partitioning solvent and 0.5 volumes of saturated NaCl solution. Shake gently to partition the carotenoids into the organic phase. Allow the layers to separate and collect the upper organic phase. Repeat the partitioning of the aqueous phase twice more.

  • Washing and Drying: Pool the organic phases and wash with an equal volume of water to remove residual KOH. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the carotenoid residue in a known, small volume (e.g., 200-500 µL) of HPLC mobile phase (initial conditions).

  • HPLC Analysis: Inject an aliquot of the reconstituted sample onto the C30 column. A typical gradient elution profile is as follows:

    • Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% ammonium acetate

    • Mobile Phase B: Methyl-tert-butyl ether

    • Gradient: Start with 100% A, ramp to 50% B over 20 minutes, then to 100% B over 10 minutes. Hold at 100% B for 5 minutes before returning to initial conditions.

  • Detection and Quantification: Monitor the elution profile at wavelengths between 280-550 nm. This compound exhibits characteristic absorption maxima around 378, 400, and 425 nm. Quantification is achieved by comparing the peak area to a standard curve generated with an authentic this compound standard.

Functional Assay of 15-cis-ζ-carotene Isomerase (Z-ISO) in a Recombinant E. coli System

This assay allows for the functional characterization of Z-ISO by monitoring the conversion of its substrate, 9,15,9'-tricis-zeta-carotene, to this compound.[5]

Workflow:

  • Construct Preparation: Clone the coding sequence of the Z-ISO gene into an E. coli expression vector (e.g., pET or pBAD series).

  • Co-transformation: Co-transform E. coli cells (e.g., BL21(DE3) strain) with the Z-ISO expression plasmid and a second plasmid that directs the synthesis of 9,15,9'-tricis-zeta-carotene. This is typically achieved using a plasmid containing the genes for GGPP synthase, phytoene synthase, and phytoene desaturase.

  • Expression: Grow the co-transformed E. coli in a suitable medium (e.g., LB or Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG for pET vectors) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours in the dark to allow for carotenoid accumulation.

  • Carotenoid Extraction and Analysis: Harvest the cells by centrifugation. Extract the carotenoids as described in protocol 4.1. Analyze the carotenoid profile by HPLC. The functional expression of Z-ISO will be indicated by a decrease in the peak corresponding to 9,15,9'-tricis-zeta-carotene and the appearance or increase of a peak corresponding to this compound.

In Vitro Assay for ζ-carotene Desaturase (ZDS)

This assay measures the activity of ZDS by monitoring the conversion of this compound to its desaturated products.

Materials:

  • Purified recombinant ZDS enzyme (expressed and purified from E. coli)

  • Substrate: this compound (can be sourced commercially or purified from Z-ISO expressing E. coli)

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5% (v/v) glycerol

  • Electron Acceptor: e.g., 2,6-Dichlorophenolindophenol (DCPIP) or a quinone analog

  • Detergent: e.g., 0.1% (w/v) Tween 80 or CHAPS to solubilize the substrate

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or THF). Create a micellar solution of the substrate by adding the stock solution dropwise to the assay buffer containing the detergent while vortexing.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the electron acceptor, and the purified ZDS enzyme. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the substrate solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes) in the dark.

  • Termination and Extraction: Stop the reaction by adding an equal volume of acetone. Extract the carotenoids with a partitioning solvent as described in protocol 4.1.

  • Analysis: Analyze the extracted carotenoids by HPLC to identify and quantify the products (7,9,9'-tricis-neurosporene and 7,9,7',9'-tetracis-lycopene). Enzyme activity can be calculated based on the amount of product formed per unit time per amount of enzyme.

Concluding Remarks and Future Perspectives

The biological significance of this compound is far more profound than its transient existence as a biosynthetic intermediate might suggest. It is a linchpin in the production of a vast array of carotenoids, a critical precursor to essential phytohormones, and is intimately involved in the complex communication network between plastids and the nucleus.

Several key areas warrant further investigation:

  • The Identity of Apocarotenoid Signals: The definitive chemical identification of the retrograde signaling molecules derived from the cis-carotene pathway is a major goal. This will require sophisticated analytical techniques and innovative genetic approaches.

  • Antioxidant Properties: While cis-isomers of other carotenoids have shown enhanced antioxidant activity, a quantitative assessment of the antioxidant potential of this compound is needed.[9]

  • Regulatory Networks: A deeper understanding of the transcriptional and post-transcriptional regulation of Z-ISO and ZDS will provide further insights into how the flux through this critical junction of the carotenoid pathway is controlled.

By embracing the experimental approaches outlined in this guide, researchers are well-equipped to further illuminate the multifaceted roles of this compound, a molecule that, while often unseen, is a true architect of plant form and function.

References

  • Beyer, P., Al-Babili, S., & Sandmann, G. (2001). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Journal of Biological Chemistry, 276(38), 35384-35389.
  • Wurtzel, E. T., & Vallabhaneni, R. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 153–170.
  • Ahrazem, O., Gómez-Gómez, L., & Rodrigo, M. J. (2021). Plant apocarotenoids: from retrograde signaling to interspecific communication. The Plant Journal, 105(2), 285-303.
  • Ben-Amotz, A., & Levy, Y. (1996). Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro. Journal of Agricultural and Food Chemistry, 44(8), 2325-2328.
  • Cazzonelli, C. I., Vanstraelen, M., Simon, S., Yin, K., Carron, T. R., & Benvenuto, E. (2020). A cis-carotene derived apocarotenoid regulates etioplast and chloroplast development. eLife, 9, e49365.
  • Hou, X., Rivers, J., León, P., McQuinn, R. P., & Pogson, B. J. (2016). Cis-carotene retrograde signaling affects chloroplast development. CSIRO Research.
  • Kishore, G., & Gupta, S. (2015).
  • Avendaño-Vázquez, S. O., Cordoba, E., & León, P. (2020). The role of carotenoids as a source of retrograde signals that impact plant development and stress responses.
  • Leitner, S., Welsch, R., & Beyer, P. (2012). Retrograde signaling in plants: from simple to complex scenarios. Frontiers in Plant Science, 3, 137.
  • Lee, J. E., & Park, C. M. (2016). Determination of 9-cis beta-carotene and zeta-carotene in biological samples.
  • Meléndez-Martínez, A. J., Stinco, C. M., Liu, C., & Wang, X. D. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food Chemistry, 138(2-3), 1341-1350.
  • Park, C. M., & Lee, J. E. (2008). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. Journal of Nutritional Biochemistry, 19(9), 612-618.
  • Levin, G., & Mokady, S. (1994). Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro. Free Radical Biology and Medicine, 17(1), 77-82.
  • BenchChem. (2025). A Comparative Guide to the Validation of a New HPLC Method for Zeta-Carotene Analysis. BenchChem Technical Note.
  • Thermo Fisher Scientific. (n.d.). HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column.
  • BenchChem. (n.d.). This compound | High-Purity Reference Standard.
  • Schaub, P., Wüst, F., & Beyer, P. (2012). The PDS/ZDS carotene desaturation sequence.
  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J., Johnson, M. P., ... & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Microorganisms, 10(9), 1730.
  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J., Johnson, M. P., ... & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI.
  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J., Johnson, M. P., ... & Hitchcock, A. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository.
  • Wikipedia. (n.d.).
  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J., Johnson, M. P., ... & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803.
  • Fantini, E., Falcone, G., Frusciante, S., Giliberto, L., & Giuliano, G. (2021). Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. International Journal of Molecular Sciences, 22(21), 11883.
  • Li, Z., Wu, G., Zhang, X., Wang, H., & Ji, J. (2015). Cloning and expression of a ζ-carotene desaturase gene from Lycium chinense. Journal of Genetics, 94(2), 227-234.
  • Fantini, E., Falcone, G., Frusciante, S., Giliberto, L., & Giuliano, G. (2021). Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation.
  • PubChem. (n.d.).

Sources

9,9'-Di-cis-zeta-carotene precursors and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene: Biosynthesis, Derivatives, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the plant carotenoid biosynthetic pathway. We delve into the specific enzymatic steps that define its formation from precursors, highlighting the critical role of ζ-carotene isomerase (Z-ISO), and its subsequent conversion into essential downstream carotenoids by ζ-carotene desaturase (ZDS). The guide details the biosynthetic funnel, from the universal isoprenoid precursors to the formation of the immediate precursor, 9,15,9'-tri-cis-ζ-carotene. Furthermore, we explore the derivatives of this compound, including the linear carotenes that lead to lycopene and the potential for cis-carotenes to act as precursors for novel apocarotenoid signaling molecules. Methodologies for the extraction, purification, and advanced analytical characterization using HPLC are presented with step-by-step protocols. Finally, the guide examines the pharmacological and biotechnological significance of its downstream derivatives, such as 9-cis-β-carotene, in contexts ranging from vision health to the prevention of chronic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific carotenoid isomer and its broader biological and therapeutic context.

Section 1: Introduction to the Poly-cis-Carotenoid Pathway

Carotenoids are a diverse class of C40 tetraterpenoid pigments responsible for many of the yellow, orange, and red colors in nature.[1] In plants, they are essential for photosynthesis, photoprotection, and as precursors to phytohormones like abscisic acid and strigolactones.[1] For human health, certain carotenoids serve as precursors to vitamin A and act as antioxidants, with dietary intake correlated with reduced risk for various diseases.[2][3]

While bacteria and fungi often utilize a pathway involving all-trans intermediates, plants and cyanobacteria employ a more complex "poly-cis" pathway.[4][5] This pathway proceeds through a series of cis-isomeric intermediates, requiring specific isomerase enzymes to achieve the correct stereochemistry for subsequent enzymatic reactions. At the heart of this pathway lies This compound , a molecule that serves as a critical, enzyme-specific substrate. It is not merely a transient compound but a key regulatory checkpoint, representing the dedicated product of one isomerase and the specific substrate for the next desaturase.[6] Understanding its formation and fate is fundamental to comprehending carotenoid biosynthesis and its regulation in plants.

Section 2: The Biosynthetic Funnel: Precursors to this compound

The synthesis of all carotenoids begins with the methylerythritol 4-phosphate (MEP) pathway, which generates the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] These units are sequentially condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).[5][6]

The committed steps to carotenoid biosynthesis are as follows:

  • Phytoene Synthesis : Two molecules of GGPP are condensed head-to-head by the enzyme Phytoene Synthase (PSY) to form 15-cis-phytoene, the first C40 carotenoid.[5][6] This reaction is a major rate-limiting step in the pathway.

  • Phytoene Desaturation : The colorless 15-cis-phytoene undergoes two sequential desaturation reactions catalyzed by Phytoene Desaturase (PDS) . This enzyme introduces two double bonds, converting 15-cis-phytoene into 15,9'-dicis-phytofluene and subsequently into 9,15,9'-tri-cis-ζ-carotene .[4][6][7] This tri-cis isomer is the immediate precursor to 9,9'-di-cis-ζ-carotene.

  • The Z-ISO Isomerization Step : The conversion of 9,15,9'-tri-cis-ζ-carotene to a substrate suitable for the next enzyme is a critical control point. This is catalyzed by the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) .[8][9][10] Z-ISO specifically targets the 15-cis double bond, isomerizing it to a trans configuration, thereby producing 9,9'-di-cis-ζ-carotene .[9][11]

The causality behind this enzymatic step is rooted in substrate specificity. The subsequent enzyme, ζ-carotene desaturase (ZDS), cannot efficiently utilize the 9,15,9'-tri-cis isomer.[9] In photosynthetic tissues exposed to light, this isomerization can occur non-enzymatically through photoisomerization.[8][11] However, in darkness or in non-photosynthetic tissues like roots and fruits, Z-ISO activity is absolutely essential for the pathway to proceed.[6][11] Genetic evidence from the maize pale yellow9 (y9) mutant, which lacks a functional Z-ISO, demonstrates this unequivocally; these mutants accumulate the precursor 9,15,9'-tri-cis-ζ-carotene in dark-grown tissues, disrupting normal development.[6][11][12]

Biosynthetic Pathway to this compound GGPP 2x Geranylgeranyl-PP Phytoene 15-cis-Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Tricis 9,15,9'-tri-cis-ζ-carotene (Precursor) Phytoene->Tricis Phytoene Desaturase (PDS) Dicis 9,9'-di-cis-ζ-carotene (Core Intermediate) Tricis->Dicis ζ-Carotene Isomerase (Z-ISO) (Essential in darkness) Light Light (Photoisomerization) Tricis->Light Light->Dicis Bypasses Z-ISO

Figure 1: Biosynthesis of the core intermediate 9,9'-di-cis-ζ-carotene.

Section 3: From Intermediate to Product: Derivatives of this compound

9,9'-di-cis-ζ-carotene stands at a metabolic crossroads. Its fate is primarily dictated by the enzyme ζ-carotene desaturase (ZDS), which, like its counterpart PDS, introduces two additional double bonds into the carotenoid backbone.

  • Downstream Carotenoid Synthesis : ζ-Carotene Desaturase (ZDS) exhibits strict substrate specificity for 9,9'-di-cis-ζ-carotene.[6][11] It catalyzes a two-step desaturation process:

    • 9,9'-di-cis-ζ-carotene is converted to 7,9,9'-tri-cis-neurosporene .[4][6]

    • 7,9,9'-tri-cis-neurosporene is then desaturated to form 7,9,7',9'-tetracis-lycopene , also known as prolycopene.[4]

    Prolycopene is the poly-cis precursor to the familiar all-trans-lycopene. A separate enzyme, Carotenoid Isomerase (CRTISO) , is required to isomerize the cis-double bonds in prolycopene to yield all-trans-lycopene, which can then be cyclized by lycopene cyclases to form α- and β-carotene.[4]

  • Apocarotenoid Signaling Molecules : Emerging research suggests that cis-carotene intermediates may not solely function as pathway intermediates. Studies on Arabidopsis mutants that accumulate cis-carotenes indicate the existence of novel apocarotenoid retrograde signals derived from these precursors.[6] These signals are thought to regulate plastid development and coordinate communication between the plastid and the nucleus.[6] This implies that 9,9'-di-cis-ζ-carotene or its immediate cleavage products could have direct biological functions as signaling molecules, a promising area for future research.

Downstream Derivatives of this compound Dicis 9,9'-di-cis-ζ-carotene Neurosporene 7,9,9'-tri-cis-Neurosporene Dicis->Neurosporene ζ-Carotene Desaturase (ZDS) (Step 1) Signaling Apocarotenoid Signals (Potential Derivative) Dicis->Signaling Cleavage Enzymes? Lycopene 7,9,7',9'-tetracis-Lycopene (Prolycopene) Neurosporene->Lycopene ζ-Carotene Desaturase (ZDS) (Step 2) AllTrans all-trans-Lycopene Lycopene->AllTrans Carotenoid Isomerase (CRTISO) BetaCarotene α- & β-Carotene AllTrans->BetaCarotene Lycopene Cyclases

Figure 2: Conversion of 9,9'-di-cis-ζ-carotene to downstream carotenoids.

Section 4: Methodologies for Research and Analysis

Working with cis-isomers of carotenoids requires meticulous handling due to their sensitivity to light, heat, and acid, which can cause unwanted isomerization or degradation. All procedures should be performed under dim light and reduced temperatures where possible.

Experimental Protocol 1: Extraction and Purification of ζ-Carotene Isomers

This protocol is a generalized procedure for extracting carotenoids from a plant matrix, such as carrots or tomatoes, which are rich in these pigments.

Objective: To extract and partially purify total carotenoids, including ζ-carotene isomers, from plant tissue.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 g of fresh plant tissue. Homogenize the tissue in a mortar and pestle with liquid nitrogen or a blender to create a fine powder or slurry.

  • Solvent Extraction:

    • Add 50 mL of a cold acetone/hexane (1:1, v/v) mixture to the homogenized sample.[13]

    • Continue to grind or blend for 2-3 minutes to ensure thorough extraction. The acetone serves to dehydrate the tissue and solubilize the pigments, while hexane is the primary solvent for the non-polar carotenoids.

    • Filter the mixture through a Büchner funnel with filter paper to separate the solvent extract from the solid plant debris.

  • Phase Separation:

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of a 10% NaCl solution to the funnel.[13] This helps to force the carotenoids from the acetone/water phase into the upper hexane layer.

    • Shake the funnel vigorously for 1 minute, periodically venting pressure. Allow the layers to separate completely.

    • Collect the upper, colored hexane layer, which contains the carotenoids. Discard the lower aqueous layer.

  • Drying and Concentration:

    • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen gas in a rotary evaporator at a temperature not exceeding 35°C.

  • Purification (Optional - Open Column Chromatography):

    • Redissolve the dried extract in a minimal volume of hexane.

    • Load the sample onto a silica gel or alumina column pre-equilibrated with hexane.

    • Elute the column with a gradient of increasing polarity (e.g., increasing percentages of diethyl ether or acetone in hexane) to separate different carotenoid classes. ζ-carotene is less polar than xanthophylls but more polar than phytoene. Fractions should be collected and analyzed by HPLC to identify those containing the desired isomers.

Experimental Protocol 2: HPLC-Based Isomer Separation and Analysis

High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase is the gold standard for separating carotenoid geometrical isomers.[14][15]

Objective: To separate and identify 9,15,9'-tri-cis- and 9,9'-di-cis-ζ-carotene from a purified extract.

Methodology:

  • Sample Preparation: Redissolve the purified carotenoid extract from Protocol 1 in a suitable injection solvent (e.g., acetonitrile/methanol/tetrahydrofuran mixture or MTBE/methanol). Filter through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: Agilent 1200 HPLC system or equivalent, equipped with a photodiode array (PDA) detector.[5]

    • Column: YMC C30 Carotenoid S-3, 3 µm, 4.6 x 250 mm (or equivalent).[5][16] Maintain column temperature at 25-30°C to ensure reproducibility.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic buffer of acetonitrile:methanol:tetrahydrofuran (40:30:30, v/v/v) is effective for separating ζ-carotene species.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: Monitor elution using a PDA detector, collecting full spectra from 250-600 nm. Key wavelengths for chromatogram plotting are 400 nm and 425 nm.[5]

  • Data Analysis and Validation:

    • Identification: Identify peaks by comparing their retention times and UV-Vis absorption spectra with those of authentic standards or published data. The different cis-isomers will have distinct "cis-peaks" in their UV-Vis spectra.

    • Self-Validation: The identity of 9,15,9'-tri-cis-ζ-carotene can be confirmed by its photoisomerization. Exposing a solution of this isomer to light will result in a decrease of its corresponding HPLC peak and an increase in the peak for 9,9'-di-cis-ζ-carotene.[11]

Data Presentation: Spectral Properties

The UV-Vis absorption spectrum is a critical tool for identifying carotenoid isomers.

Carotenoid IsomerTypical λmax (in Hexane/Ethanol)Spectral Fine StructureReference
9,15,9'-tri-cis-ζ-carotene~378, 400, 425 nmWell-defined peaks[5][9]
9,9'-di-cis-ζ-carotene~378, 400, 425 nmSimilar to tri-cis, but with different peak ratios[5][9]
all-trans-ζ-carotene~378, 400, 425 nmHighest spectral fine structure[9]

digraph "Analytical Workflow for Zeta-Carotene Isomers" {
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// Node Definitions A[label="1. Plant Tissue Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Solvent Extraction\n(Hexane/Acetone)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Phase Separation & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. C30 RP-HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. PDA Detection (250-600 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(Retention Time & Spectra)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Isomer Identification & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 3: A typical experimental workflow for carotenoid isomer analysis.

Section 5: Pharmacological and Biotechnological Significance of Derivatives

While 9,9'-di-cis-ζ-carotene is an intermediate, its ultimate downstream derivatives, particularly the isomers of β-carotene, are of significant interest to drug development professionals. The 9-cis isomer of β-carotene, which is structurally distinct from the more common all-trans form, exhibits unique biological activities.

  • Retinal Health and Vision : The retinoid cycle is essential for vision, regenerating the chromophore 11-cis-retinal.[17] Genetic defects in this cycle can lead to blinding diseases like retinitis pigmentosa.[17] 9-cis-β-carotene can be converted in the body to 9-cis-retinal, which can serve as a substrate for an alternative, "iscis-trans" visual cycle. Studies have shown that synthetic 9-cis-β-carotene can rescue cone photoreceptors from degeneration in mouse models of retinal dystrophy, suggesting its potential as a therapeutic agent for these currently untreatable diseases.[17]

  • Cardiovascular Health : Multiple epidemiological studies have linked carotenoid-rich diets to a reduced risk of cardiovascular disease.[18] Specifically, research in LDL receptor knockout mice has demonstrated that a diet enriched with 9-cis-β-carotene can significantly inhibit the development of atherosclerosis.[18][19][20] This anti-atherogenic effect appears to be specific to the 9-cis isomer and may be independent of cholesterol-lowering effects.[19][20]

  • Antioxidant Activity : Carotenoids are well-known for their ability to quench singlet oxygen and scavenge free radicals.[2][21] In vitro studies comparing the antioxidant efficiency of β-carotene isomers have found that 9-cis-β-carotene has a higher antioxidant potency than the all-trans isomer.[22] It was shown to be more effective at protecting methyl linoleate from oxidation, suggesting a higher reactivity of the cis-bond in radical scavenging.[22]

  • Chemical Synthesis and Production : The therapeutic potential of 9-cis-β-carotene has driven efforts to develop methods for its production. While it can be isolated from natural sources like the alga Dunaliella bardawil, this process can be complex and expensive.[23][24] Consequently, multi-step total chemical synthesis routes have been developed to produce biologically active 9-cis-β-carotene from inexpensive starting materials, making it more accessible for pharmaceutical research and development.[17][25][26]

Section 6: Conclusion

This compound is far more than a simple stepping stone in carotenoid biosynthesis. It is a precisely configured intermediate whose formation and consumption are governed by highly specific enzymes, Z-ISO and ZDS, respectively. Its existence underscores the stereochemical rigor of the plant poly-cis pathway, a system that is essential for producing the vast array of carotenoids necessary for plant life. The absolute requirement for the Z-ISO enzyme in the absence of light highlights a key difference between carotenogenesis in photosynthetic and non-photosynthetic tissues. Furthermore, the downstream derivatives of this pathway, particularly isomers like 9-cis-β-carotene, exhibit unique and potent biological activities that are of significant interest for the development of novel therapeutics for retinal and cardiovascular diseases. Continued research into the regulation of this pathway and the specific functions of its cis-isomeric products holds great promise for both plant biotechnology and human health.

Section 7: References

  • Beyer, P., Vögeli, U., & Kleinig, H. (1990). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. PubMed. Retrieved from [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., Hunter, C. N., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCI. Retrieved from [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., Hunter, C. N., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. Retrieved from [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Zeta-carotene isomerase. Retrieved from [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., Hunter, C. N., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. PubMed Central. Retrieved from [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., Hunter, C. N., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. Retrieved from [Link]

  • Lee, H. S., & Park, Y. K. (2005). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. Retrieved from [Link]

  • Lagarde, D., & Vermaas, W. (1999). The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in Synechocystis sp. PCC 6803. PubMed. Retrieved from [Link]

  • Reboul, E. (2013). A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. Retrieved from [Link]

  • Lee, H. S., & Park, Y. K. (2005). Determination of 9-cis β-carotene and ζ-carotene in biological samples. ResearchGate. Retrieved from [Link]

  • Stange, C. (2016). Biosynthesis of Carotenoids in Plants: Enzymes and Color. PubMed. Retrieved from [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed. Retrieved from [Link]

  • Beyer, P., Vögeli, U., & Kleinig, H. (1990). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Semantic Scholar. Retrieved from [Link]

  • Qureshi, A. A., Qureshi, N., Kim, M., & Porter, J. W. (1974). The isolation, purification, and characterization of cis-zeta-carotene and the demonstration of its conversion to acyclic, monocyclic and dicyclic carotenes by a soluble enzyme system obtained from the plastids of tangerine tomato fruits. PubMed. Retrieved from [Link]

  • Schierle, J., Härdi, W., Faccin, N., & Böhm, V. (2004). Determination of Carotenoid Stereoisomers in Commercial Dietary Supplements by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Harari, A., Harats, D., Marko, D., Cohen, H., Barshack, I., Kamari, Y., & Ben-Amotz, A. (2008). A 9-cis beta-carotene-enriched diet inhibits atherogenesis and fatty liver formation in LDL receptor knockout mice. PubMed. Retrieved from [Link]

  • Suzuki, T., Nakashima, M., Ohishi, N., & Yagi, K. (1996). A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil. PubMed. Retrieved from [Link]

  • Rebecca, L. J., et al. (2014). Extraction and purification of carotenoids from vegetables. JOCPR. Retrieved from [Link]

  • Relevy, N. Z., Rühl, R., Harari, A., Grosskopf, I., Barshack, I., Ben-Amotz, A., Nir, U., Gottlieb, H., & Kamari, Y. (2015). 9-cis β-carotene Inhibits Atherosclerosis Development in Female LDLR-/- Mice. Functional Foods in Health and Disease. Retrieved from [Link]

  • Institute of Medicine. (2000). Chapter: 8 •-Carotene and Other Carotenoids. National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017203516A1 - Method for synthesis of 9-cis-beta-carotene and formulations thereof. Retrieved from

  • Stankovic, I., Vranjes-Djuric, S., & Markovic, Z. (2023). Carotenoids for Antiaging: Nutraceutical, Pharmaceutical, and Cosmeceutical Applications. MDPI. Retrieved from [Link]

  • Sher, I., et al. (2018). Synthetic 9-cis-beta-carotene inhibits photoreceptor degeneration in cultures of eye cups from rpe65rd12 mouse model of retinoid cycle defect. PubMed. Retrieved from [Link]

  • Sher, I., et al. (2018). Synthesis of 9-cis-β-carotene. ResearchGate. Retrieved from [Link]

  • Fiedor, J., & Burda, K. (2014). Carotenoids: biochemistry, pharmacology and treatment. PubMed Central. Retrieved from [Link]

  • Rao, A. V., & Rao, L. G. (2007). The role of carotenoids in the prevention of human pathologies. PubMed Central. Retrieved from [Link]

  • Relevy, N. Z., et al. (2015). 9-cis β-carotene Inhibits Atherosclerosis Development in Female LDLR-/- Mice. Functional Foods in Health and Disease. Retrieved from [Link]

  • Proctor, M. S., et al. (2022). (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound desaturase (EC 1.3.5.6) | Protein Target. Retrieved from [Link]

  • Levin, G., & Mokady, S. (1994). Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP0933359B1 - Method of obtaining a composition containing 9-cis beta-carotene in high-purity. Retrieved from

  • Linus Pauling Institute. (n.d.). Carotenoids. Oregon State University. Retrieved from [Link]

Sources

The Pivotal Role of Zeta-Carotene Isomerase (Z-ISO) in the Formation of 9,9'-di-cis-zeta-carotene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of zeta-carotene isomerase (Z-ISO), a critical enzyme in the carotenoid biosynthesis pathway. We will delve into its core function in the stereospecific formation of 9,9'-di-cis-zeta-carotene, the intricate biochemical mechanisms governing its activity, and the essential experimental methodologies for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key enzymatic step and its broader implications in plant and microbial physiology.

Introduction: Unveiling a Missing Link in Carotenoid Biosynthesis

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some bacteria, playing indispensable roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules like abscisic acid and strigolactones.[1] The pathway converting the colorless 15-cis-phytoene to the red-colored all-trans-lycopene was long thought to be fully elucidated. However, the enigma of carotenogenesis in non-photosynthetic tissues, which lack light for photoisomerization, pointed towards a missing enzymatic step.[2] This led to the discovery of zeta-carotene isomerase (Z-ISO), the enzyme responsible for a crucial cis-to-trans isomerization.[2][3]

Z-ISO catalyzes the conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, a critical step that ensures the correct stereochemistry of the substrate for the subsequent desaturation reaction catalyzed by ζ-carotene desaturase (ZDS).[1][4] In the absence of Z-ISO, carotenoid biosynthesis is significantly hampered, particularly in dark-grown tissues, leading to the accumulation of the 9,15,9'-tri-cis-ζ-carotene precursor and a deficiency in downstream carotenoids.[2][5] This underscores the non-redundant and vital role of Z-ISO in ensuring the flux through the carotenoid pathway.

Biochemical Function and Catalytic Mechanism of Z-ISO

Zeta-carotene isomerase (EC 5.2.1.12) is an integral membrane protein that specifically catalyzes the cis-trans isomerization of the 15-15' carbon-carbon double bond in 9,15,9'-tricis-zeta-carotene.[6][7] This enzymatic reaction is a pivotal control point in the biosynthesis of all plant carotenoids.[6][8]

A Heme-Containing Enzyme with a Redox-Dependent Mechanism

A key characteristic of Z-ISO is its nature as a heme b-containing enzyme.[6][8][9] The catalytic activity of Z-ISO is uniquely dependent on the redox state of this heme cofactor.[1][8] The reduced state of the heme b is essential for triggering conformational changes within the active site of the enzyme, which in turn allows for substrate binding and catalysis.[1] This redox dependency positions Z-ISO as a potential regulatory hub, linking the carotenoid biosynthetic pathway to the overall redox status of the plastid.[1]

Substrate and Product Specificity

The substrate for Z-ISO is 9,15,9'-tri-cis-ζ-carotene, the product of the preceding enzyme in the pathway, phytoene desaturase (PDS).[4] Z-ISO specifically targets the central 15-15' cis double bond, converting it to a trans configuration to yield the product, 9,9'-di-cis-ζ-carotene.[4][5][10] This product then serves as the substrate for ζ-carotene desaturase (ZDS).[4]

Carotenoid_Biosynthesis_Pathway cluster_pathway Carotenoid Biosynthesis Pathway Phytoene 15-cis-Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Desaturation Tricis_Zeta 9,15,9'-tri-cis-ζ-carotene PDS->Tricis_Zeta Z_ISO Zeta-Carotene Isomerase (Z-ISO) Tricis_Zeta->Z_ISO Isomerization Dicis_Zeta 9,9'-di-cis-ζ-carotene Z_ISO->Dicis_Zeta ZDS Zeta-Carotene Desaturase (ZDS) Dicis_Zeta->ZDS Desaturation Lycopene all-trans-Lycopene ZDS->Lycopene HPLC_Workflow cluster_workflow HPLC Analysis Workflow Start Carotenoid Extract Injection Inject onto HPLC Start->Injection Separation C30 Reverse-Phase Column Separation Injection->Separation Detection PDA Detection (425 nm) Separation->Detection Analysis Chromatogram Analysis (Peak Identification & Quantification) Detection->Analysis End Isomer Ratio Determination Analysis->End

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 9,9'-Di-cis-zeta-carotene in Carotenoid Research

This compound is a pivotal, yet often overlooked, intermediate in the intricate biosynthetic pathway of carotenoids in plants and cyanobacteria.[1] As the direct product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) acting on 9,15,9′-tri-cis-ζ-carotene, it stands at a crucial metabolic juncture.[2][3] The specific di-cis configuration of this molecule is the required substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS), which continues the desaturation cascade towards the formation of lycopene and other downstream carotenoids.[1] The availability of high-purity this compound is therefore indispensable for a multitude of research applications, including the elucidation of Z-ISO and ZDS enzyme kinetics and mechanisms, the investigation of metabolic feedback loops within the carotenoid pathway, and understanding the regulation of plastid development.[1]

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of this compound, tailored for researchers in the fields of biochemistry, drug development, and plant sciences. The protocol herein is designed to be a self-validating system, with detailed explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Stereoselective Double Wittig Approach

The synthesis of the C40 backbone of this compound can be efficiently achieved through a convergent double Wittig reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of polyene synthesis.[4] Our strategy involves the coupling of two equivalents of a C15 phosphonium ylide with a central C10 dialdehyde. The critical challenge lies in controlling the stereochemistry of the newly formed double bonds to achieve the desired 9,9'-di-cis configuration.

It is well-established that the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5][6] Non-stabilized ylides, under salt-free conditions, predominantly yield Z-alkenes (cis-isomers).[7][8] This is attributed to the kinetic control of the reaction, where the less sterically hindered approach of the ylide and aldehyde leads to a cis-oxaphosphetane intermediate, which then collapses to the Z-alkene.[9] Therefore, our protocol will employ a non-stabilized C15-phosphonium salt and carefully controlled "salt-free" conditions to favor the formation of the 9,9'-di-cis isomer.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_wittig Stereoselective Wittig Reaction cluster_purification Purification and Characterization C15_halide C15 Alkyl Halide C15_salt C15-Triphenylphosphonium Salt C15_halide->C15_salt with PPh3 PPh3 Triphenylphosphine Ylide_gen Ylide Generation (Salt-free conditions) C15_salt->Ylide_gen Deprotonation C10_dial C10-Dialdehyde Coupling Double Wittig Coupling C10_dial->Coupling Ylide_gen->Coupling Crude_product Crude this compound Coupling->Crude_product Purification Column Chromatography & Reverse-Phase HPLC Crude_product->Purification Pure_product Pure this compound Purification->Pure_product Characterization UV-Vis & NMR Spectroscopy Pure_product->Characterization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Caution: All reactions should be carried out under an inert atmosphere (argon or nitrogen) in flame-dried glassware. Carotenoids are sensitive to light and oxidation; therefore, all manipulations should be performed in the dark or under dim red light, and solvents should be degassed prior to use.

Part 1: Synthesis of Precursors

The successful synthesis of this compound hinges on the availability of the C15-phosphonium salt and the C10-dialdehyde. These can be synthesized from commercially available starting materials through established literature procedures. For the purpose of this protocol, we will assume the availability of these precursors.

  • C15-Triphenylphosphonium Salt: (E)-3,7-dimethyl-2,6-octadienyl)triphenylphosphonium bromide.

  • C10-Dialdehyde: 2,7-dimethyl-2,4,6-octatrienedial.

Part 2: Stereoselective Double Wittig Reaction

This part of the protocol details the crucial coupling step to form the C40 carotenoid backbone with the desired cis-stereochemistry.

Materials:

  • C15-Triphenylphosphonium Salt (2.2 equivalents)

  • C10-Dialdehyde (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium amide (NaNH₂) or Potassium bis(trimethylsilyl)amide (KHMDS) (2.2 equivalents)

  • Anhydrous Methanol (for quenching)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Ylide Generation:

    • In a two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the C15-triphenylphosphonium salt in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the strong, non-lithium-based base (e.g., sodium amide or KHMDS) portion-wise to the suspension with vigorous stirring. The formation of the deep red-colored ylide indicates a successful reaction.

    • Allow the mixture to stir at -78 °C for 1 hour.

  • Wittig Coupling:

    • In a separate flask, dissolve the C10-dialdehyde in a minimal amount of anhydrous THF.

    • Add the C10-dialdehyde solution dropwise to the ylide solution at -78 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours in the dark.

  • Work-up:

    • Quench the reaction by the slow addition of anhydrous methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 3: Purification and Characterization

The crude product will be a mixture of carotenoid isomers and triphenylphosphine oxide. A two-step purification process is employed to isolate the high-purity this compound.

Purification Protocol:

  • Initial Purification by Column Chromatography:

    • Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/diethyl ether gradient).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring by thin-layer chromatography (TLC) to separate the carotenoids from the more polar triphenylphosphine oxide.

    • Combine the carotenoid-containing fractions and concentrate under reduced pressure.

  • High-Purity Isolation by Reverse-Phase HPLC:

    • For final purification and isolation of the 9,9'-di-cis isomer, employ reverse-phase high-performance liquid chromatography (HPLC).[10][11]

    • A C30 column is highly recommended for optimal separation of carotenoid isomers.

    • A typical mobile phase could be a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

    • Monitor the elution profile using a photodiode array (PDA) detector at the characteristic absorbance maxima of zeta-carotene (around 400 nm and 425 nm).[12][13]

    • Collect the fraction corresponding to the this compound peak.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

ParameterExpected ResultReference
UV-Vis Spectroscopy λmax in hexane at approximately 400 nm and 425 nm. The spectrum will show the characteristic fine structure of a polyene chromophore.[12]
¹H NMR Spectroscopy Characteristic signals for olefinic and methyl protons. The coupling constants of the protons around the cis double bonds will be indicative of the Z-configuration.Inferred from general carotenoid NMR data
¹³C NMR Spectroscopy Distinct signals for the aliphatic and olefinic carbons, consistent with the this compound structure.Inferred from general carotenoid NMR data
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of zeta-carotene (C₄₀H₆₀), which is 540.9 g/mol .[1]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under strictly inert conditions. The purity of the starting materials is also critical.

  • Mixture of Isomers: The stereochemical outcome is sensitive to the base and solvent used for ylide generation. Avoid lithium-based strong bases as they can lead to a loss of stereoselectivity.[6]

  • Degradation of Product: Carotenoids are susceptible to degradation by light, heat, and acid. Minimize exposure to these conditions throughout the synthesis and purification process. Store the final product under an inert atmosphere at low temperatures (-20 °C or below).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By employing a stereoselective Wittig reaction under salt-free conditions, researchers can obtain this crucial metabolic intermediate in high purity. The availability of synthetic this compound will undoubtedly facilitate further advancements in our understanding of carotenoid biosynthesis and its regulation.

References

  • Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023). National Institutes of Health. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE. [Link]

  • A Solvent Free Wittig Reaction. (n.d.). University of Colorado Boulder. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Stereochemistry of the Wittig Reaction. (2019). YouTube. [Link]

  • Stereoselective Synthesis of Z-Alkenes. (2025). ResearchGate. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • A "Greener" Wittig Reaction. (2023). Chegg. [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. (2022). MDPI. [Link]

  • SYNTHESIS OF POLYENES VIA PHOSPHONIUM YLIDS. (n.d.). ScienceDirect. [Link]

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. (n.d.). PubMed. [Link]

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples. (2025). ResearchGate. [Link]

  • The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. (2025). ResearchGate. [Link]

  • Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. (n.d.). National Institutes of Health. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of California, Irvine. [Link]

  • visible uv absorption spectrum of polyenes alkenes carotene. (n.d.). Doc Brown's Chemistry. [Link]

  • Synthesis of 9-cis-β-carotene. (n.d.). ResearchGate. [Link]

  • Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. (2022). UEA Digital Repository. [Link]

Sources

Application Note: A Multi-Platform Approach for the Unambiguous Identification of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in carotenoid analysis, natural product chemistry, and plant biochemistry.

Introduction Zeta-carotene (ζ-carotene) is a pivotal intermediate in the plant carotenoid biosynthetic pathway, serving as the direct precursor to lycopene. The specific geometric isomer, 9,9'-di-cis-ζ-carotene, holds unique biological significance as it is the dedicated product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) and the required substrate for ζ-carotene desaturase (ZDS) to proceed with the pathway.[1] Its accurate identification is therefore crucial for studies in plant physiology, metabolic engineering, and the investigation of apocarotenoid signaling.[1]

This application note provides a comprehensive, field-proven guide for the unambiguous identification of 9,9'-di-cis-ζ-carotene. We move beyond a simple listing of methods to explain the causality behind experimental choices, integrating chromatographic separation with detailed spectroscopic analysis to build a self-validating workflow.

Part 1: Sample Preparation: Preserving Isomeric Integrity

The foundational step in any carotenoid analysis is a meticulous extraction protocol that minimizes degradation and prevents artifactual isomerization. Carotenoids, particularly cis-isomers, are highly susceptible to degradation by light, oxygen, heat, and acid.[4] The entire process must be conducted rapidly under subdued light and low-temperature conditions.

Protocol 1: Extraction from Plant Tissues

This protocol is a generalized method adaptable for various plant matrices.

  • Homogenization: Weigh approximately 1-2 g of fresh plant material (or 100-200 mg of lyophilized tissue) and immediately freeze in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. The prevention of enzymatic activity through freezing is critical.

  • Solvent Extraction: Rapidly transfer the powdered tissue to a tube containing 10 mL of a cold solvent mixture. A common choice is Hexane/Acetone/Ethanol (2:1:1 v/v/v).[5] Acetone's polarity aids in extracting more polar xanthophylls, while hexane efficiently dissolves the non-polar carotenes.[4] The addition of 0.1% (w/v) Butylated Hydroxytoluene (BHT) to the solvents is recommended to prevent oxidation, though rapid analysis may obviate this need.[4]

  • Phase Separation: Vortex the mixture vigorously for 2 minutes. Add 2 mL of ultrapure water to facilitate phase separation. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic (hexane) layer containing the carotenoids using a glass pipette.

  • Re-extraction: Repeat the extraction process on the remaining pellet two more times to ensure exhaustive recovery. Pool all organic extracts.

  • Drying and Reconstitution: Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 35°C.[6] Immediately reconstitute the residue in a known, minimal volume (e.g., 200-500 µL) of an appropriate injection solvent, such as a mixture of Methanol/tert-Butyl methyl ether (MTBE) (1:1, v/v). The choice of reconstitution solvent should be compatible with the initial mobile phase of the HPLC method.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial to remove any particulate matter.[5] Analyze immediately or store at -80°C.

Workflow for Carotenoid Extraction

cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Processing s1 Plant Material s2 Freeze in Liquid N2 & Grind s1->s2 e1 Add Cold Solvent (Hexane/Acetone/Ethanol + BHT) s2->e1 e2 Vortex & Centrifuge e3 Collect Organic Layer e2->e3 e4 Repeat Extraction x2 e3->e4 f1 Pool Extracts e4->f1 f2 Dry Under N2 Stream f1->f2 f3 Reconstitute in Injection Solvent f2->f3 f4 Filter (0.22 µm PTFE) f3->f4 f5 HPLC-PDA-MS Analysis f4->f5

Caption: Workflow for the extraction of carotenoids from plant material.

Part 2: High-Performance Liquid Chromatography (HPLC-PDA)

HPLC coupled with a Photodiode Array (PDA) detector is the cornerstone of carotenoid analysis.[7] It allows for both separation and simultaneous acquisition of UV-Visible spectra, which is indispensable for isomer identification.

Causality of Column Selection

While C18 columns are widely used, they often fail to resolve complex mixtures of geometric isomers. For the specific challenge of separating cis/trans carotenoids, a C30 stationary phase is demonstrably superior.[8][9] The unique polymeric nature and optimal length of the C30 ligands enhance shape selectivity, allowing for greater interaction with the rigid, non-linear structures of cis-isomers, thereby improving their resolution from the all-trans counterparts.

The Co-elution Problem and a Spectroscopic Solution

A significant challenge reported in the literature is the co-elution of 9,9'-di-cis-ζ-carotene with 9-cis-β-carotene under certain HPLC conditions.[2][3] However, their spectral properties are distinct. ζ-carotene has absorption maxima around 400 nm, while β-carotene's maxima are significantly red-shifted to ~450-475 nm. This difference provides a powerful tool for deconvolution. A specific method has been developed that leverages this spectral dissimilarity for quantification.[2][3]

Protocol 2: HPLC-PDA Analysis and Deconvolution
  • Chromatographic System: Utilize an HPLC system equipped with a C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 µm particle size). Maintain the column temperature at 25°C to ensure reproducible retention times.

  • Mobile Phase: A gradient elution is required for optimal separation.

    • Solvent A: Methanol/Water (98:2, v/v) with 10 mM Ammonium Acetate.

    • Solvent B: 100% tert-Butyl methyl ether (MTBE).

  • Gradient Program:

    • 0-15 min: 95% A to 50% A

    • 15-25 min: 50% A to 5% A

    • 25-30 min: Hold at 5% A

    • 30-35 min: Return to 95% A and equilibrate.

  • Detection: Use a PDA detector scanning from 250-600 nm. Monitor specific chromatograms at 400 nm (for ζ-carotene), 450 nm , and 475 nm (for β-carotene).[2][3]

  • Identification Logic:

    • A peak corresponding to 9,9'-di-cis-ζ-carotene will exhibit its maximal absorbance at ~400 nm.

    • Critically, 9-cis-β-carotene has a significant absorption peak at 475 nm, whereas ζ-carotene has virtually none.[2]

    • Therefore, the presence of a peak at the expected retention time that is strong at 400 nm but absent or negligibly small at 475 nm is the first key indicator of ζ-carotene.

ParameterRecommended ConditionRationale
Column C30 Reversed-Phase, 250 x 4.6 mm, 3 µmSuperior shape selectivity for resolving geometric isomers.[8][9]
Mobile Phase A Methanol/Water (98:2) + 10 mM Ammonium AcetateProvides polarity for gradient elution; acetate improves peak shape.
Mobile Phase B 100% tert-Butyl methyl ether (MTBE)Strong, non-polar solvent to elute hydrophobic carotenes.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Column Temp. 25°CEnsures reproducible retention times.
Detection PDA monitoring at 400 nm, 450 nm, 475 nmAllows for spectral deconvolution of co-eluting peaks.[2][3]

Part 3: Spectroscopic Confirmation

While HPLC-PDA provides strong evidence, it is not definitive. Confirmation requires a combination of UV/Vis spectral features and mass spectrometry.

UV/Visible Spectroscopy

The spectrum obtained from the PDA detector is rich with structural information.

  • Main Absorption (λmax): ζ-carotene has a characteristic three-peaked absorption spectrum with a λmax around 400 nm in common HPLC solvents.[2]

  • Cis-Peak: A hallmark of cis-isomers is an additional absorption band in the UV region, often called the "cis-peak".[10] This peak, resulting from a sterically hindered configuration, is typically found between 330-350 nm.[11] The presence of a distinct cis-peak in the spectrum of the eluting compound is a strong confirmation of its cis-geometry.

Mass Spectrometry (MS)

Coupling the HPLC system to a mass spectrometer, preferably using an Atmospheric Pressure Chemical Ionization (APCI) source, provides unequivocal molecular weight data.[12][13]

  • Molecular Ion: 9,9'-di-cis-ζ-carotene has a molecular formula of C₄₀H₆₀, corresponding to a monoisotopic mass of 540.4695 . The detection of a molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 540.5 or 541.5, respectively, confirms the elemental composition.

  • Limitations: It is crucial to understand that standard MS cannot differentiate between isomers. While tandem MS (MS/MS) can provide fragmentation patterns, these are often very similar for different carotenoid isomers and may not be sufficient for unambiguous identification alone.[12]

Integrated Analytical Workflow

cluster_hplc HPLC Separation cluster_detect Online Detection cluster_data Data Analysis cluster_nmr Definitive Confirmation hplc C30 Column pda PDA Detector hplc->pda ms APCI-MS hplc->ms d1 Retention Time & UV-Vis Spectrum (λmax, cis-peak) pda->d1 d2 Molecular Weight (m/z 540.5) ms->d2 d3 Putative Identification d1->d3 d2->d3 nmr NMR Spectroscopy (on isolated fraction) d3->nmr Requires Fraction Collection final Unambiguous Structure nmr->final

Caption: Integrated workflow for the identification of 9,9'-di-cis-zeta-carotene.

Part 4: Definitive Structural Elucidation by NMR

For absolute, unambiguous proof of the 9,9'-di-cis configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[14][15] This requires isolating a sufficient quantity of the peak of interest via preparative or semi-preparative HPLC.

  • 1H and 13C NMR: The chemical shifts of protons and carbons adjacent to a double bond are highly sensitive to its geometry. A cis-configuration induces characteristic upfield or downfield shifts compared to the all-trans isomer.[16] Detailed analysis of the olefinic and methyl regions of the 1H and 13C spectra allows for the precise assignment of the 9- and 9'- positions as having a cis (Z) geometry.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm proton-proton connectivities and through-space relationships, respectively, providing the final layer of structural proof.[17]

Summary of Identification Criteria

A positive and confident identification of 9,9'-di-cis-ζ-carotene is achieved when the unknown compound meets all the criteria outlined in the following table.

Analytical TechniqueExpected Result/ObservationSignificance
HPLC Elution from a C30 column at a characteristic retention time.C30 provides necessary selectivity for isomer separation.
PDA / UV-Vis 1. Max. absorbance (λmax) at ~400 nm. 2. Strong peak at 400 nm, negligible peak at 475 nm. 3. Presence of a "cis-peak" (~330-350 nm).Differentiates from β-carotene isomers[2] and confirms cis-geometry.[10][11]
Mass Spectrometry Molecular ion consistent with C₄₀H₆₀ (e.g., [M]⁺ at m/z 540.5).Confirms elemental composition and molecular weight.[1]
NMR (1H, 13C, 2D) Chemical shifts and coupling constants characteristic of cis-bonds at the 9 and 9' positions.Provides definitive, unambiguous structural proof of the specific isomer.[14][15]

References

  • Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. PubMed. Available at: [Link]

  • Sources of Carotenoids, HPLC Techniques and Analytical Conditions Used for their Separation and Identification. ResearchGate. Available at: [Link]

  • An efficient HPLC method for extraction of β-carotene from oilseed crops. SpringerLink. Available at: [Link]

  • HPLC analysis of carotenoids from bacteria. ResearchGate. Available at: [Link]

  • Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Prum Lab, Yale University. Available at: [Link]

  • Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables. MDPI. Available at: [Link]

  • HPLC and Mass Spectrometric Analysis of Carotenoids from Mango. ACS Publications. Available at: [Link]

  • Application of HPLC-DAD Method for Routine Determination of β-Carotene in High-Carotene MOCAF. AIP Publishing. Available at: [Link]

  • Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. PubMed Central. Available at: [Link]

  • Isomerization of carotenoids in photosynthesis and metabolic adaptation. PubMed Central. Available at: [Link]

  • CARBON-13 NMR SPECTRA OF CAROTENOIDS. IUPAC. Available at: [Link]

  • Structural elucidation of the main cis beta-carotenes. PubMed. Available at: [Link]

  • UV visible spectra of β -carotene before (1) and after (2) isomerization, cis isomer has shown a peak at 340 nm. ResearchGate. Available at: [Link]

  • Stability of carotenoids in tomato juice during processing. ResearchGate. Available at: [Link]

  • A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. Available at: [Link]

  • Detection and Measurement of Carotenoids by UV/VIS Spectrophotometry. ResearchGate. Available at: [Link]

  • Influence of Sample Processing on the Analysis of Carotenoids in Maize. MDPI. Available at: [Link]

  • Preparation and structure elucidation by NMR of the charge delocalised beta,beta-carotene dication. ResearchGate. Available at: [Link]

  • cis-trans Isomerization and Spectral Characteristics of Carotenoids and Some Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. Available at: [Link]

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples. Scilit. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. PubMed Central. Available at: [Link]

  • Extraction of carotenoids from plant material. ResearchGate. Available at: [Link]

  • Determination of 9-cis beta-carotene and ζ-carotene in biological samples. ResearchGate. Available at: [Link]

  • Determination of carotenoids by liquid chromatography/mass spectrometry: Effect of several dopants. ResearchGate. Available at: [Link]

  • Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. PubMed Central. Available at: [Link]

  • Identification of Carotenoids and Carotenoid Esters. Royal Society of Chemistry. Available at: [Link]

  • An LC/MS method for d8-β-carotene and d4-retinyl esters. PubMed Central. Available at: [Link]

  • Recovery of β-Carotene From Plant By-Products by Using Different Extraction Methods. CABI Digital Library. Available at: [Link]

  • Method for the Determination of b-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography. AOAC International. Available at: [Link]

  • Extraction and Content Determination of Plant Carotenoids. Baitai Paike Biotechnology. Available at: [Link]

  • Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods. National Institutes of Health. Available at: [Link]

  • Structures of major isomers of β-carotene. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction of 9,9'-Di-cis-zeta-carotene from Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fleeting Intermediate

In the intricate tapestry of plant biochemistry, the carotenoid biosynthesis pathway stands out for its production of vibrant pigments essential for photosynthesis, photoprotection, and as precursors to vital hormones. Within this pathway lies a critical, yet often transient intermediate: 9,9'-di-cis-zeta-carotene. This specific geometric isomer is the dedicated substrate for ζ-carotene desaturase (ZDS), a key enzyme that introduces further double bonds, leading to the formation of lycopene and, subsequently, the vast array of downstream carotenoids like beta-carotene and various xanthophylls.[1][2] The precise stereochemistry of this compound is paramount; it is the product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) acting on 9,15,9'-tri-cis-ζ-carotene.[2][3][4]

The study of this compound is invaluable for elucidating the regulatory mechanisms of the carotenoid pathway. Its accumulation in certain genetic mutants, such as the maize (Zea mays) viviparous9 (vp9) mutant, provides a unique window into the consequences of pathway disruptions.[3][4][5] For researchers, scientists, and drug development professionals, the ability to efficiently extract and quantify this specific isomer is crucial for understanding enzyme kinetics, screening for novel herbicides that target carotenoid biosynthesis, and exploring the potential biological activities of these less common cis-carotenoids.

These application notes provide a comprehensive guide to the extraction, purification, and quantification of this compound from plant tissues, with a particular focus on leveraging ZDS mutant lines as a rich source of this compound. The protocols are designed to maximize yield and purity while minimizing isomerization and degradation, ensuring the scientific integrity of downstream applications.

The Biochemical Context: A Stepwise Progression

The formation of this compound is a pivotal step in the conversion of phytoene to lycopene. Understanding this context is essential for appreciating the rationale behind the extraction protocols.

Carotenoid_Pathway cluster_enzymes Enzymes phytoene 15-cis-Phytoene phytofluene 9,15,9'-tri-cis-Phytofluene phytoene->phytofluene PDS zeta_tri_cis 9,15,9'-tri-cis-ζ-carotene phytofluene->zeta_tri_cis PDS zeta_di_cis 9,9'-di-cis-ζ-carotene zeta_tri_cis->zeta_di_cis Z-ISO neurosporene 7,9,9'-tri-cis-Neurosporene zeta_di_cis->neurosporene ZDS lycopene pro-Lycopene (7,9,7',9'-tetra-cis-lycopene) neurosporene->lycopene ZDS PDS Phytoene Desaturase ZISO ζ-carotene Isomerase ZDS ζ-carotene Desaturase

Caption: The enzymatic conversion of 15-cis-phytoene to pro-lycopene.

Principle of Extraction: Navigating the Challenges

The extraction of carotenoids, particularly the labile cis-isomers, is governed by their lipophilic nature and susceptibility to degradation. The core principles of a successful extraction are:

  • Rapid Cell Disruption: To release the carotenoids from the plastid membranes.

  • Use of Appropriate Solvents: To efficiently solubilize the non-polar carotenoid molecules.

  • Protection from Degradation: Shielding the extract from light, oxygen, and high temperatures to prevent isomerization and oxidation.

Causality in Experimental Choices:

  • Choice of Plant Material: Tissues from ZDS mutants (e.g., maize vp9 roots and etiolated leaves) are ideal as they accumulate this compound due to a blockage in the subsequent metabolic step.[3][5] The 'Pinalate' sweet orange mutant is another documented source.[6][7]

  • Solvent Selection: A common strategy is to use a polar, water-miscible solvent like ethanol or acetone for the initial extraction to dehydrate the tissue and denature proteins. The carotenoids are then partitioned into a more non-polar solvent like hexane or petroleum ether for purification.

  • Saponification: This optional step uses a strong base (like potassium hydroxide) to hydrolyze chlorophylls and lipids, which can interfere with the analysis of carotenes. However, it should be used with caution as it can also cause isomerization.

  • Antioxidants: The inclusion of antioxidants like butylated hydroxytoluene (BHT) is critical to prevent oxidative degradation of the carotenoid's polyene chain.

Detailed Protocols

Protocol 1: Extraction of this compound from Maize Etiolated Seedlings

This protocol is optimized for the extraction from etiolated seedlings of a ZDS mutant, such as viviparous9 (vp9).

Materials and Reagents:

Reagent/MaterialSpecifications
Plant TissueEtiolated maize seedlings (e.g., vp9 mutant), 5-10 g
Liquid Nitrogen-
Mortar and PestlePre-chilled
AcetoneHPLC grade, containing 0.1% BHT (w/v)
Petroleum EtherHPLC grade
Saturated NaCl solution-
Anhydrous Sodium SulfateACS grade
Rotary Evaporator-
GlasswareAmber or foil-wrapped to protect from light

Step-by-Step Methodology:

  • Harvest and Homogenize: Harvest 5-10 g of etiolated maize seedlings. Immediately freeze in liquid nitrogen to halt enzymatic activity. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Initial Extraction: Transfer the powdered tissue to a flask. Add 50 mL of acetone (containing 0.1% BHT). Stir the mixture vigorously for 15 minutes at room temperature, ensuring all operations are conducted under subdued light.

  • Filtration: Filter the extract through a Büchner funnel with Whatman No. 1 filter paper. Re-extract the solid residue with another 25 mL of acetone to ensure complete recovery.

  • Solvent Partitioning: Combine the acetone filtrates in a separatory funnel. Add 50 mL of petroleum ether and 50 mL of a saturated NaCl solution. Shake gently and allow the layers to separate. The upper, colored layer contains the carotenoids.

  • Washing: Discard the lower aqueous layer. Wash the upper petroleum ether layer twice with 50 mL of deionized water to remove residual acetone.

  • Drying and Concentration: Transfer the petroleum ether extract to a clean flask and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Final Preparation: Re-dissolve the carotenoid residue in a known, small volume of a suitable solvent for analysis (e.g., a mixture of methanol, methyl-tert-butyl ether, and water, compatible with HPLC).

Extraction_Workflow start Plant Tissue (e.g., vp9 maize) freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Acetone + BHT grind->extract filter Filter and Re-extract Residue extract->filter partition Partition into Petroleum Ether filter->partition wash Wash with Saturated NaCl & Water partition->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate resuspend Resuspend for Analysis concentrate->resuspend end Purified Extract resuspend->end

Caption: Workflow for the extraction of this compound.

Protocol 2: Semi-Preparative HPLC Purification

For applications requiring a purified standard of this compound, a semi-preparative HPLC step is necessary.

Instrumentation and Columns:

ComponentSpecification
HPLC SystemPreparative or semi-preparative with fraction collector
ColumnC30 reverse-phase column (e.g., YMC Carotenoid, 5 µm, 10 x 250 mm)
DetectorDiode Array Detector (DAD) or UV-Vis detector

Mobile Phase and Gradient:

A gradient of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water is commonly used for separating carotenoid isomers. A C30 column is highly recommended for its superior ability to resolve geometric isomers.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Filter the concentrated extract from Protocol 1 through a 0.45 µm syringe filter.

  • Injection: Inject an appropriate volume of the extract onto the semi-preparative C30 column.

  • Chromatographic Separation: Elute the carotenoids using a pre-determined gradient program. Monitor the elution profile at multiple wavelengths, including 400 nm, 425 nm, and 450 nm, as zeta-carotene isomers have characteristic absorption spectra in this range.[10][11]

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time and spectral characteristics. The identity of the peak should be confirmed by comparison to literature data or by further analytical techniques like mass spectrometry.

  • Purity Check and Storage: Re-analyze a small aliquot of the collected fraction to assess its purity. Evaporate the solvent under a stream of nitrogen and store the purified compound at -80°C under an inert atmosphere. Carotenoid stability is enhanced at low temperatures and in the absence of oxygen and light.[12][13][14]

Quantification and Data Analysis

Accurate quantification requires a pure standard of this compound. If a standard is not available, quantification can be estimated using published extinction coefficients for zeta-carotene isomers.

Analytical HPLC Conditions:

ParameterRecommended Setting
ColumnC30 reverse-phase, 3 µm, 4.6 x 250 mm
Mobile PhaseGradient of MeOH/MTBE/Water
Flow Rate1.0 mL/min
DetectionDAD at 400 nm, 425 nm, 450 nm
Column Temperature25-30°C

Data Interpretation:

The identification of this compound is based on its retention time and its characteristic UV-Vis absorption spectrum. Zeta-carotene isomers typically exhibit a three-peaked absorption spectrum with maxima around 378, 400, and 425 nm. The exact maxima can vary slightly depending on the solvent and the specific isomer.

In cases of co-elution with other carotenoids, multi-wavelength detection can be employed for deconvolution. For instance, a method has been developed to quantify co-eluting 9-cis-beta-carotene and zeta-carotene by utilizing their different absorbance ratios at 400 nm and 475 nm, a principle that can be adapted for other co-eluting pairs.[11][15]

Expected Yields from Mutant Tissues:

The following table provides an example of the reported concentration of this compound in a known mutant plant tissue.

Plant SourceTissueThis compound Concentration (µg/g fresh weight)
'Pinalate' Sweet OrangeFlavedo20.3[6]
Maize vp9 mutantEtiolated leaves/rootsAccumulates as a major carotenoid[3][4][5]

Troubleshooting and Expert Insights

  • Low Yield: This can be due to incomplete extraction, degradation, or low abundance in the source material. Ensure rapid processing, use of fresh solvents with BHT, and protection from light at all stages.

  • Isomerization: Exposure to heat, light, or acid can cause cis- to trans-isomerization. Work quickly, use amber glassware, and avoid acidic conditions.

  • Peak Tailing in HPLC: This may indicate column overload or interaction with active sites on the column. Dilute the sample and ensure the column is in good condition.

  • Self-Validation: A key aspect of a trustworthy protocol is self-validation. Always run a blank (solvent only) and a control sample (wild-type plant tissue) alongside your mutant samples. The absence of the target peak in the wild-type and its prominent presence in the mutant provides strong evidence for correct peak identification.

Conclusion

The successful extraction and analysis of this compound are achievable through careful attention to the principles of carotenoid chemistry and the use of appropriate plant materials. The protocols outlined in these application notes provide a robust framework for researchers to isolate and study this important biosynthetic intermediate. By understanding the "why" behind each step, from the choice of a ZDS mutant to the specific parameters of HPLC analysis, scientists can generate reliable and reproducible data, paving the way for new discoveries in plant biology and beyond.

References

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181–1189. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed, 17434985. [Link]

  • Gupta, P., et al. (2022). The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants. Frontiers in Plant Science. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology. [Link]

  • Fantuzzi, A., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. PMC - PubMed Central. [Link]

  • Cazzonelli, C. I., et al. (2020). A cis-carotene derived apocarotenoid regulates etioplast and chloroplast development. eLife. [Link]

  • Xu, X., et al. (2008). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. [Link]

  • Xu, X., et al. (2008). Determination of 9-cis β-carotene and ζ-carotene in biological samples. ResearchGate. [Link]

  • Fantuzzi, A., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

  • De la Cruz, L. M. G., et al. (2010). Carotenoid stability during production and storage of tomato juice made from tomatoes with diverse pigment profiles measured by infrared spectroscopy. PubMed. [Link]

  • Beyer, P., et al. (1994). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. PubMed. [Link]

  • Rodrigo, M. J., et al. (2019). A mutant allele of ζ-carotene isomerase (Z-ISO) is associated with the yellow pigmentation of the “Pinalate” sweet orange mutant and reveals new insights into its role in fruit carotenogenesis. PMC - PubMed Central. [Link]

  • YMC. (2023). Separating complex carotenoid mixtures. Chromatography Today. [Link]

  • Shimadzu (Asia Pacific). (2021). Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40. Shimadzu. [Link]

  • Melendez-Martinez, A. J., et al. (2013). A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. [Link]

  • Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. [Link]

  • Honda, M., et al. (2021). Improved Storage Stability of Lycopene Z-Isomers Utilizing Edible Media and Antioxidants to Promote Practical Applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. [Link]

  • Ma, T., et al. (2023). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. MDPI. [Link]

  • Shimadzu (Asia Pacific). (2021). Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40. YouTube. [Link]

  • Rodrigo, M. J., et al. (2019). A mutant allele of zeta-carotene isomerase (Z-ISO) is associated with the yellow pigmentation of the 'Pinalate' sweet orange mutant and reveals new insights into its role in fruit carotenogenesis. ResearchGate. [Link]

Sources

Utilizing 9,9'-Di-cis-zeta-carotene as a Substrate in Plant Carotenoid Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This technical guide provides an in-depth exploration of 9,9'-di-cis-ζ-carotene, a pivotal intermediate in the plant carotenoid biosynthesis pathway. It is designed for researchers, scientists, and drug development professionals engaged in the study of carotenogenesis, offering detailed protocols for its use in enzyme assays for ζ-carotene desaturase (ZDS) and its production by 15-cis-ζ-carotene isomerase (Z-ISO).

Introduction: A Central Intermediate in a Complex Pathway

Carotenoids are essential pigments synthesized by all photosynthetic organisms, serving critical roles in light harvesting, photoprotection, and as precursors to vital hormones like abscisic acid and strigolactones.[1][2][3] In plants and cyanobacteria, the pathway from the colorless C40 precursor, phytoene, to the red, cyclic carotenes is a multi-step enzymatic process. Unlike in bacteria where a single enzyme (CrtI) performs the necessary desaturations, plants employ a more complex "poly-cis" pathway involving at least three distinct enzymes to reach all-trans-lycopene.[4][5]

Within this pathway, 9,9'-di-cis-ζ-carotene emerges as a crucial, yet transient, intermediate.[6] It holds a unique position, acting as the specific product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) and the dedicated substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS).[6][7][8] Therefore, the ability to accurately assay the enzymes that produce and consume this molecule is fundamental to understanding the regulation, flux, and potential inhibition of carotenoid biosynthesis.

Section 1: The Poly-cis Carotenoid Biosynthesis Pathway

In higher plants, the conversion of 15-cis-phytoene to lycopene involves a series of desaturation and isomerization reactions. The enzyme phytoene desaturase (PDS) first introduces two double bonds to produce 9,15,9′-tri-cis-ζ-carotene.[6][9] This molecule cannot be directly processed by the next desaturase. It first requires the action of Z-ISO, which specifically isomerizes the central 15-cis double bond to create 9,9′-di-cis-ζ-carotene.[1][3][9][10] This isomerization is a vital, regulated step, particularly in non-photosynthetic tissues or during growth in darkness, where light-induced photoisomerization cannot compensate for a lack of Z-ISO activity.[3][6]

Once formed, 9,9′-di-cis-ζ-carotene serves as the substrate for ZDS. This enzyme catalyzes two sequential desaturation steps, converting 9,9′-di-cis-ζ-carotene first into 7,9,9'-tri-cis-neurosporene and finally into 7,9,7',9'-tetracis-lycopene (prolycopene).[6][11] A final isomerase, CRTISO (prolycopene isomerase), then converts these remaining cis-bonds to yield the all-trans-lycopene required for cyclization into α- and β-carotene.[12][13][14]

Carotenoid_Pathway cluster_PDS Phytoene Desaturase cluster_ZISO ζ-Carotene Isomerase cluster_ZDS ζ-Carotene Desaturase Phytoene 15-cis-Phytoene PDS PDS Phytoene->PDS Tricis 9,15,9′-tri-cis-ζ-carotene PDS->Tricis ZISO Z-ISO Tricis->ZISO Dicis 9,9′-di-cis-ζ-carotene ZISO->Dicis ZDS ZDS Dicis->ZDS Neurosporene 7,9,9'-tri-cis-Neurosporene ZDS->Neurosporene ZDS2 ZDS Neurosporene->ZDS2 Prolycopene 7,9,7',9'-tetracis-Lycopene Downstream CRTISO → all-trans-Lycopene ... Prolycopene->Downstream ZDS2->Prolycopene

The Poly-cis Carotenoid Biosynthesis Pathway in Plants.

Section 2: Physicochemical & Spectroscopic Properties

Accurate quantification and identification of 9,9'-di-cis-ζ-carotene rely on its distinct physical and spectroscopic properties.

PropertyValueSource
Molecular Formula C₄₀H₆₀[6]
Molecular Weight 540.9 g/mol [6][15]
CAS Number 72746-33-9[6]
Appearance Solid[6]
Key HPLC Feature Differentiated from 9,15,9′-tri-cis-ζ-carotene by retention time and spectral fine structure on a C30 column.[7][16]
UV-Vis λmax (Hexane) ~400 nm, 378 nm, 425 nm[3]

Section 3: Core Methodologies

Substrate Preparation and Handling
  • Method A: Biosynthesis in Engineered E. coli This is the most common approach. E. coli cells are engineered with plasmids containing the necessary genes for carotenoid synthesis up to the desired intermediate.

    • To produce the Z-ISO substrate, 9,15,9′-tri-cis-ζ-carotene , co-express a geranylgeranyl pyrophosphate (GGPP) synthase, a phytoene synthase (PSY), and a phytoene desaturase (PDS).[3][7]

    • To produce the ZDS substrate, 9,9′-di-cis-ζ-carotene , co-express the genes above along with a functional Z-ISO gene.[3]

    • Cultures are typically grown in the dark to prevent photoisomerization. Carotenoids are then extracted from the cell pellet using solvents like acetone, methanol, or chloroform/methanol mixtures.[3][17]

  • Method B: Extraction from Plant Mutants Mutants deficient in specific enzymes accumulate the substrate for that enzyme.

    • 9,15,9′-tri-cis-ζ-carotene accumulates in dark-grown tissues of Z-ISO mutants, such as the maize y9 mutant.[6][7][8]

    • 9,9′-di-cis-ζ-carotene accumulates in ZDS mutants.[7][8]

  • Method C: Photoisomerization Light can be used to convert the PDS product into the ZDS substrate. Exposing an extract containing 9,15,9′-tri-cis-ζ-carotene to light will cause its partial conversion to 9,9′-di-cis-ζ-carotene.[7][16] This method is useful for generating a standard for HPLC but is less suitable for producing large quantities of pure substrate.

  • Handling and Storage: Carotenoids are highly susceptible to oxidation and light-induced degradation. All extractions and manipulations should be performed under dim light. Store extracts and purified compounds under an inert atmosphere (e.g., argon or nitrogen) at -80°C.

Recombinant Enzyme Expression

ZDS and Z-ISO are integral membrane proteins. For in vitro assays, they are typically expressed recombinantly in E. coli, often as fusion proteins (e.g., with Maltose-Binding Protein, MBP) to improve solubility and facilitate purification via affinity chromatography.[18][19]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying carotenoid isomers.

  • Column: A C30 reverse-phase column is essential for achieving baseline separation of the various cis/trans isomers of ζ-carotene.[12][20]

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is used to acquire full UV-Vis spectra of the eluting peaks, which is critical for peak identification.[6] Monitor at wavelengths between 380-450 nm.

  • Mobile Phase: A gradient of solvents like methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.[21]

  • Identification: Isomers are identified by comparing their retention times and spectral fine structure to authentic standards generated via the methods in Section 3.1. 9,15,9′-tri-cis-ζ-carotene generally elutes slightly later than 9,9′-di-cis-ζ-carotene on a C30 column.[7][16]

Section 4: Protocol 1 - ζ-Carotene Desaturase (ZDS) Activity Assay

Principle: This assay measures the consumption of 9,9'-di-cis-ζ-carotene and the appearance of its desaturation products, 7,9,9'-tri-cis-neurosporene and 7,9,7',9'-tetracis-lycopene. The reaction requires a quinone as an electron acceptor.[11]

ZDS_Workflow start Start prep_sub Prepare Substrate Liposomes (9,9'-di-cis-ζ-carotene) start->prep_sub prep_reagents Prepare Assay Buffer (with Quinone Acceptor) prep_sub->prep_reagents add_enzyme Add Purified ZDS Enzyme prep_reagents->add_enzyme incubate Incubate at 30-37°C (in the dark) add_enzyme->incubate stop_rxn Stop Reaction (e.g., add cold acetone) incubate->stop_rxn extract Extract Carotenoids stop_rxn->extract analyze Analyze by C30 RP-HPLC extract->analyze quantify Quantify Substrate & Products analyze->quantify end End quantify->end

Workflow for an in vitro ZDS enzyme assay.

Reagents & Materials

Reagent/MaterialSpecificationsPurpose
ZDS Enzyme Purified recombinant proteinThe catalyst
Substrate 9,9'-di-cis-ζ-caroteneSubstrate for the reaction
Liposomes PhosphatidylcholineSolubilizes the lipophilic substrate
Assay Buffer Tris-HCl (pH 7.5-8.0), containing a detergent (e.g., 0.1% Tween 80)Maintain pH, aid solubility
Electron Acceptor Decylplastoquinone or other quinone analogCofactor for the desaturation reaction
Extraction Solvent Acetone or Hexane:IsopropanolTo extract carotenoids post-reaction
HPLC System C30 RP column, PDA detectorSeparation and quantification

Step-by-Step Protocol

  • Substrate Preparation: Prepare liposomes containing 9,9'-di-cis-ζ-carotene. Briefly, evaporate a known amount of the carotenoid from an organic solvent to a thin film in a glass tube. Resuspend the film in buffer by sonication or extrusion to form liposomes.

  • Reaction Setup: In a microfuge tube, combine the assay buffer, the electron acceptor, and the substrate-containing liposomes. Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction: Add the purified ZDS enzyme to the mixture to start the reaction. For a negative control, use heat-denatured enzyme or a reaction mixture without the enzyme.

  • Incubation: Incubate the reaction in the dark for a defined period (e.g., 30-60 minutes). Time-course experiments are recommended to determine the linear range of the reaction.

  • Stop Reaction & Extract: Terminate the reaction by adding an equal volume of cold acetone. Vortex vigorously and centrifuge to pellet the precipitated protein. Transfer the supernatant containing the carotenoids to a fresh tube.

  • Analysis: Evaporate the solvent from the supernatant under a stream of nitrogen. Re-dissolve the carotenoid residue in a small volume of an appropriate solvent (e.g., MTBE or ethyl acetate) and inject it into the HPLC system.

  • Data Analysis: Calculate the amount of substrate consumed and products formed by integrating the peak areas from the HPLC chromatogram and comparing them to a standard curve.

Expert Insights (Causality):

  • Why Liposomes? Carotenoids are extremely hydrophobic and insoluble in aqueous buffers. Incorporating them into liposomal membranes mimics their natural environment in the plastid membrane and makes them accessible to the membrane-bound enzyme.[12][20]

  • Why a Quinone Acceptor? The desaturation reaction catalyzed by ZDS is an oxidation, where two hydrogen atoms are removed to form a double bond. The quinone serves as the electron acceptor in this redox reaction, becoming reduced to a quinol in the process.[11]

Section 5: Protocol 2 - 15-cis-ζ-carotene Isomerase (Z-ISO) Activity Assay

Principle: This assay measures the formation of 9,9'-di-cis-ζ-carotene from its precursor, 9,15,9′-tri-cis-ζ-carotene. The reaction is critically dependent on a reduced heme b cofactor and must be performed under anaerobic or reducing conditions in complete darkness to prevent non-enzymatic photoisomerization.[1][2][18][22]

Reagents & Materials

Reagent/MaterialSpecificationsPurpose
Z-ISO Enzyme Purified recombinant proteinThe catalyst
Substrate 9,15,9′-tri-cis-ζ-caroteneSubstrate for the reaction
Liposomes PhosphatidylcholineSolubilizes the lipophilic substrate
Assay Buffer Tris-HCl (pH 7.5-8.0)Maintain pH
Reducing Agent Sodium dithionite (freshly prepared)Maintains the heme cofactor in its active, reduced state
Extraction/Analysis As per ZDS assayTo extract and quantify carotenoids

Step-by-Step Protocol

  • Substrate Preparation: Prepare liposomes containing 9,15,9′-tri-cis-ζ-carotene as described for the ZDS assay.

  • Reaction Setup (Anaerobic): All steps must be performed under dim red light or in complete darkness. In a microfuge tube, combine the assay buffer and the purified Z-ISO enzyme.

  • Enzyme Reduction: Add freshly prepared sodium dithionite (e.g., to a final concentration of 10 mM) to the enzyme mixture to reduce the heme cofactor.[18]

  • Initiate Reaction: Add the substrate-containing liposomes to the reduced enzyme mixture to start the reaction. A heat-denatured enzyme should be used as a negative control.[18]

  • Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) in complete darkness for a defined period.

  • Stop, Extract, and Analyze: Follow steps 5-7 from the ZDS protocol to terminate the reaction and analyze the products by HPLC.

  • Data Analysis: Quantify the amount of 9,9'-di-cis-ζ-carotene produced by integrating the corresponding peak area in the HPLC chromatogram.

Expert Insights (Causality):

  • Why Darkness? The 15-cis double bond in the substrate is photolabile and can be isomerized by light, which would lead to a false-positive result.[3][7] Strict exclusion of light is mandatory for a valid enzymatic assay.

  • Why a Reducing Agent? The catalytic activity of Z-ISO is dependent on a heme b cofactor.[1][10] The enzyme is active only when the heme iron is in its reduced (Fe²⁺) state. The reducing agent ensures this condition is met throughout the assay.[18][22]

Section 6: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No product formation in ZDS assay 1. Inactive ZDS enzyme.2. Degraded quinone acceptor.3. Substrate inaccessible in liposomes.1. Verify enzyme activity with a positive control; purify fresh enzyme.2. Use a fresh stock of the quinone.3. Optimize liposome preparation (sonication time, lipid composition).
High background in Z-ISO assay (product in negative control) 1. Light contamination causing photoisomerization.2. Substrate stock contaminated with product.1. Ensure all steps are performed in absolute darkness or under a safe red light.2. Re-purify the substrate by HPLC or use a freshly prepared batch from engineered E. coli.
Low overall signal/recovery 1. Carotenoid degradation (oxidation).2. Inefficient extraction.1. Degas all buffers; work quickly; add antioxidants (e.g., BHT) to extraction solvents.2. Optimize extraction solvent and procedure; ensure complete resuspension before HPLC injection.
Poor HPLC peak separation 1. Incorrect mobile phase or gradient.2. Column degradation.1. Optimize the HPLC gradient; ensure mobile phase components are fresh.2. Use a guard column; replace the C30 column if necessary.

References

  • Yu, Q., Ghisla, S., Hirschberg, J., Mann, V., & Beyer, P. (2011). Plant Carotene Cis-Trans Isomerase CRTISO: A NEW MEMBER OF THE FADRED-DEPENDENT FLAVOPROTEINS CATALYZING NON-REDOX REACTIONS. Journal of Biological Chemistry. [Link]

  • Park, H., Kreunen, S. S., Cuttriss, A. J., DellaPenna, D., & Pogson, B. J. (2002). Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis. The Plant Cell. [Link]

  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2002). Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants. The Plant Cell. [Link]

  • Isaacson, T., Ohad, I., Beyer, P., & Hirschberg, J. (2004). Analysis in vitro of the enzyme CRTISO establishes a poly-cis-carotenoid biosynthesis pathway in plants. The Hebrew University of Jerusalem. [Link]

  • ResearchGate. (n.d.). In vitro assay of CRTISO isomerization reaction with 7,9,9,7- tetra-cis-lycopene (prolycopene) as a substrate. [Link]

  • ResearchGate. (n.d.). CRTISO Functions as an Isomerase in the Carotenoid Biosynthetic Pathway in Higher Plants. [Link]

  • ResearchGate. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., Hunter, C. N., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

  • ResearchGate. (n.d.). HPLC scans of carotenoid extracts showing light-mediated isomerization of 9,15,9#tri-cis-z-carotene (Tri) to 9,9#-di-cis-z-carotene (Di). [Link]

  • ResearchGate. (n.d.). Z-ISO is an isomerase and integral membrane protein localized to chloroplasts. [Link]

  • Gómez-Gómez, L., et al. (2020). Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases. Methods in Molecular Biology. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology. [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. [Link]

  • von Lintig, J., & Eroglu, A. (2020). Carotenoid modifying enzymes in metazoans. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Xu, M. J., et al. (2006). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. Journal of Lipid Research. [Link]

  • Meléndez-Martínez, A. J., et al. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food Chemistry. [Link]

  • PubChem. (n.d.). Zeta-Carotene. [Link]

  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed. [Link]

  • Beltrán, J., Kloss, B., & Wurtzel, E. T. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology. [Link]

  • Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

  • Grokipedia. (2026). Prolycopene isomerase. [Link]

  • ResearchGate. (n.d.). Time course of the CRTISO reaction and identification of intermediates. [Link]

  • PubChem. (n.d.). 9,9',15-Tri-cis-zeta-carotene. [Link]

  • Chen, Y., Li, F., & Wurtzel, E. T. (2010). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant Physiology. [Link]

  • Podyacheva, E., et al. (2021). Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. International Journal of Molecular Sciences. [Link]

  • Schierle, J., et al. (2012). Method for the Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography: Single Laboratory Validation. Journal of AOAC International. [Link]

  • Wang, C., et al. (2024). Using Omics Techniques to Analyze the Effects of Gene Mutations and Culture Conditions on the Synthesis of β-Carotene in Pantoea dispersa. MDPI. [Link]

  • Jin, E., et al. (2024). Improvement of Carotenoids' Production by Increasing the Activity of Beta-Carotene Ketolase with Different Strategies. MDPI. [Link]

Sources

Topic: Quantification of 9,9'-Di-cis-zeta-carotene in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the accurate and reproducible quantification of 9,9'-Di-cis-ζ-carotene in diverse biological matrices, including plant tissues and blood plasma. 9,9'-Di-cis-ζ-carotene is a pivotal, yet transient, intermediate in the poly-cis carotenoid biosynthesis pathway, serving as the direct substrate for ζ-carotene desaturase (ZDS) in the formation of lycopene.[1][2] Its precise quantification is critical for elucidating the regulatory mechanisms of carotenogenesis, diagnosing metabolic bottlenecks in plant mutants, and understanding the formation of downstream, health-relevant carotenoids.[1] This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol, ensuring methodological robustness and data integrity. We present detailed protocols for sample extraction, saponification, and high-performance liquid chromatography with diode array detection (HPLC-DAD), emphasizing techniques to overcome the inherent challenges of isomer separation and analyte stability.

Scientific Introduction & Rationale

The carotenoid biosynthesis pathway in plants is a complex network of desaturation, isomerization, and cyclization reactions. Within this pathway, the conversion of 9,15,9'-tri-cis-ζ-carotene (the product of phytoene desaturase) to 9,9'-di-cis-ζ-carotene is a rate-limiting and essential isomerization step catalyzed by the enzyme 15-cis-ζ-carotene isomerase (Z-ISO).[1][3][4] The product, 9,9'-di-cis-ζ-carotene, is the specific substrate recognized by ζ-carotene desaturase (ZDS), which continues the pathway toward lycopene.[5]

A disruption in Z-ISO activity, as seen in certain plant mutants, leads to the accumulation of the precursor 9,15,9'-tri-cis-ζ-carotene and a deficiency in all downstream carotenoids, profoundly impacting plastid development and plant pigmentation.[1] Therefore, the ability to accurately quantify 9,9'-di-cis-ζ-carotene provides a direct measure of Z-ISO activity and the overall flux through the pathway.

Key Challenges in Quantification:

  • Isomer Specificity: The primary analytical challenge is the chromatographic separation of 9,9'-di-cis-ζ-carotene from its immediate precursor, 9,15,9'-tri-cis-ζ-carotene, and other related isomers.[4][6] These molecules are structurally similar, demanding high-resolution chromatography.

  • Analyte Instability: Carotenoids are notoriously labile, susceptible to degradation via light, heat, and oxidation. The central 15-cis double bond in the precursor is particularly photolabile and can be non-enzymatically isomerized to the 15-trans bond by light, artificially generating the 9,9'-di-cis isomer and compromising data accuracy.[4][6][7]

  • Matrix Interference: Biological samples contain a complex mixture of lipids, chlorophylls (in plant tissues), and other pigments that can co-extract and interfere with chromatographic analysis.[8][9]

This protocol is designed as a self-validating system to mitigate these challenges through controlled extraction conditions, the use of isomer-selective C30 chromatography, and multi-wavelength detection for peak purity assessment.

Biochemical Context: The Role of 9,9'-Di-cis-ζ-carotene

The diagram below illustrates the critical position of 9,9'-di-cis-ζ-carotene as a metabolic node in the carotenoid pathway. Its formation is the key step that allows the linear poly-cis pathway to proceed.

Carotenoid_Pathway cluster_enzymes Enzymatic Conversions phytoene 15-cis-Phytoene PDS PDS phytoene->PDS tricis_zeta 9,15,9'-tri-cis-ζ-carotene ZISO Z-ISO tricis_zeta->ZISO dicis_zeta 9,9'-di-cis-ζ-carotene ZDS ZDS dicis_zeta->ZDS neurosporene 7,9,9'-tri-cis-Neurosporene neurosporene->ZDS + H₂ lycopene pro-Lycopene (7,9,7',9'-tetra-cis-lycopene) CRTISO CRTISO lycopene->CRTISO downstream Downstream Carotenoids (β-carotene, Lutein, etc.) PDS->tricis_zeta +2 H₂ ZISO->dicis_zeta Isomerization ZDS->neurosporene + H₂ ZDS->lycopene + H₂ CRTISO->downstream Isomerization & Cyclization

Caption: The central role of 9,9'-di-cis-ζ-carotene in carotenogenesis.

Master Workflow for Quantification

The entire process, from sample acquisition to final data analysis, requires meticulous attention to detail to prevent analyte degradation. The logical flow is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Biological Sample (Plant Tissue or Plasma) extraction Step 1: Extraction (Liquid N₂, Organic Solvents) Work under dim light! start->extraction sapon Step 2: Saponification (Optional) (Removes lipids/chlorophylls) extraction->sapon cleanup Step 3: Phase Separation & Cleanup (Isolate carotenoids in non-polar phase) sapon->cleanup recon Step 4: Dry & Reconstitute (Evaporate under N₂, dissolve in mobile phase) cleanup->recon hplc Step 5: HPLC-DAD Analysis (C30 Column, Gradient Elution) recon->hplc quant Step 6: Quantification (External Standard Calibration Curve) hplc->quant end Final Concentration (µg/g or nmol/L) quant->end

Caption: Overall experimental workflow for 9,9'-di-cis-ζ-carotene analysis.

Detailed Experimental Protocols

CRITICAL PRECAUTION: All procedures involving carotenoids must be performed under dim or red light to prevent photo-isomerization. Use amber glass vials and minimize sample exposure to air and high temperatures. All solvents should be HPLC-grade.

Protocol 1: Extraction from Plant Tissues (e.g., Maize Leaves, Tomato Fruit)

This protocol is optimized for the extraction of carotenoids from complex plant matrices.

Materials:

  • Liquid Nitrogen

  • Mortar and pestle, pre-chilled

  • Acetone (with 0.1% w/v Butylated Hydroxytoluene, BHT)

  • Petroleum Ether or Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Saponification Reagent: 10% (w/v) KOH in methanol (prepare fresh)

  • Nitrogen gas cylinder

  • Centrifuge and amber centrifuge tubes

Procedure:

  • Homogenization: Weigh approximately 200-500 mg of fresh tissue, immediately freeze in liquid nitrogen, and grind to a fine, homogenous powder using a chilled mortar and pestle.[10] This prevents enzymatic degradation and ensures efficient extraction.

  • Initial Extraction: Transfer the frozen powder to an amber centrifuge tube. Add 5 mL of cold acetone (with 0.1% BHT). Vortex vigorously for 1 minute. The BHT is a critical antioxidant that protects the carotenoids from oxidation during extraction.[11]

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C. Carefully transfer the colored supernatant to a new amber tube.

  • Re-extraction: Repeat the extraction (steps 2-3) on the pellet with another 5 mL of acetone/BHT until the pellet is colorless (typically 2-3 times). Pool all supernatants.

  • Saponification (Chlorophyll & Lipid Removal): This step is essential for green tissues. Add a volume of the saponification reagent equal to 20% of the total acetone extract volume (e.g., 3 mL of 10% methanolic KOH for a 15 mL extract). Mix gently and incubate in the dark at room temperature for 2 hours (or overnight at 4°C). Saponification hydrolyzes chlorophylls and triglycerides, which would otherwise interfere with chromatography.

  • Phase Partitioning: Transfer the extract to a separatory funnel. Add 15 mL of petroleum ether (or hexane) and 15 mL of saturated NaCl solution. Shake gently to partition the carotenoids into the upper, non-polar ether layer. The salt solution helps to break any emulsions and improve the separation.

  • Washing: Discard the lower aqueous phase. Wash the upper ether phase twice with 15 mL of deionized water to remove residual KOH and water-soluble impurities.

  • Drying: Pass the final ether layer through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Immediately reconstitute the carotenoid residue in a precise volume (e.g., 200-500 µL) of the initial HPLC mobile phase (e.g., Methanol/MTBE 80:20 v/v). Filter through a 0.22 µm syringe filter into an amber HPLC vial.

Protocol 2: Extraction from Blood Plasma or Serum

This protocol uses a straightforward liquid-liquid extraction following protein precipitation.[12]

Materials:

  • Ethanol (100%, with 0.1% BHT)

  • n-Hexane (with 0.1% BHT)

  • Nitrogen gas cylinder

  • Centrifuge and amber microcentrifuge tubes

Procedure:

  • Sample Aliquot: In an amber microcentrifuge tube, pipette 200 µL of plasma or serum.

  • Protein Precipitation: Add 200 µL of cold ethanol with 0.1% BHT. Vortex for 30 seconds to precipitate proteins.[11] This step releases the carotenoids that are bound to lipoproteins.

  • Liquid-Liquid Extraction: Add 500 µL of n-hexane with 0.1% BHT. Vortex vigorously for 2 minutes to extract the carotenoids into the hexane layer.[12][13]

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. A distinct upper hexane layer containing the carotenoids will form.[11]

  • Collection: Carefully transfer the upper hexane layer to a new amber tube, being careful not to disturb the protein pellet.

  • Re-extraction: Repeat the extraction (steps 3-5) on the lower aqueous layer and protein pellet to maximize recovery. Pool the hexane layers.

  • Evaporation & Reconstitution: Evaporate the pooled hexane to dryness under a gentle stream of nitrogen. Immediately reconstitute the residue in 100 µL of the initial HPLC mobile phase, vortex, and transfer to an amber HPLC vial with a micro-insert.

HPLC Quantification Protocol

The use of a C30 stationary phase is highly recommended as its unique shape selectivity provides superior resolution for carotenoid isomers compared to standard C18 columns.[8][14]

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, DADStandard for robust chromatographic separation and detection.
Column C30 Reversed-Phase (e.g., YMC Carotenoid, 250x4.6 mm, 3 µm)C30 polymer provides enhanced shape selectivity for resolving cis/trans isomers.[8][14]
Mobile Phase A Methanol / Water / Ammonium Acetate (90:10:0.2, v/v/w)Polar component of the gradient system.
Mobile Phase B Methyl-tert-butyl ether (MTBE)Strong, non-polar solvent for eluting hydrophobic carotenoids.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 25°CStable temperature ensures reproducible retention times.
Injection Vol. 20 µL
DAD Detection Primary: 400 nmSecondary: 425 nm, 450 nm400 nm is near the λmax for ζ-carotene isomers.[3][15] Monitoring multiple wavelengths helps confirm peak identity and purity.
Gradient Elution See table belowA gradient is necessary to resolve early-eluting polar compounds from late-eluting non-polar carotenes.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
25.0595
30.0595
31.0955
40.0955
Analyte Identification and Quantification
  • Standard Preparation: A certified reference standard of 9,9'-di-cis-ζ-carotene is required.[1] If not commercially available, it can be generated by exposing a standard of 9,15,9'-tri-cis-ζ-carotene (e.g., extracted from y9 maize mutants) to light and purifying the resulting 9,9'-di-cis isomer via semi-preparative HPLC.[4][6]

  • Calibration Curve: Prepare a series of at least five concentrations of the standard in the reconstitution solvent. Inject each standard and plot the peak area at 400 nm against concentration to generate a linear calibration curve (R² > 0.99).

  • Identification:

    • Retention Time: The primary peak in the sample chromatogram must match the retention time of the pure standard.

    • Spectral Confirmation: The UV-Vis spectrum of the peak, captured by the DAD, must match the spectrum of the standard. 9,9'-di-cis-ζ-carotene exhibits characteristic absorption maxima (λmax) around 400 nm.[3][15]

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of 9,9'-di-cis-ζ-carotene in the injected sample. The final concentration in the original biological matrix is calculated using the following formula:

    Cfinal (µg/g) = (CHPLC × Vrecon) / Wsample

    Where:

    • CHPLC = Concentration from HPLC (µg/mL)

    • Vrecon = Final reconstitution volume (mL)

    • Wsample = Initial sample weight (g)

References

  • Cooperstone, J. L., & Schwartz, S. J. (2022). Carotenoid extraction and analysis from blood plasma/serum. Methods in Enzymology, 670, 423–457. [Link]

  • Yuan, H., & Chen, B. (2022). Carotenoid Extraction from Plant Tissues. Methods in Molecular Biology, 2441, 13-23. [Link]

  • Craft, N. E., & Soares, J. H. (1992). Separation of plasma carotenoids and quantitation of beta-carotene using HPLC. Journal of chromatographic science, 30(1), 1-6. [Link]

  • Baitai Paike Biotechnology. (n.d.). Extraction and Content Determination of Plant Carotenoids. [Link]

  • Ishida, B. K., & Chapman, M. H. (2009). Carotenoid Extraction from Plants Using a Novel, Environmentally Friendly Solvent. Journal of Agricultural and Food Chemistry, 57(3), 1051–1059. [Link]

  • Yuan, H., & Chen, B. (2022). Carotenoid Extraction from Plant Tissues. Springer Nature Experiments. [Link]

  • Han, R., et al. (2023). Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin. Molecules, 28(15), 5892. [Link]

  • Nováková, L., et al. (2020). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 25(23), 5766. [Link]

  • Park, J. H., et al. (2006). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. Journal of Chromatography B, 831(1-2), 78-83. [Link]

  • Chen, B. H., & Chen, T. M. (2001). Determination of major carotenoids in human serum by liquid chromatography. Journal of Food and Drug Analysis, 9(3), 135-142. [Link]

  • Park, J. H., et al. (2006). Determination of 9-cis β-carotene and ζ-carotene in biological samples. ResearchGate. [Link]

  • Chen, Y., et al. (2010). HPLC scans of carotenoid extracts showing light-mediated isomerization... ResearchGate. [Link]

  • Scilit. (n.d.). Determination of 9-cis β-carotene and ζ-carotene in biological samples. [Link]

  • Meléndez-Martínez, A. J., et al. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food Chemistry, 138(2-3), 1341-1350. [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. [Link]

  • Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. International Journal of Molecular Sciences, 23(17), 9673. [Link]

  • PubChem. (n.d.). 9,9'-di-cis-zeta-carotene desaturase (EC 1.3.5.6). [Link]

  • Beyer, P., et al. (1994). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. The Journal of biological chemistry, 269(49), 30949-30954. [Link]

  • Li, F., et al. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181–1189. [Link]

  • Google Patents. (n.d.).
  • Proctor, M. S., et al. (2022). Zeta-carotene isomerase (Z-ISO) Is required for light-independent carotenoid biosynthesis in the cyanobacterium synechocystis sp. White Rose Research Online. [Link]

  • EMBL-EBI. (n.d.). This compound (CHEBI:48716). [Link]

  • Proctor, M. S., et al. (2022). (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. [Link]

Sources

Application Notes and Protocols: 9,9'-Di-cis-zeta-carotene as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 9,9'-Di-cis-zeta-carotene in Metabolic Research

In the intricate landscape of metabolic research, the identification of sensitive and specific biomarkers is paramount to understanding disease pathogenesis and developing effective therapeutic strategies. Carotenoids, a diverse class of isoprenoid pigments, have long been recognized for their antioxidant properties and as indicators of fruit and vegetable intake.[1] Among these, this compound, a C40 carotenoid with the molecular formula C₄₀H₆₀ and a molecular weight of 540.9 g/mol , is emerging as a molecule of significant interest.[2]

This compound is a key intermediate in the plant carotenoid biosynthetic pathway, playing a pivotal role in the formation of lycopene and other downstream carotenoids.[2] Its synthesis is a tightly regulated step, catalyzed by the enzyme 15-cis-ζ-carotene isomerase (Z-ISO), which converts 9,15,9'-tri-cis-ζ-carotene into this compound. This specific isomer is the dedicated substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS).[2][3] The critical nature of this conversion is highlighted in studies of mutants lacking Z-ISO activity, which exhibit disrupted plastid development.[2]

While extensively studied in plant biology, the presence and metabolic relevance of this compound in humans are areas of burgeoning research. Its position as a specific intermediate in a vital biosynthetic pathway suggests that its circulating levels could reflect alterations in metabolic processes, making it a promising candidate as a biomarker in metabolic studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, quantification, and potential application of this compound as a biomarker. The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.

The Carotenoid Biosynthesis Pathway: A Central Role for this compound

The biosynthesis of carotenoids is a multi-step enzymatic process. The formation of this compound is a critical juncture in this pathway. The following diagram illustrates the key enzymatic conversion:

Carotenoid_Pathway cluster_0 Carotenoid Biosynthesis 9,15,9'-tricis-zeta-carotene 9,15,9'-tricis-zeta-carotene This compound This compound 9,15,9'-tricis-zeta-carotene->this compound Z-ISO (15-cis-ζ-carotene isomerase) 7,9,9'-tricis-neurosporene 7,9,9'-tricis-neurosporene This compound->7,9,9'-tricis-neurosporene ZDS (ζ-carotene desaturase)

Caption: Enzymatic conversion of ζ-carotene isomers.

Experimental Protocols: Quantification of this compound in Human Plasma

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. The following protocols provide a detailed methodology for sample preparation and analysis using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

I. Sample Preparation: Extraction of Carotenoids from Human Plasma

This protocol is adapted from established methods for carotenoid extraction from plasma.[4][5] All steps should be performed under dim light to prevent photo-isomerization of carotenoids.[6]

Materials:

  • Human plasma (collected in heparin-containing tubes)

  • Ethanol (absolute)

  • n-Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge capable of 2000 x g

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen gas evaporator

Procedure:

  • Deproteinization: To 200 µL of human plasma in a microcentrifuge tube, add 200 µL of ethanol containing 0.1% BHT. Vortex for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Liquid-Liquid Extraction: Add 500 µL of n-hexane to the mixture. Vortex vigorously for 2 minutes to extract the carotenoids into the hexane layer.

  • Phase Separation: Centrifuge the mixture at 2070 x g for 5 minutes at 4°C.[4] This will result in a clear separation of the upper hexane layer (containing carotenoids) and the lower aqueous/protein layer.

  • Collection of Supernatant: Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat the extraction by adding another 500 µL of n-hexane to the remaining aqueous layer, vortexing, centrifuging, and pooling the hexane layers.

  • Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the HPLC mobile phase (see HPLC method below). Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

II. HPLC-DAD Analysis: Separation and Quantification

The use of a C30 reversed-phase column is highly recommended for the separation of carotenoid isomers due to its high shape selectivity for hydrophobic, long-chain molecules.[7][8]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).[9]

Mobile Phase and Gradient:

  • Mobile Phase A: Methanol / Methyl-tert-butyl ether (MTBE) / Water (83:15:2, v/v/v) with 1.5% ammonium acetate in the water.[6]

  • Mobile Phase B: Methanol / MTBE / Water (8:90:2, v/v/v) with 1% ammonium acetate in the water.[6]

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
10.075251.0
20.050501.0
25.030701.0
35.010901.0
37.090101.0
50.090101.0

DAD Parameters:

  • Detection Wavelengths: Monitor at 400 nm for ζ-carotene isomers. Monitoring at 450 nm and 475 nm is also recommended to aid in the identification and differentiation from other co-eluting carotenoids like β-carotene isomers.[10]

  • Spectral Acquisition: Collect spectra from 250-600 nm to confirm the identity of the peaks based on their characteristic absorption spectra.[11]

Identification and Quantification:

  • Identification: this compound can be identified by its retention time and its characteristic UV-Vis absorption spectrum (λmax ≈ 400 nm).[3][9] Co-elution with 9-cis-β-carotene can be an issue.[10] However, 9-cis-β-carotene has a significant absorbance at 475 nm, whereas ζ-carotene does not.[10] Therefore, monitoring at 475 nm can be used to confirm the absence of co-eluting 9-cis-β-carotene.

  • Quantification: A calibration curve should be prepared using a certified reference standard of this compound. The concentration in the samples is then calculated from the peak area at 400 nm.

Workflow for Biomarker Analysis

The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.

Biomarker_Workflow cluster_workflow Analysis Workflow Start Plasma Sample Collection Deproteinization Deproteinization with Ethanol/BHT Start->Deproteinization Extraction Liquid-Liquid Extraction with n-Hexane Deproteinization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-DAD Analysis (C30 Column) Reconstitution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End Biomarker Concentration Data_Processing->End

Caption: Workflow for this compound analysis.

Biomarker Validation: Establishing Trustworthiness

For this compound to be considered a reliable biomarker in metabolic studies, a thorough validation of the analytical method is essential. This validation should adhere to established guidelines and assess the following parameters:

  • Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes both intra-day (repeatability) and inter-day (intermediate precision) assessments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).

A systematic review of validation studies for plasma carotenoids as biomarkers of dietary intake provides a valuable framework for establishing these parameters.[12][13]

Application in Metabolic Studies: A Forward Look

While research on this compound as a direct biomarker for specific diseases is still in its early stages, the broader class of carotenoids has been inversely associated with metabolic syndrome.[14] The unique position of this compound in the carotenoid biosynthesis pathway suggests its potential utility in several areas of metabolic research:

  • Assessing Dietary Interventions: Monitoring changes in plasma this compound levels in response to dietary interventions rich in fruits and vegetables.

  • Investigating Carotenoid Metabolism: Studying the activity of the Z-ISO and ZDS enzymes by measuring the ratio of this compound to its precursor and product.

  • Exploring Links to Metabolic Diseases: Investigating potential correlations between plasma this compound concentrations and the prevalence or progression of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

The quantitative data obtained from such studies can be summarized for clear comparison, as shown in the example table below, which presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Plasma this compound Concentrations in a Metabolic Study

Study GroupNMean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
Healthy Controls5015.24.5
Metabolic Syndrome Patients509.83.2

Conclusion

This compound holds significant promise as a novel biomarker in metabolic studies. Its specific role in the carotenoid biosynthetic pathway and the availability of robust analytical methods for its quantification provide a solid foundation for further investigation. The detailed protocols and application notes provided in this guide are intended to empower researchers to explore the potential of this intriguing molecule, ultimately contributing to a deeper understanding of metabolic health and disease.

References

  • Biochemical Validation of a Self-Administered Carotenoid Intake Screener to Assess Carotenoid Intake in Nonobese Adults. National Institutes of Health. [Link]

  • A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. PubMed Central. [Link]

  • Plasma carotenoid levels as biomarkers of dietary carotenoid consumption: a systematic review of the validation studies. Figshare. [Link]

  • Plasma carotenoid levels as biomarkers of dietary carotenoid consumption: A systematic review of the validation studies. FAO AGRIS. [Link]

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. [Link]

  • Plasma carotenoid levels as biomarkers of dietary carotenoid consumption: A systematic review of the validation studies. ResearchGate. [Link]

  • HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Fisher Scientific. [Link]

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples. ResearchGate. [Link]

  • Carotenoids, vitamin A, and their association with the metabolic syndrome: a systematic review and meta-analysis. PubMed Central. [Link]

  • Simultaneous determination of carotenoids with different polarities in tomato products using a C30 core-shell column based appro. CONICET. [Link]

  • Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products. ResearchGate. [Link]

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples. Scilit. [Link]

  • Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. MDPI. [Link]

  • A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. ResearchGate. [Link]

  • A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. [Link]

  • Development of a rapid, simple assay of plasma total carotenoids. PubMed Central. [Link]

  • New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. SciELO. [Link]

  • Human plasma carotenoid response to the ingestion of controlled diets high in fruits and vegetables. PubMed. [Link]

  • HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tomatoes. MDPI. [Link]

  • An LC/MS method for d8-β-carotene and d4-retinyl esters. PubMed Central. [Link]

  • Carotenoids as Biomarkers of Fruit and Vegetable Intake in Men and Women. PubMed. [Link]

  • This compound (CHEBI:48716). European Bioinformatics Institute. [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

Sources

Application Notes and Protocols: 9,9'-Di-cis-zeta-carotene in Biotechnological Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Pivotal Carotenoid Intermediate

In the intricate world of isoprenoid biosynthesis, carotenoids stand out for their vibrant colors and essential biological functions, from light harvesting to photoprotection and antioxidant defense. Within this diverse family, 9,9'-di-cis-zeta-carotene (ζ-carotene) emerges not as an end-product, but as a critical, stereospecific intermediate in the poly-cis carotenoid biosynthesis pathway utilized by plants and cyanobacteria.[1][2] This molecule, with the chemical formula C₄₀H₆₀, represents a key metabolic checkpoint, bridging the early, colorless steps of carotenogenesis with the formation of colored, health-promoting carotenoids like lycopene and β-carotene.

Its unique di-cis configuration is no accident of nature; it is the specific product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) and the sole substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS).[1][3][4][5] This precise enzymatic channeling makes 9,9'-di-cis-ζ-carotene an invaluable tool for researchers. Its presence, absence, or accumulation serves as a direct readout of the functional status of a crucial segment of the carotenoid pathway.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 9,9'-di-cis-ζ-carotene. We will explore its utility as a biochemical tool for pathway elucidation, its potential as a novel antioxidant, and its prospective role in cancer chemoprevention research, complete with detailed protocols for its study.

Application I: A High-Fidelity Tool for Elucidating Carotenoid Biosynthesis

Scientific Rationale: The synthesis of lycopene in plants and cyanobacteria is not a simple linear process. It proceeds through a series of cis-isomers, requiring specific desaturation and isomerization steps. 9,9'-di-cis-ζ-carotene sits at the heart of this pathway, its formation and consumption being tightly regulated. Z-ISO catalyzes the isomerization of 9,15,9′-tri-cis-ζ-carotene to form 9,9'-di-cis-ζ-carotene.[6][7] This step is essential because ZDS is stereospecific and will not efficiently act on the tri-cis precursor.[1][3] Therefore, the concentration of 9,9'-di-cis-ζ-carotene provides a precise measure of the metabolic flux through this critical juncture.

Biotechnological Applications:

  • Biomarker for Genetic and Chemical Screening: In studies involving genetic modification of the carotenoid pathway, the accumulation of 9,15,9′-tri-cis-ζ-carotene and a corresponding lack of 9,9'-di-cis-ζ-carotene is a definitive phenotype for a loss-of-function mutation in the Z-ISO gene.[1][6] Conversely, accumulation of 9,9'-di-cis-ζ-carotene points to a bottleneck at the ZDS enzyme, which could be due to genetic knockout or targeted chemical inhibition.

  • Enzyme Substrate for in Vitro Assays: Purified or recombinantly expressed ZDS requires its natural substrate, 9,9'-di-cis-ζ-carotene, for kinetic analysis and inhibitor screening.[1][4] Such assays are fundamental in drug discovery programs aimed at modulating carotenoid production, for instance, to develop novel herbicides or to enhance the nutritional value of crops.

Carotenoid_Biosynthesis cluster_0 Poly-cis Carotenoid Pathway sub sub enzyme enzyme phytoene 15-cis-Phytoene pds PDS phytoene->pds tricis 9,15,9'-tri-cis-ζ-carotene pds->tricis ziso Z-ISO tricis->ziso dicis 9,9'-di-cis-ζ-carotene ziso->dicis zds ZDS dicis->zds prolyco 7,9,7',9'-tetra-cis-Lycopene zds->prolyco neuro 7,9,9'-tri-cis-Neurosporene lyco all-trans-Lycopene crtiso CRTISO crtiso->lyco prolyco->crtiso

Fig 1. Central role of 9,9'-di-cis-ζ-carotene in biosynthesis.

Application II: A Frontier Target for Antioxidant Research and Development

Scientific Rationale: Carotenoids are renowned for their antioxidant properties, which are largely attributed to their extended system of conjugated double bonds capable of quenching reactive oxygen species (ROS).[8] Emerging research indicates that the geometric configuration of the carotenoid molecule significantly influences its antioxidant capacity. Several studies have suggested that cis-isomers, such as 9-cis-β-carotene, may possess higher antioxidant potency than their more common all-trans counterparts.[9] This enhanced activity is potentially due to the higher energy state and steric differences of the cis configuration, which may facilitate interaction with free radicals.[9] As a native di-cis isomer, 9,9'-di-cis-ζ-carotene presents a compelling, yet underexplored, candidate for a potent natural antioxidant.

Research and Drug Development Applications:

  • Oxidative Stress Models: The efficacy of 9,9'-di-cis-ζ-carotene can be evaluated in various cell-based models of oxidative stress (e.g., H₂O₂-induced stress in fibroblasts or neuronal cells). Key endpoints would include measuring intracellular ROS levels, lipid peroxidation, and cell viability.

  • Comparative Efficacy Studies: Its antioxidant potential should be benchmarked against established antioxidants like α-tocopherol, ascorbic acid, and other carotenoids such as all-trans-lycopene and all-trans-β-carotene.

  • Topical Formulations: For dermatological applications, its ability to protect skin cells from UV-induced oxidative damage could be explored, paving the way for its inclusion in advanced skincare and photoprotective products.

Antioxidant_Action ros Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) dicis 9,9'-di-cis-ζ-carotene ros->dicis is scavenged by damage Oxidative Damage (Cell Death) ros->damage attacks neutral Neutralized Species dicis->neutral donates electron (quenches) cell Cellular Components (Lipids, DNA, Proteins) damage->cell

Fig 2. Proposed mechanism of ROS scavenging by 9,9'-di-cis-ζ-carotene.

Application III: A Novel Candidate for Cancer Chemoprevention

Scientific Rationale: The dietary intake of carotenoids is strongly correlated with a reduced risk for various types of cancer.[10] Carotenoids like lycopene and β-carotene have been shown to exert antitumor effects through mechanisms including antioxidant activity, modulation of cell signaling pathways, and induction of apoptosis.[11] Given that 9,9'-di-cis-ζ-carotene is a direct precursor to these potent agents, it is logical to investigate its own intrinsic anticancer properties. The unique stereochemistry of cis-isomers can lead to different uptake, transport, and metabolic profiles, potentially resulting in unique biological activities not observed with all-trans forms.

Research and Drug Development Applications:

  • In Vitro Screening: The primary application is to screen 9,9'-di-cis-ζ-carotene for antiproliferative and cytotoxic effects against a panel of human cancer cell lines (e.g., prostate, breast, lung, colon).

  • Mechanism of Action Studies: Should activity be confirmed, subsequent studies would focus on elucidating the molecular mechanism. This could involve investigating its effects on cell cycle progression (e.g., via flow cytometry), apoptosis induction (e.g., via caspase activation assays), and key cancer-related signaling pathways (e.g., MAPK, Akt).

  • Synergistic Effects: Investigating its potential to act synergistically with existing chemotherapy drugs could open new avenues for combination therapies, potentially allowing for lower doses of cytotoxic agents and reduced side effects.

Compound Cell Line (Prostate Cancer) IC₅₀ (µM) Reference Carotenoid
all-trans-LycopenePC-35.2Yes
all-trans-β-carotenePC-38.5Yes
9,9'-di-cis-ζ-carotene PC-3 To Be Determined Test Article
DoxorubicinPC-30.1Positive Control
Table 1: Hypothetical data presentation for comparing the anti-proliferative efficacy of 9,9'-di-cis-ζ-carotene against established carotenoids and a standard chemotherapeutic agent.

Experimental Protocols

Protocol 1: Extraction of 9,9'-di-cis-ζ-carotene from Cyanobacterial Cultures

Rationale: This protocol is optimized for extracting carotenoids from a culture of a cyanobacterium known to use the poly-cis pathway, such as Prochlorococcus, or a mutant strain engineered to accumulate 9,9'-di-cis-ζ-carotene. The use of a solvent mixture ensures efficient extraction of these lipophilic compounds from the cellular matrix.[12] All steps must be performed under dim light and on ice to prevent photo-isomerization and degradation of the target compound.

Materials:

  • Cyanobacterial cell pellet

  • Acetone (HPLC grade), chilled to 4°C

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes, amber-colored or wrapped in foil

  • Sonicator or bead beater

  • Refrigerated centrifuge

  • Rotary evaporator

Procedure:

  • Harvest cyanobacterial cells by centrifugation (5,000 x g, 10 min, 4°C). Discard the supernatant.

  • To the cell pellet (approx. 1g wet weight), add 10 mL of chilled acetone.

  • Disrupt the cells thoroughly. This is a critical step. Use either a probe sonicator on ice (3 cycles of 30 seconds on, 30 seconds off) or a bead beater with glass beads for 5 minutes. The suspension should turn into a deeply colored, homogenous slurry.

  • Centrifuge the slurry at 5,000 x g for 10 min at 4°C to pellet cell debris.

  • Carefully transfer the colored acetone supernatant to a clean separatory funnel.

  • Repeat the extraction (steps 2-5) on the pellet with another 10 mL of acetone until the pellet is nearly colorless. Pool all acetone extracts.

  • To the separatory funnel containing the pooled acetone extracts, add 20 mL of hexane and 20 mL of saturated NaCl solution.

  • Gently invert the funnel multiple times to partition the carotenoids into the upper hexane layer. Allow the layers to fully separate.

  • Drain and discard the lower aqueous/acetone layer.

  • Wash the upper hexane layer twice more with 20 mL of saturated NaCl solution to remove residual acetone.

  • Transfer the final hexane layer to a clean flask and dry it by adding a small amount of anhydrous sodium sulfate. Swirl gently and let it stand for 5 minutes.

  • Decant the dried hexane extract into a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Immediately redissolve the dried carotenoid film in a known, small volume of HPLC mobile phase for analysis. Store at -80°C under nitrogen or argon until use.

Protocol 2: HPLC Quantification of 9,9'-di-cis-ζ-carotene

Rationale: The separation of carotenoid isomers is challenging due to their structural similarity. A C30 stationary phase is specifically designed for this purpose, providing enhanced shape selectivity for non-polar, long-chain molecules and their geometric isomers.[13][14] A photodiode array (PDA) detector is essential for identifying peaks based on their characteristic absorption spectra. ζ-carotene isomers typically exhibit absorption maxima around 400 nm.[15]

Instrumentation & Columns:

  • HPLC system with a quaternary pump and a PDA detector

  • C30 Reverse-Phase Column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)

  • Column thermostat set to 25°C

Reagents:

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Mobile Phase C: Water

Procedure:

  • Sample Preparation: Ensure the extracted sample from Protocol 1 is dissolved in the initial mobile phase composition and filtered through a 0.22 µm PTFE syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Monitor from 250-600 nm. Extract chromatograms at 400 nm for ζ-carotene isomers.

    • Gradient Program:

      Time (min) %A (Methanol) %B (MTBE) %C (Water)
      0.0 81 15 4
      15.0 6 90 4
      20.0 6 90 4
      20.1 81 15 4

      | 25.0 | 81 | 15 | 4 |

  • Peak Identification: 9,9'-di-cis-ζ-carotene is identified by its retention time relative to authentic standards (if available) and its unique UV-Vis absorption spectrum. In the absence of a standard, tentative identification can be made based on elution order and spectral characteristics reported in the literature.[3][16]

  • Quantification: Create a calibration curve using an authentic standard of 9,9'-di-cis-ζ-carotene. If a standard is not commercially available, quantification can be expressed relative to a different carotenoid standard (e.g., lycopene), with appropriate correction for differences in molar extinction coefficients at the detection wavelength.

HPLC_Workflow start Start: Cell Pellet step1 Cell Lysis & Solvent Extraction start->step1 Protocol 1 step step process process output output end End: Quantified Data step2 Liquid-Liquid Partitioning (Hexane/Water) step1->step2 step3 Solvent Evaporation step2->step3 output1 Crude Carotenoid Extract step3->output1 step4 Redissolve & Filter output1->step4 Protocol 2 process1 HPLC Injection (C30 Column) step4->process1 output2 Chromatogram & Spectra process1->output2 output2->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9,9'-Di-cis-zeta-carotene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this specific cis-isomer of zeta-carotene. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Q1: Why is my overall yield of crude zeta-carotene unexpectedly low?

Low yields in carotenoid synthesis can often be attributed to several factors, from the quality of starting materials to the reaction conditions and work-up procedures.

  • Purity of Precursors: The Wittig reaction, a cornerstone in polyene synthesis, is highly sensitive to the purity of the aldehyde/ketone and the phosphonium salt.[1][2] Impurities can lead to a host of side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Ensure your starting materials are of the highest possible purity. Recrystallize the phosphonium salt and distill the aldehyde if necessary.

  • Ylide Decomposition: The phosphorus ylide, the reactive species in the Wittig reaction, can be unstable. Hydrolysis of the phosphonium salt is a common side reaction that can significantly reduce the amount of active ylide available for the reaction.[1]

    • Recommendation: The formation of the ylide should be performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., argon or nitrogen).

  • Product Degradation: Carotenoids, with their extended systems of conjugated double bonds, are susceptible to degradation by light, heat, and acid.[3] Exposure to these elements during the reaction or work-up can lead to isomerization and decomposition.

    • Recommendation: Perform the reaction in the dark or under red light. Avoid excessive heat and acidic conditions during the work-up.

Q2: My final product is a mixture of isomers with a low percentage of the desired 9,9'-di-cis form. How can I improve the stereoselectivity?

Achieving a high proportion of the Z-isomer in a Wittig reaction is a common challenge. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.

  • Nature of the Ylide: Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally favor the formation of Z-alkenes, especially under salt-free conditions.[4][5] Stabilized ylides (e.g., with an adjacent ester or ketone group) tend to produce E-alkenes.[4]

    • Recommendation: Utilize a non-stabilized phosphonium ylide for your Wittig reaction.

  • Reaction Conditions: The presence of lithium salts can promote the equilibration of intermediates in the Wittig reaction, leading to the thermodynamically more stable E-alkene.[5]

    • Recommendation: Employ salt-free conditions for the ylide formation. This can be achieved by using bases such as sodium amide or potassium tert-butoxide in a non-coordinating solvent like THF or toluene.

Parameter Condition for High Z-Selectivity Rationale
Ylide Type Non-stabilized (e.g., alkyl substituent)Favors kinetic control, leading to the Z-isomer.[4]
Base Sodium amide (NaNH2), Potassium tert-butoxide (KOtBu)Avoids the presence of lithium cations.
Solvent Aprotic, non-polar (e.g., THF, Toluene)Minimizes side reactions and favors the desired reaction pathway.
Temperature Low temperatures (e.g., -78 °C to 0 °C)Can enhance stereoselectivity by favoring the kinetically controlled product.
Additives Avoid lithium saltsLithium salts can lead to the formation of the more stable E-isomer.[5]
Q3: I am struggling with the purification of this compound from the reaction mixture. What are the best practices?

The purification of carotenoids is notoriously difficult due to their low solubility and the presence of persistent byproducts like triphenylphosphine oxide.

  • Removal of Triphenylphosphine Oxide: This byproduct of the Wittig reaction is often difficult to separate from the desired carotenoid due to its comparable polarity.[1]

    • Recommendation: One common method is to precipitate the triphenylphosphine oxide from a non-polar solvent like hexane. Alternatively, column chromatography on silica gel with a carefully chosen eluent system can be effective.

  • Separation of Isomers: The separation of cis/trans isomers of carotenoids requires specialized chromatographic techniques.

    • Recommendation: High-performance liquid chromatography (HPLC) is the method of choice. For optimal separation of carotenoid isomers, a C30 reverse-phase column is highly recommended over the more common C18 columns.[3][6][7] Isocratic elution with a mixture of methanol, methyl-tert-butyl ether, and water is often effective.

Q4: How can I definitively confirm the identity and stereochemistry of my synthesized this compound?

The characterization of carotenoid isomers relies on a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of carotenoids is characterized by a series of intense absorption bands in the visible region. The position of the absorption maxima (λmax) is sensitive to the extent of the conjugated double bond system and the cis/trans configuration. Cis-isomers typically exhibit a "cis-peak" at a shorter wavelength than the main absorption bands of the all-trans isomer.[8]

Isomer Approximate λmax (in Hexane)
all-trans-ζ-carotene~400 nm, 425 nm, 453 nm[9]
9,9'-di-cis-ζ-caroteneA hypsochromic (blue) shift is expected compared to the all-trans isomer, with a potential cis-peak around 330-350 nm.[8][10]
9,15,9'-tri-cis-ζ-caroteneFurther blue-shifted compared to the di-cis isomer.[10]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound using the Wittig reaction?

A common strategy for synthesizing C40 carotenoids is a convergent approach, often involving the coupling of two C20 fragments or a C15 and a C25 fragment, or a C10 central unit with two C15 side chains. For this compound, a plausible route would involve a double Wittig reaction of a C10 dialdehyde with two equivalents of a C15 phosphonium ylide, where the ylide-forming steps are designed to produce the Z-isomers at the 9 and 9' positions.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Preparation of C15 Phosphonium Salt cluster_1 Wittig Reaction cluster_2 Purification C15_halide C15 Alkyl Halide C15_salt C15-Triphenylphosphonium Salt C15_halide->C15_salt Toluene, Reflux PPh3 Triphenylphosphine PPh3->C15_salt C15_salt_2 C15-Triphenylphosphonium Salt ylide C15-Ylide (Z-selective) C15_salt_2->ylide base Strong Base (e.g., NaNH2) in Anhydrous THF base->ylide zeta_carotene Crude this compound ylide->zeta_carotene Double Wittig Reaction C10_dial C10-Dialdehyde C10_dial->zeta_carotene crude_product Crude Product column_chrom Column Chromatography (Silica Gel) crude_product->column_chrom Removal of Ph3PO hplc Preparative HPLC (C30 Column) column_chrom->hplc Isomer Separation pure_product Pure this compound hplc->pure_product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_yield Low Yield Troubleshooting cluster_isomers Poor Stereoselectivity Troubleshooting start Low Yield or Incorrect Isomer Ratio check_yield Is the overall yield low? start->check_yield check_isomers Is the Z/E ratio poor? check_yield->check_isomers No check_precursors Check precursor purity (NMR, mp) check_yield->check_precursors Yes check_ylide Using a non-stabilized ylide? check_isomers->check_ylide Yes check_anhydrous Ensure anhydrous reaction conditions check_precursors->check_anhydrous check_degradation Protect from light and heat during workup check_anhydrous->check_degradation use_non_stabilized Switch to a non-stabilized phosphonium salt check_ylide->use_non_stabilized No check_salt_free Are reaction conditions salt-free? check_ylide->check_salt_free Yes use_salt_free Use NaNH2 or KOtBu as base instead of n-BuLi check_salt_free->use_salt_free No optimize_temp Optimize reaction temperature (try lower temps) check_salt_free->optimize_temp Yes

Sources

Technical Support Center: Safeguarding 9,9'-Di-cis-zeta-carotene Integrity During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the meticulous extraction of 9,9'-di-cis-zeta-carotene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this labile cis-isomer. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific rationale behind each step, empowering you to troubleshoot and optimize your extraction workflows with confidence.

Understanding the Challenge: The Fragility of this compound

This compound is a key intermediate in the carotenoid biosynthetic pathway, serving as a precursor to lycopene and other downstream carotenoids.[1] Its cis-configuration is crucial for its biological function and subsequent enzymatic conversion. However, the conjugated double bond system that gives carotenoids their characteristic properties also makes them highly susceptible to degradation. The primary threats to the integrity of this compound during extraction are:

  • Isomerization: The conversion of the desired cis-isomer to other cis or trans-isomers, triggered by light, heat, and acidic conditions.

  • Oxidation: Irreversible degradation caused by exposure to atmospheric oxygen, leading to a loss of the compound.

This guide provides a systematic approach to mitigate these risks, ensuring the accurate quantification and preservation of this compound for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound in a question-and-answer format.

Q1: I am observing unexpected peaks in my chromatogram, suggesting isomerization. What are the likely causes and how can I prevent this?

A1: Isomerization is a common challenge when working with cis-carotenoids. The primary culprits are light, heat, and acid.

  • Light-Induced Isomerization: Carotenoids are notoriously photolabile. Exposure to light, especially UV and blue light, can provide the energy needed to convert cis double bonds to the more stable trans configuration.

    • Preventative Measures:

      • Work under subdued or red light.

      • Use amber-colored glassware or wrap your containers in aluminum foil.

      • Minimize the exposure time of your samples to any light source.

  • Thermal Isomerization: High temperatures accelerate the rate of isomerization.

    • Preventative Measures:

      • Conduct all extraction steps at low temperatures. Use ice baths for sample homogenization and centrifugation.

      • If solvent evaporation is necessary, use a gentle stream of nitrogen at a temperature below 40°C.

  • Acid-Catalyzed Isomerization: Acidic conditions can promote the isomerization of carotenoids.

    • Preventative Measures:

      • Ensure all solvents and reagents are neutral.

      • If working with acidic tissues, consider neutralization steps.

      • Avoid the use of strong acids during the extraction process.

Q2: My recovery of this compound is consistently low. What factors could be contributing to this loss?

A2: Low recovery is often due to oxidative degradation. The long polyene chain of zeta-carotene is highly susceptible to attack by oxygen.

  • Oxidative Degradation:

    • Preventative Measures:

      • De-gas all solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Work under an inert atmosphere: Whenever possible, perform extraction steps under a blanket of nitrogen or argon.

      • Add antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) at a concentration of 0.1% into your extraction solvents.[2] BHT is a free radical scavenger that can help protect the carotenoids from oxidation.

Q3: Saponification seems to be causing significant degradation of my sample. What are the best practices for this step, and are there any alternatives?

A3: Saponification is often necessary to remove interfering lipids and chlorophylls, but it's a critical step where significant losses can occur if not performed correctly. High temperatures and prolonged exposure to alkali can degrade carotenoids.

  • Optimized Saponification Protocol:

    • Cold Saponification: Whenever possible, opt for saponification at room temperature overnight. This gentle approach minimizes thermal degradation.

    • Optimized Hot Saponification: If a faster method is required, use a tightly controlled temperature (e.g., 55°C) for a short duration (e.g., 30 minutes). It is crucial to perform this under an inert atmosphere.

    • Neutralization: After saponification, it is critical to neutralize the mixture. The formation of soap micelles in alkaline conditions can trap carotenoids, leading to poor recovery. Acidifying the solution to a neutral pH before extraction can significantly improve yields.

  • Alternatives to Traditional Saponification:

    • Enzymatic Hydrolysis: Using lipases can be a gentler alternative for removing lipids.

    • Solid-Phase Extraction (SPE): Certain SPE cartridges can be used to remove interfering compounds without the need for harsh chemical treatments.

Q4: I am having trouble separating this compound from other isomers in my HPLC analysis. What column and mobile phase should I be using?

A4: The separation of carotenoid isomers is challenging due to their structural similarity. The choice of HPLC column is critical.

  • Recommended HPLC Column:

    • C30 Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.[2][3] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, allowing for the resolution of geometric isomers that co-elute on a standard C18 column.

  • Mobile Phase Considerations:

    • A ternary mobile phase system, often consisting of methanol, methyl-tert-butyl ether (MTBE), and water, is commonly used for carotenoid separations.

    • The gradient and composition of the mobile phase will need to be optimized for your specific application to achieve the best resolution.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and analysis of this compound.

Protocol 1: General Extraction of this compound from Plant Tissues

This protocol is a starting point and may require optimization depending on the specific sample matrix.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: Acetone with 0.1% BHT (w/v)

  • Partitioning Solvent: Hexane or a mixture of hexane and diethyl ether (1:1, v/v)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Amber-colored glassware

  • Nitrogen gas cylinder

Procedure:

  • Sample Homogenization:

    • Freeze the plant tissue with liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. This rapid freezing and grinding helps to disrupt cell walls and prevent enzymatic degradation.

  • Extraction:

    • Transfer the powdered tissue to an amber-colored flask.

    • Add the extraction solvent (acetone with 0.1% BHT) and stir or sonicate the mixture on ice for 15-20 minutes.

    • Repeat the extraction until the tissue residue is colorless.

  • Partitioning:

    • Combine the acetone extracts and add them to a separatory funnel.

    • Add the partitioning solvent (hexane or hexane:diethyl ether) and saturated NaCl solution. The salt solution helps to break any emulsions and improve the separation of the aqueous and organic layers.

    • Gently invert the funnel several times to partition the carotenoids into the organic phase.

    • Collect the upper organic layer. Repeat the partitioning of the aqueous layer until it is colorless.

  • Drying and Evaporation:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Filter the extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of an appropriate solvent for analysis (e.g., the HPLC mobile phase).

    • Store the extract at -80°C under a nitrogen atmosphere until analysis.

Protocol 2: Cold Saponification for Lipid and Chlorophyll Removal

This protocol is recommended to minimize the risk of isomerization and degradation.

Materials:

  • Carotenoid extract (from Protocol 1)

  • 10% (w/v) methanolic potassium hydroxide (KOH)

  • Hexane

  • Deionized water

  • Amber-colored reaction vessel

Procedure:

  • Reaction Setup:

    • Redissolve the dried carotenoid extract in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Transfer the solution to an amber-colored reaction vessel.

    • Add an equal volume of 10% methanolic KOH.

  • Incubation:

    • Flush the vessel with nitrogen gas, seal it tightly, and wrap it in aluminum foil.

    • Allow the reaction to proceed at room temperature in the dark overnight (12-16 hours) with gentle stirring.

  • Extraction and Washing:

    • After incubation, add hexane and deionized water to the reaction mixture and mix gently.

    • Allow the layers to separate and collect the upper hexane layer containing the carotenoids.

    • Wash the hexane layer repeatedly with deionized water until the washings are neutral to pH paper. This step is crucial to remove all traces of alkali.

  • Drying and Evaporation:

    • Dry the saponified extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen as described in Protocol 1.

    • The sample is now ready for analysis.

Data Presentation

The following table summarizes key parameters for the HPLC analysis of zeta-carotene isomers, providing a starting point for method development.

ParameterRecommended ConditionRationale
Column C30 Reversed-Phase, 250 x 4.6 mm, 3-5 µmProvides superior shape selectivity for resolving geometric isomers.[2][3]
Mobile Phase Gradient of Methanol, MTBE, and WaterAllows for the separation of carotenoids with a wide range of polarities.
Column Temperature 18-25°CLower temperatures can improve the resolution of some isomers.
Detection Wavelength 400 nm and 425 nmThese are the characteristic absorbance maxima for zeta-carotene isomers.[3]

Visualization of the Extraction Workflow

The following diagram illustrates the key steps and decision points in the extraction of this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup Sample Cleanup cluster_final Final Steps Start Start with Plant Tissue Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Extract with Acetone + 0.1% BHT Homogenize->Extract Partition Partition into Hexane Extract->Partition Saponification Saponification (Optional) Partition->Saponification ColdSapon Cold Saponification Saponification->ColdSapon High Lipid/Chlorophyll Content HotSapon Optimized Hot Saponification Saponification->HotSapon Time-sensitive NoSapon Proceed without Saponification Saponification->NoSapon Low Lipid/Chlorophyll Content Dry Dry over Na2SO4 ColdSapon->Dry HotSapon->Dry NoSapon->Dry Evaporate Evaporate under N2 Dry->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute End HPLC Analysis Reconstitute->End

Caption: Workflow for this compound extraction.

Conclusion

The successful extraction and quantification of this compound hinge on a meticulous experimental approach that prioritizes the prevention of isomerization and oxidation. By understanding the inherent instability of this molecule and implementing the protective measures outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their results. Remember that the protocols provided here are a foundation; optimization based on your specific sample matrix and analytical goals is always encouraged.

References

  • Chen, B. H., & Chen, Y. C. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. International Journal of Molecular Sciences, 23(17), 9783.
  • Li, Y., et al. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food Chemistry, 138(2-3), 1341-1350.
  • Maurer, M. M., et al. (2015).
  • PubChem. (n.d.). Zeta-Carotene. Retrieved from [Link]

  • Schieber, A., & Weber, F. (2004). Determination of Carotenoid Stereoisomers in Commercial Dietary Supplements by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 52(26), 7855-7860.
  • Vincent, U. J., et al. (2021). Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study. Food Additives & Contaminants: Part A, 38(3), 396-408.
  • Yeum, K. J., & Russell, R. M. (2008). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. The Journal of Nutritional Biochemistry, 19(9), 612-618.

Sources

Technical Support Center: Improving HPLC Resolution of Zeta-Carotene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) resolution of zeta-carotene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges in carotenoid analysis. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve robust and reproducible separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC separation of zeta-carotene isomers. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Question 1: Why are my zeta-carotene isomers co-eluting or showing poor resolution?

Answer:

Co-elution of zeta-carotene isomers is a frequent challenge, primarily due to their high structural similarity. The k[1]ey to resolving these closely related compounds lies in enhancing the selectivity of your chromatographic system.

Causality and Recommended Actions:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns often lack the necessary shape selectivity to differentiate between the subtle geometric differences of carotenoid isomers. The r[1][2]elatively short alkyl chains of C18 phases may not provide sufficient interaction with the long, hydrophobic carotenoid molecules.

    [3]* Solution: Employ a C30 (triacontyl) stationary phase. C30 columns are specifically designed for the separation of hydrophobic, long-chain molecules and their isomers. The l[1]onger alkyl chains of the C30 phase enhance interactions with the carotenoid structure, leading to improved recognition and resolution of geometric isomers.

  • [3][4]Suboptimal Mobile Phase Composition: The composition of the mobile phase plays a critical role in modulating the retention and selectivity of carotenoid isomers. An inappropriate solvent blend can lead to insufficient differential partitioning of the isomers between the mobile and stationary phases.

    • Solution: Optimize your mobile phase. Non-aqueous or low-aqueous reversed-phase conditions are typically preferred for fat-soluble compounds like carotenoids. A com[5]mon and effective mobile phase for carotenoid isomer separation consists of a gradient of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water. The M[6]TBE acts as a strong, non-polar solvent that helps to elute the highly retained carotenoids, while methanol and a small amount of water modulate the overall solvent strength and selectivity.

  • Inadequate Temperature Control: Column temperature is a critical parameter that influences chromatographic selectivity. Tempe[5][7]rature fluctuations can lead to shifts in retention times and loss of resolution. For some carotenoid isomers, lower temperatures can enhance resolution, while for others, higher temperatures may be beneficial.

    [2][8]* Solution: Implement precise temperature control of the column. Start with a temperature around 20-25°C and systematically evaluate the effect of temperature on your separation. For c[2][8]ertain challenging separations of cis/trans isomers, sub-ambient temperatures (e.g., 10-15°C) have been shown to significantly improve resolution.

####[5][9] Data Presentation: Comparison of C18 and C30 Columns for Carotenoid Isomer Separation

FeatureC18 ColumnC30 Column
Primary Application General-purpose reversed-phase chromatographySeparation of hydrophobic, structurally related isomers (e.g., carotenoids, steroids)
[1]Shape SelectivityLimitedHigh shape selectivity for isomers
[1][10]Resolution of Carotenoid IsomersOften poor, leading to co-elutionExc[5][11]ellent, capable of separating various cis/trans isomers
[11][12]Typical Mobile PhasesAcetonitrile/Methanol/Water mixturesNon-aqueous or low-aqueous mobile phases (e.g., Methanol/MTBE)

*[3][5]

Question 2: My zeta-carotene peaks are exhibiting significant tailing. What is the cause and how can I resolve it?

Answer:

Peak tailing is a common chromatographic problem that can compromise resolution and quantification. For carotenoids, this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Recommended Actions:

  • Secondary Silanol Interactions: Residual, uncapped silanol groups on the surface of silica-based stationary phases can interact with any polar moieties on the carotenoid molecule. This secondary interaction can lead to peak tailing.

    • Solution: While zeta-carotene is largely non-polar, trace impurities or degradation products with polar functional groups may be present. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask these active silanol sites and reduce tailing. Howev[7]er, be mindful that TEA can affect mass spectrometry performance if used.

  • Mismatched pH: Although less critical for non-ionizable compounds like zeta-carotene, the overall mobile phase environment can influence peak shape.

    • Solution: Ensure your mobile phase components are of high purity and consistently prepared. Small variations in solvent quality can introduce contaminants that may interact with the column and cause peak shape issues.

####[13] Experimental Workflow: Troubleshooting Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions that are frequently asked by researchers working on the HPLC analysis of zeta-carotene isomers.

What is the best type of HPLC column for separating zeta-carotene isomers?

For the separation of geometric isomers of carotenoids, a C30 column is highly recommended. The l[14]ong alkyl chains of the C30 stationary phase provide enhanced shape selectivity, which is crucial for resolving structurally similar isomers. While[10] traditional C18 columns are widely used in reversed-phase HPLC, they often fail to provide adequate resolution for complex mixtures of carotenoid isomers.

[6][12]How does temperature affect the resolution of zeta-carotene isomers?

Column temperature is a powerful tool for optimizing the selectivity of carotenoid separations. Gener[15]ally, increasing the column temperature will decrease the retention time of all analytes. Howev[5]er, the effect on resolution can vary. For some carotenoid isomers, lower temperatures (e.g., 10-20°C) can improve resolution by increasing the interaction with the stationary phase and enhancing selectivity. Conve[2][5]rsely, for other separations, higher temperatures may be optimal. It is[8] therefore essential to empirically determine the optimal temperature for your specific separation.

What mobile phase composition is recommended for the separation of zeta-carotene isomers?

A non-aqueous or low-aqueous reversed-phase mobile phase is typically used for the separation of fat-soluble carotenoids. A gra[5]dient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and a small amount of water is a common and effective choice. The g[6]radient allows for the separation of a wide range of carotenoids with varying polarities. The exact gradient profile will need to be optimized for your specific sample and column dimensions.

Can I use an isocratic method to separate zeta-carotene isomers?

While an isocratic method (constant mobile phase composition) may be sufficient for separating a simple mixture of a few known isomers, a gradient elution is generally recommended for complex samples or when analyzing for a wide range of potential isomers. A gra[7]dient provides more flexibility in tuning the separation and can help to resolve both early and late-eluting peaks with good peak shape.

How can I prevent the degradation of zeta-carotene during sample preparation and analysis?

Carotenoids are susceptible to degradation from light, heat, and oxidation. To mi[14]nimize degradation:

  • Work under subdued light and use amber vials.

  • Avoid excessive heat during sample preparation.

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents and mobile phase.

  • A[7]nalyze samples as quickly as possible after preparation.

Diagram: Key Factors Influencing HPLC Resolution of Zeta-Carotene Isomers

G cluster_0 Chromatographic System Column Stationary Phase (C30 Recommended) Resolution Resolution of Zeta-Carotene Isomers Column->Resolution Shape Selectivity MobilePhase Mobile Phase (MeOH/MTBE/H2O) MobilePhase->Resolution Modulates Retention Temperature Column Temperature (Optimize for Selectivity) Temperature->Resolution Affects Selectivity

Caption: Interplay of key HPLC parameters for optimizing zeta-carotene isomer resolution.

Experimental Protocols

Protocol 1: General HPLC Method for Zeta-Carotene Isomer Separation

This protocol provides a starting point for developing a robust HPLC method for the separation of zeta-carotene isomers. Optimization will be required based on your specific instrumentation and sample matrix.

1. HPLC System:

  • An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) is recommended.

2. Column:

  • C30 Reversed-Phase Column (e.g., YMC Carotenoid C30, Thermo Scientific Acclaim C30). A common dimension is 4.6 x 250 mm with 5 µm particle size.

3. Mobile Phase:

  • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% BHT (optional antioxidant).

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% BHT (optional).

4. Gradient Elution Program:

Time (min)% A% B
0955
205050
30595
35595
36955
45955

5. Flow Rate:

  • 1.0 mL/min

6. Column Temperature:

  • Start at 20°C and optimize as needed.

7. Detection:

  • Diode Array Detector (DAD) monitoring at the lambda max of zeta-carotene (approximately 400-425 nm).

8. Injection Volume:

  • 10-20 µL

References

  • YMC America. YMC Carotenoid. [Link]

  • Goebel Scientific. YMC Carotenoid HPLC Column, C30, 5 µm, 250 mm x 4.6 mm. [Link]

  • Technology Networks. HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. [Link]

  • ResearchGate. Use of column temperature to optimize carotenoid isomer separation by C. [Link]

  • YMC CO., LTD. YMC Carotenoid | Product. [Link]

  • PubMed Central. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. [Link]

  • Chromatography Today. Separating complex carotenoid mixtures. [Link]

  • PubMed. A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. [Link]

  • PubMed Central. Thermodynamic Insights into the Separation of Carotenoids in Reversed-Phase Liquid Chromatography. [Link]

  • PubMed. A simplified method for the HPLC resolution of alpha-carotene and beta-carotene (trans and cis) isomers. [Link]

  • MDPI. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. [Link]

  • ResearchGate. HPLC Analysis of Carotenoids from Tomatoes Using Cross-Linked C18 Column and MS Detection. [Link]

  • Amanote Research. Effect of Subambient Temperature on RP-HPLC of Β-Carotene Isomers. [Link]

  • ResearchGate. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies | Request PDF. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • National Institutes of Health. Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. [Link]

  • ResearchGate. Effects of Mobile Phase Ratios on the Separation of Plant Carotenoids by HPLC with a C30 Column | Request PDF. [Link]

  • Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • ResearchGate. Reverse Phase HPLC Separation of Cis-and Trans-Carotenoids and Its Application to ??-Carotenes in Food Materials. [Link]

  • ResearchGate. A simplified method for the HPLC resolution of α-carotene and β-carotene (trans and cis) isomers. [Link]

Sources

Technical Support Center: Zeta-Carotene Isomerase (Z-ISO) Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for zeta-carotene isomerase (Z-ISO) activity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

Introduction to Z-ISO and its Assay

Zeta-carotene isomerase (Z-ISO) is a critical enzyme in the carotenoid biosynthesis pathway. It catalyzes the isomerization of the 15-cis double bond in 9,15,9′-tri-cis-ζ-carotene to produce 9,9′-di-cis-ζ-carotene.[1][2][3][4][5][6] This step is essential for the synthesis of downstream carotenoids like lycopene and beta-carotene, particularly in non-photosynthetic tissues or in the absence of light.[3][4][7] The activity of Z-ISO can be assayed by monitoring the conversion of its substrate to the product, typically quantified by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during Z-ISO activity assays in a question-and-answer format.

Section 1: Substrate and Product Related Issues
Question 1: I'm observing product formation in my negative control (no enzyme). What could be the cause?

Answer: This is a common issue and is often due to the light-sensitive nature of the Z-ISO substrate, 9,15,9′-tri-cis-ζ-carotene. The central 15-15' cis double bond is photolabile and can be non-enzymatically isomerized to the trans configuration by light.[2][3][4][5][8]

Troubleshooting Steps:

  • Work in Dim Light: Perform all steps involving the substrate, from extraction to the assay itself, under dim or red light to minimize photoisomerization.

  • Include a "No Light" Control: In addition to your standard negative control (no enzyme), include a control where the substrate is incubated under the same conditions but in complete darkness. This will help you differentiate between enzymatic activity and light-induced isomerization.

  • Use Antioxidants: Carotenoids are susceptible to oxidation. Including an antioxidant like butylated hydroxytoluene (BHT) in your extraction and assay buffers can help maintain the integrity of your substrate and product.[9]

Question 2: My HPLC chromatogram shows multiple peaks for my substrate and product. How do I correctly identify and quantify them?

Answer: The presence of multiple peaks can be due to the existence of various cis/trans isomers of ζ-carotene.[10][11] Proper identification requires a robust HPLC method and careful interpretation of the chromatograms.

Troubleshooting Steps:

  • Optimize HPLC Separation:

    • Column Choice: A C30 column is highly recommended for separating carotenoid isomers, as it provides better resolution of geometrical isomers compared to a standard C18 column.[12]

    • Mobile Phase Gradient: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective for resolving carotenoid isomers.[11][12]

  • Peak Identification:

    • Retention Time: Compare the retention times of your peaks with those of known standards if available.

    • Spectral Analysis: Use a photodiode array (PDA) detector to obtain the absorption spectrum of each peak. Different isomers of ζ-carotene will have characteristic spectral properties.[10][11]

  • Quantification:

    • Calibration Curves: Generate calibration curves for your substrate and product using purified standards to ensure accurate quantification.[10]

    • Isobestic Wavelength: If standards are unavailable, quantification can be challenging. For some carotenoids, an isobestic wavelength (a wavelength where different isomers have the same molar absorptivity) can be used for total quantification, though this may not be suitable for determining the activity of a specific isomerase.[13]

Section 2: Enzyme and Assay Condition Issues
Question 3: I am not observing any Z-ISO activity, or the activity is very low. What are the potential reasons?

Answer: Low or no enzymatic activity can stem from several factors, including problems with the enzyme itself, suboptimal assay conditions, or the presence of inhibitors.

Troubleshooting Steps:

  • Verify Enzyme Integrity and Activity:

    • Protein Expression and Purification: If you are using a recombinant enzyme, ensure that the expression and purification protocols are optimized to yield active protein.[14][15] SDS-PAGE and Western blotting can confirm the presence and size of the purified enzyme.

    • Proper Folding and Cofactor: Z-ISO is a heme B-containing enzyme.[1][2][3] Ensure that the expression host and conditions support proper protein folding and heme incorporation.

  • Optimize Assay Conditions:

    • pH and Temperature: Like most enzymes, Z-ISO has an optimal pH and temperature range for activity. These parameters may need to be empirically determined for your specific enzyme source.

    • Detergent Concentration: As a membrane-associated protein, Z-ISO may require detergents for solubilization and activity in an in vitro assay. The type and concentration of detergent are critical and should be optimized.

  • Check for Inhibitors:

    • Contaminants from Sample Preparation: Ensure that your sample preparation method does not introduce any potential enzyme inhibitors. For example, high concentrations of salts or organic solvents can inhibit enzyme activity.[16]

    • End-Product Inhibition: While not extensively reported for Z-ISO, it's a possibility to consider. Analyze your reaction kinetics to see if activity decreases as the product accumulates.

Question 4: My results are not reproducible between experiments. What can I do to improve consistency?

Answer: Lack of reproducibility is a common challenge in enzyme assays and can be addressed by carefully controlling all experimental variables.[17]

Troubleshooting Steps:

  • Standardize Reagent Preparation:

    • Fresh Buffers: Prepare fresh buffers for each experiment.

    • Consistent Reagent Concentrations: Use precise measurements for all reagents and ensure they are thoroughly mixed.

  • Control Environmental Factors:

    • Temperature: Use a temperature-controlled incubator or water bath for your assays to maintain a consistent temperature.[18]

    • Light Exposure: As mentioned earlier, strictly control light exposure to minimize non-enzymatic isomerization.

  • Pipetting and Handling:

    • Calibrated Pipettes: Ensure your pipettes are properly calibrated.

    • Consistent Technique: Use consistent pipetting techniques to minimize volume errors.

  • Data Analysis:

    • Replicates: Run each sample in triplicate to assess variability within an experiment.

    • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your results.

Section 3: Assay Methodologies
Question 5: What are the different types of assays I can use to measure Z-ISO activity?

Answer: Z-ISO activity can be measured using both in vivo and in vitro approaches.

  • In Vivo Assays: These assays are performed within a living organism. A common method involves heterologous expression in E. coli.[1][2][3][4][5][6] An E. coli strain engineered to produce the Z-ISO substrate, 9,15,9′-tri-cis-ζ-carotene, is transformed with a plasmid containing the Z-ISO gene. The conversion of the substrate to the product is then measured by extracting the carotenoids and analyzing them by HPLC.[5][6] This method is useful for confirming the function of a putative Z-ISO gene.

  • In Vitro Assays: These assays are performed in a controlled laboratory environment outside of a living organism.[19] They typically involve incubating the purified or partially purified Z-ISO enzyme with its substrate and then measuring the formation of the product over time.[1] In vitro assays are essential for detailed kinetic studies and for screening potential inhibitors or activators.

Question 6: Can I use a spectrophotometric assay instead of HPLC?

Answer: While spectrophotometric assays are generally simpler and faster than HPLC, they are not ideal for Z-ISO activity measurement. The substrate and product of the Z-ISO reaction are isomers with very similar absorption spectra, making it difficult to distinguish them based on absorbance alone.[13] HPLC coupled with a PDA detector is the preferred method as it allows for the physical separation of the isomers followed by their individual quantification.[9][10]

Experimental Protocols & Diagrams

Protocol 1: In Vivo Z-ISO Activity Assay in E. coli

This protocol is adapted from methods described for testing Z-ISO activity through heterologous expression.[5][6]

Objective: To determine if a candidate gene encodes a functional Z-ISO enzyme.

Materials:

  • E. coli strain engineered to produce 9,15,9′-tri-cis-ζ-carotene.

  • Expression vector containing the putative Z-ISO gene.

  • Control vector (empty).

  • Appropriate antibiotics.

  • LB medium.

  • Inducing agent (e.g., IPTG).

  • Methanol, Acetone, Hexane (HPLC grade).

  • BHT.

Procedure:

  • Transform the 9,15,9′-tri-cis-ζ-carotene accumulating E. coli strain with the expression vector containing the Z-ISO gene and with the empty control vector.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate single colonies into liquid LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for a further 16-24 hours at a lower temperature (e.g., 20-25°C) in the dark.

  • Harvest the cells by centrifugation.

  • Extract carotenoids by resuspending the cell pellet in methanol, followed by acetone and then hexane. Add 0.1% BHT to the extraction solvents to prevent oxidation.[9]

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane phase containing the carotenoids.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Resuspend the dried carotenoids in a suitable solvent for HPLC analysis (e.g., MTBE/methanol).

  • Analyze the carotenoid profile by HPLC using a C30 column.[12]

Expected Results:

  • Control (empty vector): The HPLC chromatogram should show a major peak corresponding to 9,15,9′-tri-cis-ζ-carotene.

  • Test (Z-ISO gene): The HPLC chromatogram should show a decrease in the 9,15,9′-tri-cis-ζ-carotene peak and the appearance of a new peak corresponding to 9,9′-di-cis-ζ-carotene.

Workflow Diagram: In Vivo Z-ISO Assay

InVivo_ZISO_Assay cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Transform Transform E. coli Culture Culture & Grow Transform->Culture Select colonies Induce Induce Protein Expression Culture->Induce Reach log phase Harvest Harvest Cells Induce->Harvest Incubate Extract Extract Carotenoids Harvest->Extract Centrifuge Dry Dry Extract Extract->Dry Collect hexane phase Resuspend Resuspend in Solvent Dry->Resuspend HPLC HPLC Analysis (C30) Resuspend->HPLC

Caption: Workflow for the in vivo Z-ISO activity assay in E. coli.

Troubleshooting Logic Diagram

Troubleshooting_ZISO Start Problem with Z-ISO Assay NoActivity No or Low Activity Start->NoActivity HighBackground High Background/Product in Control Start->HighBackground PoorReproducibility Poor Reproducibility Start->PoorReproducibility CheckEnzyme Check Enzyme Integrity NoActivity->CheckEnzyme Is the enzyme active? OptimizeConditions Optimize Assay Conditions NoActivity->OptimizeConditions Are conditions optimal? CheckInhibitors Check for Inhibitors NoActivity->CheckInhibitors Are inhibitors present? ControlLight Control Light Exposure HighBackground->ControlLight Is there photoisomerization? UseAntioxidants Use Antioxidants HighBackground->UseAntioxidants Is there oxidation? PurityOfSubstrate Check Substrate Purity HighBackground->PurityOfSubstrate Is the substrate pure? StandardizeReagents Standardize Reagents PoorReproducibility->StandardizeReagents Are reagents consistent? ControlEnvironment Control Environment (Temp, etc.) PoorReproducibility->ControlEnvironment Is the environment controlled? RefineTechnique Refine Pipetting/Handling PoorReproducibility->RefineTechnique Is the technique consistent?

Caption: A logical approach to troubleshooting common Z-ISO assay issues.

Data Summary Table
ParameterRecommendationRationale
Assay Type HPLC-basedRequired to separate and quantify carotenoid isomers.
HPLC Column C30 Reverse-PhaseProvides superior resolution of geometrical isomers.[12]
Detection Photodiode Array (PDA)Allows for spectral analysis to confirm peak identity.[10]
Substrate Handling Dim or red lightMinimizes non-enzymatic photoisomerization.[2][3][8]
Solvents Include 0.1% BHTPrevents oxidation of carotenoids.[9]
Enzyme Source Recombinant expressionAllows for production of purified enzyme for in vitro studies.[1][14][15]

References

  • HPLC ANALYSIS OF CAROTENOIDS FROM INULA HELENIUM L. FLOWERS AND LEAVES. Farmacia Journal. Available from: [Link]

  • An efficient HPLC method for extraction of β-carotene from oilseed crops. Journal of Food Science and Technology. Available from: [Link]

  • Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology. Available from: [Link]

  • A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. ResearchGate. Available from: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. PMC - PubMed Central. Available from: [Link]

  • Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. NIH. Available from: [Link]

  • Terminology of Molecular Biology for coupled-enzyme assay. GenScript. Available from: [Link]

  • Zeta-carotene isomerase. Wikipedia. Available from: [Link]

  • A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. PubMed Central. Available from: [Link]

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. Available from: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. PubMed. Available from: [Link]

  • A mutant allele of zeta-carotene isomerase (Z-ISO) is associated with the yellow pigmentation of the 'Pinalate' sweet orange mutant and reveals new insights into its role in fruit carotenogenesis. ResearchGate. Available from: [Link]

  • Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC - PubMed Central. Available from: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCI. Available from: [Link]

  • (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. Available from: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. Available from: [Link]

  • Analysis of Carotenoid Isomerase Activity in a Prototypical Carotenoid Cleavage Enzyme, Apocarotenoid Oxygenase (ACO). PMC - PubMed Central. Available from: [Link]

  • A simple spectrophotometric determination of total ??-carotene in food additives with varying E/Z-isomer ratios using an isobestic wavelength. ResearchGate. Available from: [Link]

  • Enzyme Assay - an overview. ScienceDirect Topics. Available from: [Link]

  • A coupled enzyme assay for measurement of sialidase activity. PubMed. Available from: [Link]

  • Analysis of retinoids and carotenoids: problems resolved and unsolved. PubMed. Available from: [Link]

  • Enzyme assay. Wikipedia. Available from: [Link]

  • Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. NIH. Available from: [Link]

  • Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway. PMC - NIH. Available from: [Link]

  • Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches. EBI. Available from: [Link]

  • Isomerization of carotenoids in photosynthesis and metabolic adaptation. PubMed Central. Available from: [Link]

  • Enzyme Isolation, Purification, and Characterization. Mtoz Biolabs. Available from: [Link]

  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity test. XCellR8. Available from: [Link]

  • Measurement Techniques for Cellular Biomechanics In Vitro. PMC - PubMed Central. Available from: [Link]

  • Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis. PMC - NIH. Available from: [Link]

  • The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. PubMed Central. Available from: [Link]

  • Making it work (Chapter 6) - Quality and Risk Management in the IVF Laboratory. ScienceDirect. Available from: [Link]

  • Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro. PubMed. Available from: [Link]

  • ZnO thin films preparation on glass substrates by two different sol-gel methods. ResearchGate. Available from: [Link]

  • Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins. PMC - NIH. Available from: [Link]

  • Effect of Conventional and Cathodic Cage Plasma Nitriding on the Mechanical and Corrosion Behavior of AISI 420 Martensitic Stainless Steel. ACS Omega. Available from: [Link]

  • How do I isolate an endogenous enzyme to detect its activity?. ResearchGate. Available from: [Link]

  • Development of 3D-Printable Lead-Free Composite Materials for Mixed Photon and Neutron Attenuation. MDPI. Available from: [Link]

  • Enhancement of Microstructure, Tensile and Fatigue Performance of EN AW-1050 by Wire-Based Friction Stir Additive Manufacturing. MDPI. Available from: [Link]

Sources

Technical Support Center: Optimization of 9,9'-Di-cis-zeta-carotene Extraction from Algae

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced process of extracting 9,9'-di-cis-zeta-carotene from algal biomass. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-tested insights to overcome common challenges in the extraction and purification workflow. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your results.

Foundational Understanding: The Significance of this compound

This compound is a pivotal, yet often transient, intermediate in the carotenoid biosynthetic pathway within plants and algae.[1] It is the direct product of the enzyme ζ-carotene isomerase (Z-ISO) and the specific substrate for ζ-carotene desaturase (ZDS), which continues the pathway toward lycopene and other downstream carotenoids like β-carotene.[1][2] Its specific cis-configuration is crucial for the subsequent enzymatic steps.[1]

Algae, particularly microalgae, represent a potent and sustainable bio-factory for natural carotenoids. Unlike synthetic carotenoids, which are typically all-trans isomers, algae can produce a rich mixture of geometric isomers, including valuable cis-isomers that may possess unique bioavailability and bioactivity, such as enhanced antioxidant potential.[3][4]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the extraction process in a direct question-and-answer format.

Issue 1: Consistently Low Yield of this compound

Question: My extraction protocol is resulting in a final yield that is significantly lower than anticipated. What are the primary bottlenecks and how can I systematically improve my recovery?

Answer: Low yield is a multifaceted problem often stemming from a combination of inefficient cell disruption, suboptimal solvent choice, or inadequate extraction parameters. Let's deconstruct these factors.

1. Inefficient Algal Cell Disruption: The rigid cell walls of many microalgae act as a formidable barrier, preventing solvents from accessing the intracellular carotenoids.[5] The choice of disruption method is therefore the most critical first step and is highly dependent on the algal species.

  • Causality: Mechanical methods that physically shear the cells, like high-pressure homogenization or bead milling, are often most effective for robust species like Haematococcus pluvialis.[6][7][8][9] Non-mechanical methods like freeze-thawing are less effective for algae with rigid cell walls but can be comparable for species with less formidable walls, such as Chlorella sorokiniana.[7][9][10]

  • Solutions:

    • High-Pressure Homogenization: Excellent for achieving high disruption efficiency and scalable.

    • Bead Milling (Bead Beating): Very effective at the lab scale; optimization of bead size, material, and treatment time is crucial.

    • Ultrasonication: Good for small-scale extractions, but can generate heat, risking carotenoid degradation. Use in a pulsed mode and in an ice bath.[11]

    • Freeze-Drying (Lyophilization): While not a disruption method itself, it makes the biomass brittle and improves the efficiency of subsequent mechanical disruption.[7]

Cell Disruption Method Principle Pros Cons Best For
High-Pressure Homogenizer High-velocity collision, pressure drop, and shear stressHighly efficient, scalable, reproducible[7][9]High capital cost, potential for heat generationAll algal types, industrial scale
Bead Mill / Bead Beater Mechanical shearing by grinding beadsVery effective, suitable for lab scale[7][9]Can be difficult to scale up, potential for sample heatingTough-walled algae (H. pluvialis)
Ultrasonication Cavitation and acoustic streamingFast, effective for small volumesLocalized heating can degrade carotenoids[11]Less robust cells, lab scale
Freeze-Thaw Cycles Ice crystal formation disrupts cell structureLow cost, minimal equipmentInefficient for robust cell walls, time-consuming[7][9]Delicate or wall-less algae

2. Suboptimal Solvent System: The choice of solvent is paramount and must be matched to the polarity of ζ-carotene. As a carotene, it is highly non-polar (hydrophobic).

  • Causality: The principle of "like dissolves like" governs extraction. Non-polar solvents are required to solubilize ζ-carotene. However, a solvent must also be capable of penetrating the cellular matrix. This is why solvent mixtures are often more effective than single solvents. For instance, dimethyl sulfoxide (DMSO) has strong cell permeability, making it an excellent choice for initial extraction.[3] Dichloromethane has also shown very high recovery yields for carotenes.[6][7]

  • Solutions:

    • Single Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol, and Acetone have all been used effectively.[3][7] Ethanol is often preferred as a "green" or food-grade solvent.[5]

    • Solvent Mixtures: Combinations like hexane/isopropanol or hexane/ethanol can be highly effective, with the alcohol component helping to disrupt cell membranes and dehydrate the biomass, while the hexane efficiently solubilizes the non-polar carotenoid.[12]

Solvent/System Polarity Key Advantages Considerations
Dichloromethane (DCM) Non-polarHigh extraction efficiency for carotenes[7]Chlorinated solvent, environmental/health concerns
n-Hexane Non-polarExcellent for non-polar carotenoidsLow efficiency without a polar co-solvent
Ethanol PolarFood-grade ("green") solvent, good cell penetration[5]May not be the most efficient for highly non-polar carotenes alone
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent cell permeability, high efficiency[3]High boiling point, can be difficult to remove
Acetone Polar AproticGood all-around solvent for pigmentsCan contain water which reduces efficiency for carotenes
Hexane:Isopropanol (3:2) MixedSynergistic effect; alcohol disrupts, hexane extracts[12]Requires optimization of the ratio

3. Inefficient Extraction Parameters: Even with proper disruption and the right solvent, the extraction yield can be poor if the conditions are not optimized.

  • Causality: Extraction is a process of mass transfer. Higher temperatures generally increase solubility and diffusion rates, but also accelerate degradation.[6][11] Longer extraction times can increase yield up to a point, after which degradation may become the dominant factor.[11] The solid-to-solvent ratio must be sufficient to ensure the solvent does not become saturated.

  • Solutions:

    • Temperature: An optimal range of 40-60°C is a good starting point. This range often provides the best balance between extraction efficiency and minimizing thermal degradation.[6][7][13]

    • Time: For many methods, extraction is nearly complete within one or two short cycles of 10-20 minutes.[7][13] Prolonged times are rarely beneficial and increase degradation risk.

    • Systematic Optimization: Employ a Response Surface Methodology (RSM) to systematically test the interactions between temperature, time, and solvent ratios to find the true optimum for your specific biomass and equipment.[3]

Issue 2: Pigment Degradation (Isomerization and Oxidation)

Question: My extract appears to lose its color over time, and HPLC analysis shows unexpected peaks or a decrease in the target peak. I suspect degradation. How can I protect my this compound?

Answer: This is a critical issue. Carotenoids, especially cis-isomers, are highly susceptible to degradation from light, heat, and oxygen.[14][15][16][17] This can manifest as isomerization (e.g., cis to trans) or oxidative cleavage, both of which alter the compound and its bioactivity.

  • Causality: The long chain of conjugated double bonds that gives carotenoids their color and antioxidant properties is also their point of vulnerability. Energy from light or heat can cause the double bonds to flip from a cis to a more stable trans configuration.[15] Oxygen, especially in the presence of light and sensitizers, can lead to the formation of radicals that attack and break this chain.[11][16]

  • Protective Measures: A multi-pronged defense is required.

    • Exclude Light: Always use amber-colored glassware or wrap your flasks and vials in aluminum foil. Conduct all extraction and handling steps under dim or yellow light.[11][16]

    • Control Temperature: As mentioned, avoid excessive heat. If using sonication, perform it in an ice bath.[11] Store extracts at -20°C or, ideally, -80°C for long-term stability.

    • Eliminate Oxygen: This is non-negotiable for preserving cis-isomers. Before extraction, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes. Flush the headspace of your extraction vessel and all storage vials with the inert gas before sealing.[16]

    • Use Antioxidants: Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your extraction solvent (e.g., 0.1% w/v).[16][18] This provides a sacrificial substrate for any residual oxygen or free radicals.

    • Avoid Acidic Conditions: The presence of acids can accelerate the degradation of carotenoids. Ensure your solvents and glassware are free of acidic residues.[11]

Issue 3: Contamination with Chlorophylls and Other Lipids

Question: My crude extract is a dark green/brown color, indicating high levels of chlorophyll and other impurities. How can I selectively remove these contaminants?

Answer: Co-extraction of other lipophilic compounds, especially chlorophylls, is expected. A purification step is necessary to isolate the carotene fraction.

  • Causality: Chlorophylls and neutral lipids are also lipophilic and will be solubilized by the same solvents used for carotenoid extraction. This not only complicates quantification but can also interfere with downstream applications.

  • Solutions:

    • Saponification (Alkaline Hydrolysis): This is the most common method to remove chlorophylls and acyl lipids.

      • Mechanism: A strong base (like potassium hydroxide, KOH) in an alcohol (methanol or ethanol) hydrolyzes the ester bonds in chlorophylls and triglycerides. This creates water-soluble chlorophyllins and fatty acid salts (soaps), which can then be removed by a liquid-liquid partition with a non-polar solvent (like hexane or diethyl ether) that retains the non-saponifiable carotenoids.

      • Critical Warning: Saponification must be performed carefully. The combination of high pH and heat can cause carotenoid degradation and isomerization.[16]

      • Optimized Protocol: Perform the reaction under a nitrogen atmosphere, in the dark, and at room temperature for a longer period (e.g., overnight) or at a slightly elevated temperature (e.g., 40°C) for a shorter period (1-2 hours) to minimize degradation.

    • Chromatographic Purification: For high-purity isolates, chromatography is essential.

      • Column Chromatography: A primary cleanup step using a silica gel or C18 solid phase can effectively separate the highly non-polar carotenes from more polar xanthophylls and chlorophyll degradation products.

      • High-Performance Liquid Chromatography (HPLC): This is the gold standard for both analytical quantification and semi-preparative purification. A C30 reverse-phase column is highly recommended as it provides superior resolution of geometric isomers of carotenoids compared to standard C18 columns.[19]

Experimental Workflows & Protocols

Workflow Visualization

The following diagrams illustrate the logical flow of the extraction and troubleshooting processes.

ExtractionWorkflow cluster_prep 1. Biomass Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification (Optional but Recommended) cluster_analysis 4. Analysis & Quantification Biomass Algal Biomass Disruption Cell Disruption (Homogenizer, Bead Mill, etc.) Biomass->Disruption Solvent Add Solvent (+ Antioxidant) Under Inert Atmosphere Disruption->Solvent Extract Agitate / Sonicate (Controlled Temp & Time) Solvent->Extract Separate Separate Biomass (Centrifugation / Filtration) Extract->Separate Crude Crude Lipophilic Extract Separate->Crude Sapon Saponification (to remove chlorophylls) Crude->Sapon HPLC HPLC-PDA Analysis (C30 Column) Crude->HPLC Direct Analysis Chrom Column Chromatography (Silica/C30) Sapon->Chrom Chrom->HPLC Final Purified this compound HPLC->Final

Caption: Generalized workflow for the extraction and purification of this compound.

TroubleshootingWorkflow Start Low Yield Observed CheckDisrupt Is Cell Disruption >90%? (Check under microscope) Start->CheckDisrupt CheckSolvent Is Solvent System Optimal? CheckDisrupt->CheckSolvent Yes ImproveDisrupt Implement Harsher Method (e.g., Bead Mill) CheckDisrupt->ImproveDisrupt No CheckParams Are Temp/Time/Ratio Optimized? CheckSolvent->CheckParams Yes TestSolvents Test Different Solvents/Mixtures (e.g., DCM, Hexane/IPA) CheckSolvent->TestSolvents No CheckDegrad Is Degradation Occurring? (Color loss, extra peaks) CheckParams->CheckDegrad Yes OptimizeParams Perform Optimization Study (RSM) CheckParams->OptimizeParams No ImplementProtection Add Protection: - Inert Gas - Low Light/Temp - Antioxidants CheckDegrad->ImplementProtection Yes Success Yield Improved CheckDegrad->Success No ImproveDisrupt->CheckDisrupt TestSolvents->CheckSolvent OptimizeParams->CheckParams ImplementProtection->Start

Caption: Troubleshooting flowchart for diagnosing and solving low extraction yield.

Protocol 1: Standardized Solvent Extraction

This protocol provides a robust starting point. Optimization is required for your specific algal strain.

  • Biomass Preparation: Start with 100 mg of freeze-dried (lyophilized) algal biomass, finely powdered.

  • Cell Disruption: Transfer the powder to a 2 mL screw-cap tube containing an equal volume of 0.5 mm zirconia/silica beads. Homogenize using a bead beater for 2-3 cycles of 45 seconds, with 2 minutes of cooling on ice between cycles.

  • Solvent Preparation: Prepare an extraction solvent of Hexane:Isopropanol (3:2, v/v) containing 0.1% BHT. Sparge with nitrogen gas for 15 minutes prior to use.

  • Extraction: Working under dim light, add 1.5 mL of the prepared solvent to the bead beater tube. Flush the headspace with nitrogen and seal tightly.

  • Incubation: Vortex vigorously for 1 minute, then place on a shaker at room temperature for 20 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. The upper, colored supernatant contains the carotenoids.

  • Collection & Re-extraction: Carefully transfer the supernatant to a clean, amber glass vial. Flush with nitrogen and seal. To ensure complete recovery, add another 1 mL of solvent to the biomass pellet, vortex, and centrifuge again. Pool the supernatants.

  • Drying & Storage: Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen. Re-dissolve the dried extract in a known, small volume of a suitable solvent for analysis (e.g., MTBE or the initial HPLC mobile phase). Store at -80°C until analysis.

Frequently Asked Questions (FAQs)

Q1: How can I accurately quantify this compound in my complex extract? A: Accurate quantification requires High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. A C30 reverse-phase column is essential for separating the various geometric isomers of carotenes.[19] Identification is based on comparing retention time and spectral characteristics with a purified standard. Zeta-carotene isomers typically show absorption maxima around 400 nm.[20] In the absence of a standard, quantification can be estimated using published extinction coefficients. Be aware of potential co-elution with other carotenoids like 9-cis-β-carotene; specific gradient methods and monitoring multiple wavelengths can help resolve this.[21][22]

Q2: What are the best practices for storing the initial algal biomass before I can perform the extraction? A: The best practice is to immediately freeze-dry (lyophilize) the harvested biomass. This removes water and halts enzymatic degradation. The dried powder should then be stored in an airtight, opaque container at -20°C or -80°C.[7] For maximum stability, vacuum-sealing or backfilling the container with nitrogen gas is highly recommended.

Q3: Is Supercritical Fluid Extraction (SFE) a viable "green" alternative for this compound? A: Yes, SFE using supercritical CO2 (scCO2) is an excellent and environmentally friendly alternative to organic solvents. For non-polar compounds like ζ-carotene, scCO2 is effective. However, its efficiency is often significantly improved by adding a polar co-solvent, such as ethanol (5-10%), to the CO2 stream.[23] This modification helps to disrupt the biomass matrix and enhance the solubility of the target compound.

Q4: Can I skip the saponification step if my extract doesn't look very green? A: While you can proceed directly to chromatographic analysis, it is generally not recommended for accurate quantification. Even if the green color is not intense, chlorophylls and their degradation products (pheophytins) are likely present and can co-elute with carotenoids in HPLC, artificially inflating peak areas. Saponification provides a much cleaner baseline and more reliable data.

References

  • Cell Disruption and Pressurized Liquid Extraction of Carotenoids from Microalgae. (URL: [Link])

  • Optimization of carotenoid extraction of a halophilic microalgae - PMC. (URL: [Link])

  • Cell Disruption and Pressurized Liquid Extraction of Carotenoids from Microalgae. (URL: [Link])

  • Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds. (URL: [Link])

  • Cell Disruption and Pressurized Liquid Extraction of Carotenoids from Microalgae - Longdom Publishing. (URL: [Link])

  • Cell Disruption and Pressurized Liquid Extraction of Carotenoids from Microalgae. (URL: [Link])

  • Cell Disruption and Pressurized Liquid Extraction of Carotenoids from Microalgae. (URL: [Link])

  • Occurrence of carotenoid cis-isomers in food: Technological, analytical, and nutritional implications | Request PDF - ResearchGate. (URL: [Link])

  • Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents - PubMed Central. (URL: [Link])

  • The Effects of Solvents and Solid-to-Solvent Ratios on Ultrasound-Assisted Extraction of Carotenoids from Chlorella vulgaris - International Journal of Technology. (URL: [Link])

  • Effects of different solvents on extraction efficiency of... - ResearchGate. (URL: [Link])

  • Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - MDPI. (URL: [Link])

  • cis/trans carotenoid extraction, purification, detection, quantification and profiling in plant tissues - Western Sydney University. (URL: [Link])

  • Optimization of Extraction Conditions of Carotenoids from Dunaliella parva by Response Surface Methodology - ResearchGate. (URL: [Link])

  • A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil - PubMed. (URL: [Link])

  • Optimizing the Extraction of Carotenoids and Omega Fatty Acids from Microalgae. (URL: [Link])

  • Isomerization of carotenoids in photosynthesis and metabolic adaptation - PubMed Central. (URL: [Link])

  • Optimization of Extraction Conditions of Carotenoids from Dunaliella parva by Response Surface Methodology - MDPI. (URL: [Link])

  • cis/trans Carotenoid Extraction, Purification, Detection, Quantification, and Profiling in Plant Tissues - PubMed. (URL: [Link])

  • Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC - PubMed Central. (URL: [Link])

  • Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro - PubMed. (URL: [Link])

  • Determination of carotenoids in microalgae using supercritical fluid extraction and chromatography. Abrahamsson, Victor - Lund University Publications. (URL: [Link])

  • Potential of New Isolates of Dunaliella Salina for Natural β-Carotene Production - MDPI. (URL: [Link])

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples - ResearchGate. (URL: [Link])

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples - PubMed. (URL: [Link])

  • Chemical and Technical Assessment (CTA), 2019 © FAO 2021 - BETA-CAROTENE-RICH EXTRACT FROM DUNALIELLA SALINA. (URL: [Link])

  • The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits - PMC. (URL: [Link])

  • β-Carotene Production from Dunaliella salina Cultivated with Bicarbonate as Carbon Source - PMC - PubMed Central. (URL: [Link])

  • β-Carotene extraction from Dunaliella salina by supercritical CO2. (URL: [Link])

  • Commercial Production of β-Carotene by Dunaliella Salina in Open Ponds - ResearchGate. (URL: [Link])

  • Accumulation of carotene in halotolerant algae: purification and characterisation of β-carotene globules from Dunaliella salina (Chlorophyceae). J. Phycol. 18: 529-537 - ResearchGate. (URL: [Link])

  • Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC. (URL: [Link])

  • Influence of Sample Processing on the Analysis of Carotenoids in Maize - MDPI. (URL: [Link])

  • 9,9'-Dicis-zeta-carotene desaturase - Wikipedia. (URL: [Link])

  • This compound (CHEBI:48716) - EMBL-EBI. (URL: [Link])

  • Extraction of beta-carotene from the microalga Dunaliella salina using bacterial lipase enzyme and organic solvent under varying stress conditions - Frontiers. (URL: [Link])

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - MDPI. (URL: [Link])

Sources

Technical Support Center: Minimizing Photoisomerization of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9,9'-di-cis-zeta-carotene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing photoisomerization during experimental workflows. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research.

Understanding the Challenge: The Photochemical Instability of this compound

This compound is a crucial intermediate in the biosynthesis of carotenoids, serving as the direct substrate for ζ-carotene desaturase (ZDS) in the pathway leading to lycopene and other downstream carotenoids.[1][2] Its unique stereochemistry, however, makes it susceptible to photoisomerization, a process where light exposure induces a change in the spatial arrangement of the molecule, leading to the formation of other isomers such as 9-cis and all-trans-zeta-carotene. This isomerization can significantly impact experimental outcomes, as different isomers may exhibit varied biological activities and physicochemical properties.

This guide provides a comprehensive framework for handling, storing, and analyzing this compound to maintain its isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric purity important?

This compound is a specific geometric isomer of ζ-carotene, a C40 carotenoid. In the plant carotenoid biosynthetic pathway, it is formed from its precursor, 9,15,9'-tri-cis-ζ-carotene, by the enzyme ζ-carotene isomerase (Z-ISO).[1] Maintaining its 9,9'-di-cis configuration is critical because it is the specific substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS).[1] The presence of other isomers can lead to inaccurate quantification, altered reaction kinetics in enzymatic assays, and potentially misleading results in biological studies.

Q2: What are the primary factors that cause photoisomerization of this compound?

The primary driver of isomerization is exposure to light, particularly in the blue and red regions of the spectrum. The extent of isomerization is influenced by:

  • Wavelength and Intensity of Light: Higher light intensity and specific wavelengths that are absorbed by the carotenoid can accelerate isomerization.

  • Duration of Exposure: Prolonged exposure to light increases the likelihood and extent of isomerization.

  • Presence of Photosensitizers: Molecules like chlorophyll can absorb light energy and transfer it to the carotenoid, promoting isomerization even at wavelengths not directly absorbed by the carotenoid itself.[3]

  • Solvent: The polarity and type of solvent can influence the stability of different isomers.

  • Temperature: While light is the primary driver, elevated temperatures can also contribute to isomerization and degradation.

Q3: How can I minimize light exposure during my experiments?

Minimizing light exposure is the most critical step in preventing photoisomerization. Here are some practical tips:

  • Work in a dimly lit or darkroom environment: Whenever possible, perform all manipulations of this compound under red or low-intensity yellow light. Avoid standard fluorescent laboratory lighting.

  • Use amber-colored glassware or wrap containers in aluminum foil: This will protect your samples from ambient light.

  • Minimize the time samples are exposed to light: Plan your experiments efficiently to reduce the duration of light exposure.

  • Use light-blocking centrifuge tubes and plates: Opaque microcentrifuge tubes and black or opaque well plates are recommended for sample processing and analysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected peaks appear in my HPLC chromatogram, suggesting isomerization has occurred.

  • Potential Cause A: Inadequate light protection during sample preparation.

    • Solution: Review your entire workflow for potential sources of light exposure. Ensure all steps, from weighing the compound to preparing solutions and loading the HPLC vials, are performed under appropriate lighting conditions (dim, red, or yellow light). Use amber vials and cover racks with aluminum foil.

  • Potential Cause B: Isomerization during HPLC analysis.

    • Solution: Protect the autosampler from light by covering it with a dark cloth or foil. If your HPLC system has a refrigerated autosampler, lowering the temperature can also help slow down any light-induced isomerization that might occur while samples are waiting to be injected.

  • Potential Cause C: Contamination of solvents or glassware.

    • Solution: Ensure all solvents are of high purity and have been properly stored. Traces of acids, bases, or metal ions can catalyze isomerization. Use meticulously clean glassware.

Issue 2: The concentration of my this compound stock solution is lower than expected.

  • Potential Cause A: Degradation due to improper storage.

    • Solution: Verify your storage conditions. This compound should be stored as a solid or in a suitable solvent at -70°C or lower for long-term stability. For short-term storage, -20°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.

  • Potential Cause B: Oxidative degradation.

    • Solution: Carotenoids are susceptible to oxidation. Ensure that solvents are degassed before use to remove dissolved oxygen. Purge vials with an inert gas like argon or nitrogen before sealing and storing. The addition of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution can also help prevent oxidation.

Issue 3: I am having difficulty separating this compound from its isomers by HPLC.

  • Potential Cause: Suboptimal HPLC method.

    • Solution: The separation of carotenoid isomers often requires specialized HPLC columns and mobile phases.

      • Column: A C30 column is highly recommended for the separation of carotenoid isomers as it provides better shape selectivity compared to standard C18 columns.

      • Mobile Phase: A gradient of solvents with different polarities is typically required. Common mobile phases include mixtures of methanol, methyl-tert-butyl ether (MTBE), and water.

      • Temperature: Column temperature can significantly affect selectivity. Lower temperatures (e.g., 10-20°C) often improve the resolution of carotenoid isomers.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution while minimizing isomerization.

Materials:

  • This compound solid

  • High-purity solvent (e.g., HPLC-grade THF, chloroform, or a mixture of hexane and isopropanol)

  • Butylated hydroxytoluene (BHT) (optional)

  • Amber glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Work under subdued light: Perform all steps in a dimly lit room or under red light.

  • Weigh the compound: Accurately weigh the desired amount of this compound solid in an amber vial.

  • Prepare the solvent: If using an antioxidant, dissolve BHT in the chosen solvent to a final concentration of approximately 0.1%. Degas the solvent by sparging with argon or nitrogen for 10-15 minutes.

  • Dissolve the compound: Add the solvent to the vial containing the this compound. Vortex gently until fully dissolved.

  • Transfer to a volumetric flask: Quantitatively transfer the solution to an amber volumetric flask. Rinse the vial with the solvent and add the rinsing to the flask to ensure a complete transfer.

  • Bring to volume: Add solvent to the mark on the volumetric flask.

  • Purge with inert gas: Before sealing, purge the headspace of the flask with argon or nitrogen for 1-2 minutes.

  • Store appropriately: For long-term storage, aliquot the stock solution into amber vials, purge with inert gas, and store at -70°C or below.

Protocol 2: HPLC Analysis of this compound and its Isomers

This protocol provides a starting point for the HPLC analysis of ζ-carotene isomers. Method optimization may be required based on your specific instrumentation and sample matrix.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 10 mM ammonium acetate

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

Gradient Elution (example):

Time (min) %A %B
0 90 10
20 50 50
40 10 90
45 10 90
50 90 10

| 60 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 18°C Detection Wavelengths: Monitor at 400 nm for ζ-carotene isomers. A PDA detector will allow for the acquisition of full UV-Vis spectra to aid in peak identification. This compound and its precursor, 9,15,9'-tri-cis-ζ-carotene, can be detected at 400 nm.[4][5][6]

Sample Preparation:

  • Dilute your sample in the initial mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Place the vial in a light-protected autosampler.

Data Interpretation and Visualization

Photoisomerization Pathway of ζ-Carotene

The following diagram illustrates the light-induced isomerization of ζ-carotene isomers. Under illumination, the biosynthetic intermediate 9,15,9′-tri-cis-ζ-carotene is rapidly converted to 9,9′-di-cis-ζ-carotene. Further light exposure can then lead to the formation of 9-cis and all-trans isomers.[3]

Photoisomerization_Pathway 9,15,9′-tri-cis-ζ-carotene 9,15,9′-tri-cis-ζ-carotene 9,9′-di-cis-ζ-carotene 9,9′-di-cis-ζ-carotene 9,15,9′-tri-cis-ζ-carotene->9,9′-di-cis-ζ-carotene Light (fast) 9-cis-ζ-carotene 9-cis-ζ-carotene 9,9′-di-cis-ζ-carotene->9-cis-ζ-carotene Light all-trans-ζ-carotene all-trans-ζ-carotene 9,9′-di-cis-ζ-carotene->all-trans-ζ-carotene Light

Caption: Light-induced isomerization of ζ-carotene isomers.

Workflow for Minimizing Photoisomerization

This workflow outlines the key steps to ensure the integrity of your this compound samples throughout an experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Weighing Weighing Dissolution Dissolution Weighing->Dissolution Weighing->Dissolution Dim/Red Light HPLC_Injection HPLC_Injection Dilution Dilution Dissolution->Dilution Dissolution->Dilution Amber Vials Dilution->HPLC_Injection Foil Wrapped Racks Data_Acquisition Data_Acquisition HPLC_Injection->Data_Acquisition HPLC_Injection->Data_Acquisition Protected Autosampler Aliquoting Aliquoting Inert_Gas Inert_Gas Aliquoting->Inert_Gas Aliquoting->Inert_Gas Minimize Headspace Freezing Freezing Inert_Gas->Freezing Inert_Gas->Freezing -70°C or lower

Caption: Recommended workflow to minimize photoisomerization.

Summary of Key Recommendations

ParameterRecommendationRationale
Lighting Work under dim, red, or yellow light.Minimizes light-induced isomerization.
Containers Use amber-colored glassware and opaque tubes. Wrap clear containers in aluminum foil.Blocks exposure to ambient light.
Solvents Use high-purity, degassed solvents. Consider adding an antioxidant (e.g., 0.1% BHT).Prevents oxidative degradation and catalysis of isomerization.
Temperature Store stock solutions at -70°C or below. Keep samples on ice or in a refrigerated autosampler during experiments.Reduces thermal degradation and slows down isomerization.
Atmosphere Purge vials with an inert gas (argon or nitrogen) before sealing.Minimizes oxygen exposure and subsequent oxidation.
HPLC Analysis Use a C30 column and a temperature-controlled column compartment (10-20°C).Enhances the separation of geometric isomers.

By adhering to these guidelines, you can significantly reduce the risk of photoisomerization and ensure the accuracy and reproducibility of your experimental results with this compound.

References

  • Light-induced changes in the isomeric composition of ζ-carotene and lycopene in vitro and in vivo. ResearchGate. Available at: [Link]

  • Light-induced changes in the isomeric composition of ζ-carotene and lycopene in intact ΔZ-ISO and ΔcrtH cells, respectively. ResearchGate. Available at: [Link]

  • Isomerization of carotenoids in photosynthesis and metabolic adaptation. PubMed Central. Available at: [Link]

  • Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology. Available at: [Link]

  • zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. PubMed. Available at: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. White Rose Research Online. Available at: [Link]

  • Improving the Long‐Term Stability of Carotenoids from Dunaliella Salina Supercritical Fluid Extracts with a New Liposomal Formulation. Digital CSIC. Available at: [Link]

  • Far UV peaks contribute for identification of carotenoids E/Z isomers. ResearchGate. Available at: [Link]

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples. ResearchGate. Available at: [Link]

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. Available at: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. Available at: [Link]

  • (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. Available at: [Link]

  • Analytical tools for the analysis of β-carotene and its degradation products. PubMed Central. Available at: [Link]

  • Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions. PubMed Central. Available at: [Link]

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCi. Available at: [Link]

  • This compound desaturase (EC 1.3.5.6) | Protein Target. PubChem. Available at: [Link]

  • 9,9'-Dicis-zeta-carotene desaturase. Wikipedia. Available at: [Link]

Sources

Technical Support Center: High-Purity 9,9'-Di-cis-zeta-carotene Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 9,9'-Di-cis-zeta-carotene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical carotenoid intermediate in a highly purified form. The inherent instability and isomeric complexity of carotenoids present unique purification challenges.[1] This resource consolidates field-proven insights and foundational scientific principles to navigate these complexities effectively.

Understanding the Challenge: The Nature of this compound

This compound is a key intermediate in the plant carotenoid biosynthetic pathway. It is the product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) acting on 9,15,9'-tri-cis-ζ-carotene and serves as the specific substrate for ζ-carotene desaturase (ZDS).[2][3] Its purification is often complicated by its structural similarity to other carotenoid isomers, its susceptibility to isomerization and degradation, and its lipophilic nature.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise during the purification of this compound.

Q1: My initial extract containing ζ-carotene is a complex mixture of isomers. Why is this, and how do I minimize isomerization during extraction?

A1: Carotenoids, with their long chain of conjugated double bonds, are highly susceptible to isomerization from the effects of light, heat, and acid.[4] Your initial extract likely contains a mixture of cis and trans isomers due to these factors during sample handling and extraction. To minimize isomerization:

  • Work under dim light: Use yellow or red light to prevent photoisomerization.

  • Maintain low temperatures: Perform extractions on ice and use chilled solvents.[1]

  • Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents can mitigate oxidative degradation.[5]

  • Work quickly: The total time from sample preparation to analysis should be minimized to reduce exposure to destabilizing conditions.[1]

Q2: What is the best solvent for dissolving my crude extract containing this compound?

A2: The solubility of carotenoids varies among organic solvents. For initial extraction, a mixture of solvents is often employed. Acetone is efficient for extracting carotenoids from biological matrices.[6] For subsequent chromatographic steps, you will need to dissolve the dried extract in a solvent compatible with your mobile phase. Tetrahydrofuran (THF) is an excellent solvent for a wide range of carotenoids, including ζ-carotene.[5][7] However, be aware that THF can form peroxides, so using fresh, high-purity solvent is crucial.[5] For reversed-phase HPLC, the extract can be reconstituted in a small volume of a solvent like THF or dichloromethane before dilution with the mobile phase.

Q3: I am observing co-elution of my target compound with other carotenoids in my HPLC analysis. How can I improve the resolution?

A3: Co-elution, particularly with other carotene isomers, is a frequent challenge.[8][9] To improve resolution:

  • Optimize your stationary phase: Standard C18 columns often provide insufficient selectivity for carotenoid isomers. A C30 column is highly recommended as the longer alkyl chains enhance the separation of structurally similar, hydrophobic molecules.[9][10]

  • Adjust your mobile phase: Fine-tuning the solvent composition and gradient can significantly impact resolution. For C30 columns, mobile phases often consist of methanol, methyl-tert-butyl ether (MTBE), and water.[11]

  • Control the column temperature: Lower temperatures can sometimes improve the resolution between certain carotenoid isomers.[12]

Q4: My purified this compound appears to be degrading during storage. What are the optimal storage conditions?

A4: Carotenoid stability is a major concern. Degradation is accelerated by oxygen, light, and heat.[6] For long-term storage of purified this compound:

  • Store as a solid: If possible, store the compound as a crystalline or amorphous solid.

  • Use an inert atmosphere: Backfill the storage vial with an inert gas like argon or nitrogen to displace oxygen.

  • Protect from light: Store in an amber vial or wrap the vial in aluminum foil.

  • Maintain low temperatures: Store at -20°C or, for long-term stability, at -80°C.

  • Avoid repeated freeze-thaw cycles: If in solution, aliquot into smaller volumes to avoid repeated warming and cooling.

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to challenges you might encounter during the purification process.

Issue 1: Low Yield of this compound After Initial Extraction
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Cell Lysis Employ more rigorous cell disruption methods such as bead beating, ultrasonication, or high-pressure homogenization.[13]Carotenoids are often sequestered within cellular compartments. Efficient cell wall and membrane disruption is critical for their release into the extraction solvent.
Inappropriate Solvent Choice Use a combination of polar and non-polar solvents (e.g., acetone/methanol followed by hexane or petroleum ether) for a comprehensive extraction.[12]The polarity of the extraction solvent must be optimized to efficiently solvate the target carotenoid while overcoming its interactions with the cellular matrix.
Oxidative Degradation Add an antioxidant like BHT to the extraction solvents and work under an inert atmosphere (e.g., nitrogen) where possible.[5]The numerous conjugated double bonds in carotenoids are highly susceptible to oxidation, leading to cleavage and loss of the target molecule.
Insufficient Solvent Volume or Extraction Time Increase the solvent-to-sample ratio and the duration or number of extraction cycles.Mass transfer limitations can result in incomplete extraction. Ensuring sufficient solvent and time allows for equilibrium to be reached.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Stationary Phase For normal-phase chromatography, silica gel or alumina are common choices.[1][14] For separating cis/trans isomers, calcium hydroxide has shown utility.[15][16]The choice of stationary phase dictates the separation mechanism (e.g., adsorption, partition). The surface chemistry of the stationary phase must provide differential interactions with the target compound and impurities.
Inappropriate Mobile Phase Polarity Systematically vary the polarity of your mobile phase. For normal-phase chromatography, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate).[12][14]In normal-phase chromatography, elution is driven by increasing the mobile phase polarity, which competes with the analyte for binding sites on the stationary phase. A gradual increase in polarity (gradient elution) is often necessary for complex mixtures.
Column Overloading Reduce the amount of crude extract loaded onto the column. The sample should be applied as a narrow band.[14]Overloading the column leads to broad, overlapping peaks and poor resolution as the stationary phase becomes saturated.
Sample Application Issues Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent before loading. Ensure the sample is fully dissolved.[14]Applying the sample in a strong solvent can cause it to spread down the column prematurely, resulting in poor separation from the outset.
Issue 3: Difficulty Achieving High Purity by HPLC
Potential Cause Troubleshooting Action Scientific Rationale
Suboptimal HPLC Column Switch to a C30 reversed-phase column specifically designed for carotenoid isomer separation.[9][10]The long alkyl chains of a C30 stationary phase provide greater shape selectivity, which is essential for resolving the subtle structural differences between cis/trans isomers of ζ-carotene.
Co-elution with Structurally Similar Isomers Modify the mobile phase composition. For a C30 column, adjusting the ratio of methanol to MTBE can alter selectivity. Consider using a ternary solvent system (e.g., methanol/THF/water).[12][17]The mobile phase composition influences the partitioning of analytes between the mobile and stationary phases. Small changes can significantly alter the retention times and selectivity for closely related isomers.
Peak Tailing or Broadening Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the initial mobile phase. Check for column degradation or contamination.Peak asymmetry can result from secondary interactions with the stationary phase, column voids, or sample solubility issues.
Inadequate Detection Wavelength Use a photodiode array (PDA) detector to monitor multiple wavelengths. The characteristic absorption maxima for ζ-carotene are around 378, 400, and 425 nm in hexane.[18] Monitoring at 400 nm is often characteristic.[8][19]Different carotenoid isomers can have slightly different absorption spectra. A PDA detector allows for the identification of co-eluting impurities and confirmation of peak purity.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Extraction of Carotenoids from a Biological Matrix
  • Homogenization: Homogenize the fresh or frozen sample in a chilled mortar and pestle or a blender with cold acetone containing 0.1% BHT. Perform this step under dim light.

  • Extraction: Filter the homogenate through a Büchner funnel. Re-extract the solid residue with fresh cold acetone until the residue is colorless.

  • Partitioning: Combine the acetone extracts and add an equal volume of hexane or petroleum ether in a separatory funnel. Add distilled water to facilitate phase separation.

  • Washing: Gently wash the upper organic phase several times with distilled water to remove the acetone and other water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract at -20°C or lower under a nitrogen atmosphere until further purification.

Protocol 2: Preparative Column Chromatography for Initial Fractionation
  • Column Packing: Prepare a slurry of silica gel 60 in hexane and pour it into a glass column, allowing it to pack uniformly without air bubbles.[14]

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding small increments of acetone or ethyl acetate (e.g., 1%, 2%, 5% acetone in hexane).

  • Fraction Collection: Collect fractions based on the color of the eluting bands. ζ-carotene will typically elute as a yellow-orange band.

  • Analysis: Analyze the collected fractions by UV-Vis spectrophotometry or analytical HPLC to identify those containing the highest concentration of this compound.

  • Pooling and Concentration: Pool the desired fractions and evaporate the solvent under reduced pressure.

Protocol 3: High-Purity Purification by Reversed-Phase HPLC
  • System Preparation: Use an HPLC system equipped with a photodiode array detector. The recommended column is a C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A common mobile phase for C30 columns is a gradient of methanol and MTBE. For example, a gradient from 80:20 (v/v) methanol:MTBE to 20:80 (v/v) methanol:MTBE over 30 minutes.

  • Sample Preparation: Dissolve the partially purified extract from Protocol 2 in a small amount of THF and then dilute with the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Injection and Separation: Inject the sample and run the gradient method. Monitor the elution profile at 400 nm and 425 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time and characteristic UV-Vis spectrum.

  • Purity Confirmation: Re-inject an aliquot of the collected fraction to confirm its purity. The purity can also be assessed by mass spectrometry.

Workflow Diagram: Purification of this compound

PurificationWorkflow cluster_extraction Step 1: Extraction cluster_column Step 2: Initial Purification cluster_hplc Step 3: High-Purity Purification Start Biological Source Homogenize Homogenization (Cold Acetone + BHT) Start->Homogenize Extract Solvent Extraction Homogenize->Extract Partition Hexane/Water Partition Extract->Partition Dry Drying & Concentration Partition->Dry Crude Crude Extract Dry->Crude Column Silica Gel Column Chromatography Crude->Column Load Fractions Fraction Collection Column->Fractions Analysis HPLC/UV-Vis Analysis Fractions->Analysis Pool Pooling of Fractions Analysis->Pool Partial Partially Purified ζ-carotene Pool->Partial HPLC Preparative HPLC (C30 Column) Partial->HPLC Inject Collect Peak Collection HPLC->Collect Purity Purity Analysis Collect->Purity Final High-Purity 9,9'-Di-cis-ζ-carotene Purity->Final

Caption: General workflow for the purification of high-purity this compound.

Part 4: Crystallization for Ultimate Purity and Stability

For obtaining an analytical standard or for long-term storage, crystallization can be an effective final purification step.

Q: What is a suitable method for crystallizing this compound?

A: A common technique for carotenoid crystallization involves dissolving the purified compound in a good solvent and then adding a poor solvent (antisolvent) to induce crystallization, often at low temperatures.[20]

Protocol 4: Crystallization of this compound
  • Dissolution: Dissolve the highly purified this compound from HPLC in a minimal amount of a good solvent, such as tetrahydrofuran (THF) or a small amount of chloroform.[20]

  • Antisolvent Addition: Slowly add a poor solvent, such as methanol or ethanol, dropwise until the solution becomes slightly turbid.[20][21]

  • Cooling: Place the solution at a low temperature (e.g., -20°C to -40°C) for several hours to overnight to promote crystal formation.[20]

  • Isolation: Collect the crystals by filtration or centrifugation at low temperature.

  • Washing: Wash the crystals with a small amount of the cold antisolvent (e.g., cold ethanol).[20][21]

  • Drying: Dry the crystals under a high vacuum to remove all residual solvents.

  • Storage: Store the high-purity crystals under an inert atmosphere at -80°C.

Logical Relationship: Purification and Purity Assessment

PurityAssessment cluster_analysis Purity Assessment Crude Crude Extract ColumnChrom Column Chromatography Crude->ColumnChrom PrepHPLC Preparative HPLC (C30) ColumnChrom->PrepHPLC AnalyticalHPLC Analytical HPLC ColumnChrom->AnalyticalHPLC Crystallization Crystallization PrepHPLC->Crystallization UVVis UV-Vis Spectroscopy PrepHPLC->UVVis HighPurity High-Purity Product Crystallization->HighPurity MS Mass Spectrometry Crystallization->MS NMR NMR Spectroscopy HighPurity->NMR

Caption: The relationship between purification steps and analytical techniques for purity validation.

References

  • Rodriguez-Amaya, D. B. (1999). Chromatographic separation of carotenoids. Archivos Latinoamericanos de Nutrición, 49(3 Suppl 1), 52S-57S. [Link]

  • Scribd. (n.d.). Column Chromatography of Carotenoids+ (Repaired). Retrieved from [Link]

  • Lin, C.-H., & Chen, B.-H. (2023). Formulation Approaches to Crystalline Status Modification for Carotenoids: Impacts on Dissolution, Stability, Bioavailability, and Bioactivities. Molecules, 28(3), 1399. [Link]

  • AIChE. (n.d.). (302h) Extraction and Crystallization of Carotenoids Produced from Engineered Yarrowia Lipolitica. AIChE Proceedings. Retrieved from [Link]

  • Emenhiser, C., Simunovic, N., Sander, L. C., & Schwartz, S. J. (1996). Separation of Geometrical Carotenoid Isomers in Biological Extracts Using a Polymeric C30 Column in Reversed-Phase Liquid Chromatography. Journal of Agricultural and Food Chemistry, 44(12), 3887–3893. [Link]

  • Ma, Y., Yuan, L., & Wurtzel, E. T. (2013). Carotenoid Crystal Formation in Arabidopsis and Carrot Roots Caused by Increased Phytoene Synthase Protein Levels. PLOS ONE, 8(7), e63747. [Link]

  • Baharin, B. S., Latip, R. A., & Man, Y. C. (2006). Process for purification and crystallization of palm oil carotenoids. U.S. Patent No. 7,119,238 B2. Washington, DC: U.S.
  • ResearchGate. (n.d.). Separation of carotenoids on silica gel column chromatography in to.... Retrieved from [Link]

  • Shimidzu, N., & Shiraishi, M. (2019). Enhanced solubility and reduced crystallinity of carotenoids, β-carotene and astaxanthin, by Z-isomerization. Food Science & Nutrition, 7(10), 3371–3378. [Link]

  • Ghahari, S., et al. (2021). Isolation, Purification and Identification of β-carotene from Azolla Pinnata R. Br. as a New Carotenoid Wealthy Source. International Journal of New Chemistry, 8(3), 265-276. [Link]

  • da Silva, A. P., et al. (2023). Potential Challenges of the Extraction of Carotenoids and Fatty Acids from Pequi (Caryocar brasiliense) Oil. Applied Sciences, 13(9), 5693. [Link]

  • Semantic Scholar. (n.d.). Relative solubility, stability, and absorptivity of lutein and .beta.-carotene in organic solvents. Retrieved from [Link]

  • Arai, S., Hayashi, H., Nishida, Y., & Shichida, Y. (1999). Isolation of 9Z beta-carotene from Dunaliella bardawil and its stereoselective synthesis. Journal of nutritional science and vitaminology, 45(1), 49–62. [Link]

  • Meléndez-Martínez, A. J. (2023). Comprehensive Update on Carotenoid Colorants from Plants and Microalgae: Challenges and Advances from Research Laboratories to Industry. Journal of Agricultural and Food Chemistry, 71(47), 18391–18413. [Link]

  • Park, J. H., et al. (2007). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. Journal of Chromatography B, 857(1), 11-16. [Link]

  • Saini, R. K., & Keum, Y.-S. (2023). Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis. Molecules, 28(9), 3794. [Link]

  • Chromatography Today. (2023, December 13). Separating complex carotenoid mixtures. [Link]

  • Martin, E. C., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Antioxidants, 11(9), 1667. [Link]

  • Li, F., et al. (2007). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant Physiology, 144(3), 1181–1189. [Link]

  • Meléndez-Martínez, A. J. (2023). Comprehensive Update on Carotenoid Colorants from Plants and Microalgae: Challenges and Advances from Research Laboratories to Industry. Journal of Agricultural and Food Chemistry, 71(47), 18391–18413. [Link]

  • Wang, Y., et al. (2022). Optimization of carotenoid extraction of a halophilic microalgae. PLOS ONE, 17(8), e0272442. [Link]

  • Arai, S., et al. (1997). A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil. Journal of nutritional science and vitaminology, 43(4), 435–444. [Link]

  • Craft, N. E., & Soares, J. H. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431–434. [Link]

  • Park, J. H., et al. (2007). Determination of 9-cis β-carotene and ζ-carotene in biological samples. Journal of Chromatography B, 857(1), 11-16. [Link]

  • Schmitz, H. H., Emenhiser, C., & Schwartz, S. J. (1995). HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase. Journal of Agricultural and Food Chemistry, 43(5), 1212–1218. [Link]

  • Sander, L. C., Sharpless, K. E., Craft, N. E., & Wise, S. A. (1994). Development of engineered stationary phases for the separation of carotenoid isomers. Analytical Chemistry, 66(10), 1667–1674. [Link]

  • Meléndez-Martínez, A. J., et al. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food Chemistry, 138(2-3), 1341–1349. [Link]

  • Chen, H. E., Peng, H. Y., & Chen, B. H. (1998). Oxidative Degradation Kinetics of Lycopene, Lutein, and 9-cis and All-trans β-Carotene. Journal of the American Oil Chemists' Society, 75(7), 823–829. [Link]

  • Schwartz, S. J., & von Elbe, J. H. (2012). Analysis Methods of Carotenoids. In Food Colorants (pp. 57-91). Springer, New York, NY. [Link]

  • Martin, E. C., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Antioxidants, 11(9), 1667. [Link]

  • National Center for Biotechnology Information. (n.d.). Zeta-Carotene. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. Retrieved from [Link]

  • Yemelyanov, A. Y., et al. (2012). Solubilization and Stabilization of Macular Carotenoids by Water Soluble Oligosaccharides and Polysaccharides. Journal of ophthalmology, 2012, 164015. [Link]

  • Arai, S., Hayashi, H., & Nishida, Y. (1999). Method of obtaining a composition containing 9-cis beta-carotene in high-purity. European Patent No. EP0933359B1.
  • National Center for Biotechnology Information. (n.d.). 9,9',15-Tri-cis-zeta-carotene. PubChem Compound Database. Retrieved from [Link]

  • Ademe, B., et al. (2022). Development of Analytical Methods for Determination of β-Carotene in Pumpkin (Cucurbita maxima) Flesh, Peel, and Seed Powder Samples. Journal of Analytical Methods in Chemistry, 2022, 9811409. [Link]

Sources

Technical Support Center: Stability of 9,9'-Di-cis-zeta-carotene Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9,9'-Di-cis-zeta-carotene standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical carotenoid intermediate. Given the inherent instability of highly unsaturated, poly-cis isomers, proper handling and storage are paramount for generating reliable and reproducible experimental data. This guide provides answers to common questions, detailed troubleshooting workflows, and validated protocols to maintain the stability of your standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for my this compound standard?

For long-term stability, the solid standard should be stored at -70°C or colder (e.g., -80°C) in the dark.[1] Carotenoids are significantly less stable at -20°C compared to -70°C over extended periods (months).[1] The container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen before sealing.

Q2: I've prepared a stock solution. How should I store it?

Stock solutions should be stored under the same stringent conditions as the solid standard: -70°C or colder, protected from light, and under an inert atmosphere.[1] It is highly recommended to aliquot the stock solution into single-use vials. This practice prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to air and light during use.

Q3: What are the first signs that my standard may be degrading?

The initial signs of degradation include:

  • Visual Color Change: A fading of the characteristic yellow-orange color of the solution.

  • Chromatographic Profile Changes: When analyzed via HPLC, you may observe a decrease in the main peak's area, the appearance of new peaks (often earlier-eluting oxidation products or other geometric isomers), or shoulders on the primary peak.[1][2]

Q4: What solvents are recommended for dissolving this compound?

High-purity HPLC-grade solvents are essential. A common choice is a mixture of hexane, acetone, and ethanol.[3] To mitigate oxidative degradation during handling, it is best practice to include an antioxidant in the solvent.[3] Adding 0.1% butylated hydroxytoluene (BHT) is a widely accepted method to prevent oxidation.[3]

Q5: Why is this compound so unstable?

Its instability stems from its molecular structure. As a polyunsaturated hydrocarbon with multiple cis-configured double bonds, it is highly susceptible to two primary degradation pathways[4]:

  • Oxidation: The conjugated double bond system is easily attacked by oxygen, especially when exposed to light, heat, or transition metals.[5][6] This leads to the formation of epoxides, apocarotenals, and other cleavage products.[2][7]

  • Isomerization: Cis-isomers are thermodynamically less stable than their all-trans counterparts.[8] Exposure to heat, light, or acid can cause the cis bonds to isomerize, converting the standard into a mixture of different geometric isomers and reducing the purity of the target analyte.[4][9]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a logical, cause-and-effect approach.

Issue 1: Significant Decrease in Standard's Peak Area in HPLC Analysis

A diminishing peak area for your standard is a clear indicator of analyte loss. The troubleshooting workflow below can help identify the cause.

start Problem: Low Peak Area for This compound check_storage Were storage conditions (-70°C, dark, inert gas) consistently met? start->check_storage storage_no No check_storage->storage_no No storage_yes Yes check_storage->storage_yes Yes check_handling Was the standard protected from light and air during preparation and handling? handling_no No check_handling->handling_no No handling_yes Yes check_handling->handling_yes Yes check_hplc Is the HPLC system performing correctly? (Check system suitability) hplc_no No check_hplc->hplc_no No hplc_yes Yes check_hplc->hplc_yes Yes solution_storage Root Cause: Degradation due to improper long-term storage. Solution: Discard old standard, procure new stock, and strictly follow storage protocols. storage_no->solution_storage storage_yes->check_handling solution_handling Root Cause: Degradation from exposure to light/oxygen. Solution: Prepare fresh solution using amber vials, solvents with BHT, and minimize exposure. handling_no->solution_handling handling_yes->check_hplc solution_hplc Root Cause: Analytical system error. Solution: Troubleshoot HPLC (e.g., check for leaks, detector lamp, injector precision). hplc_no->solution_hplc solution_complex Possible solvent evaporation or complex degradation. Review solution prep logs. Consider forced degradation study for comparison. hplc_yes->solution_complex

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

The presence of new peaks indicates that the standard has been converted into other compounds.

  • Plausible Cause A: Isomerization. Exposure to heat or light can cause isomerization from the 9,9'-di-cis form to other isomers, such as 9-cis-zeta-carotene or the all-trans form.[4][10] These isomers often have slightly different retention times. Using a C30 carotenoid-specific column can help resolve these different geometric forms.[3]

  • Plausible Cause B: Oxidation. Exposure to oxygen will create a range of oxidation products.[5] These are typically more polar than the parent carotenoid and may elute earlier in a reverse-phase HPLC system.

  • Validation Step: Analyze your standard using an HPLC system equipped with a Diode Array Detector (DAD) or a mass spectrometer (MS).[11][12]

    • DAD Analysis: Isomers of zeta-carotene will have very similar UV-Vis spectra (λmax ≈ 400, 425 nm), while oxidation products will likely have different spectral characteristics.[13]

    • MS Analysis: Mass spectrometry can help identify degradation products by their mass-to-charge ratio. Oxidative products will have higher masses corresponding to the addition of oxygen atoms (e.g., epoxides).

Core Technical Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize degradation during preparation.

  • Pre-analysis Preparation: Allow the sealed vial of solid this compound standard to equilibrate to room temperature in a desiccator to prevent water condensation.

  • Solvent Preparation: Prepare your chosen solvent (e.g., hexane or a hexane/acetone/ethanol mixture) containing 0.1% BHT.[3] Sparge the solvent with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Weighing: In a room with minimal light (or under red safety light), accurately weigh the required amount of the standard.

  • Dissolution: Dissolve the standard in the prepared solvent in a volumetric flask (amber glass is required).

  • Inert Overlay: Before sealing the flask, gently flush the headspace with nitrogen gas.

  • Aliquoting for Storage: Immediately dispense the stock solution into pre-labeled, single-use amber autosampler vials or cryovials. Flush the headspace of each vial with nitrogen before capping tightly.

  • Storage: Place the aliquots in a labeled box and store immediately at -80°C.

Protocol 2: Comprehensive Stability Testing Workflow

This protocol outlines a formal study to determine the stability of the standard under various conditions.

cluster_prep Phase 1: Preparation cluster_storage Phase 2: Stress Conditions cluster_analysis Phase 3: Time-Point Analysis prep_std Prepare fresh, validated stock solution of This compound (see Protocol 1) aliquot Aliquot into 20+ amber vials for different conditions and time points. prep_std->aliquot t0_analysis Analyze 3 vials immediately (T=0). This is your 100% reference. aliquot->t0_analysis cond_control Control: -80°C, Dark cond_fridge Condition 1: 4°C, Dark cond_rt_dark Condition 2: 25°C, Dark cond_rt_light Condition 3: 25°C, Light Exposure timepoints Define Time Points: e.g., 6h, 24h, 48h, 1 week, 1 month t0_analysis->timepoints analyze At each time point, retrieve and analyze one vial from each storage condition via HPLC. timepoints->analyze calculate Calculate % Remaining: (Peak Area at T=x / Avg. Peak Area at T=0) * 100 analyze->calculate plot Plot % Remaining vs. Time for each condition to determine degradation kinetics. calculate->plot

Caption: Workflow for a multi-condition stability study.

Protocol 3: Recommended HPLC-DAD Analytical Method

This method is optimized for the separation of carotenoid isomers.

  • HPLC System: High-Performance Liquid Chromatography with a Diode Array Detector (DAD).

  • Column: C30 Carotenoid Column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm).[3] C30 phases provide superior shape selectivity for geometric isomers.

  • Mobile Phase: A gradient of methanol (MeOH) and methyl tert-butyl ether (MTBE) is often effective.

    • Solvent A: Methanol

    • Solvent B: MTBE

  • Gradient Program (Example):

    • 0-15 min: 15% to 50% B

    • 15-20 min: Hold at 50% B

    • 20-22 min: 50% to 15% B

    • 22-30 min: Hold at 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • DAD Detection: Monitor at multiple wavelengths: 400 nm, 425 nm, and 450 nm.[13] Collect full spectra (250-600 nm) to aid in peak identification.

Data Summary and Interpretation

The stability of carotenoids is highly dependent on temperature and light exposure. The table below summarizes expected stability trends based on published data for similar carotenoids.

Storage ConditionExpected Stability of this compoundRationale
-80°C, Dark, Inert Gas High Stability (Months to >1 Year)At this temperature, molecular motion is minimized, drastically slowing both oxidation and isomerization rates.[1]
-20°C, Dark, Inert Gas Moderate Stability (Weeks to Months)Suitable for short-term storage, but slow degradation will occur over several months.[1][14]
4°C, Dark Low Stability (Days to Weeks)Significant degradation can be expected. Carotenes are reported to be stable for over a year at 4°C only when encapsulated.[15][16]
25°C, Dark Very Low Stability (Hours to Days)Thermal energy promotes rapid isomerization and oxidation.
25°C, Light Exposure Extremely Unstable (Minutes to Hours)Light provides the energy for photo-oxidation and photo-isomerization, leading to extremely rapid degradation.[4][5]

By following these guidelines, troubleshooting steps, and protocols, you can ensure the integrity of your this compound standards, leading to more accurate and reliable scientific outcomes.

References

  • A Comparative Guide to the Validation of a New HPLC Method for Zeta-Carotene Analysis. Benchchem.
  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed.
  • Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma. ResearchGate.
  • Carotenoid biosynthesis and degradation pathways. ResearchGate.
  • Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts. PMC - NIH.
  • Kinetic Study of Encapsulated β-Carotene Degradation in Aqueous Environments: A Review.
  • Cis−Trans Isomerizations of β-Carotene and Lycopene: A Theoretical Study. ResearchGate.
  • Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review. Agritrop.
  • Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review.
  • Factors influencing the chemical stability of carotenoids in foods. PubMed.
  • Analytical Procedures for Detecting Carotenoids of Carrot (Daucus carota L.) Roots and Tomato (Lycopersicum esculentum) Fruits1. ASHS Journals.
  • (PDF) Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts. ResearchGate.
  • Impact of Postharvest Handling on Carotenoid Concentration and Composition in High-Carotenoid Maize (Zea mays L.) Kernels. ResearchGate.
  • HarvestPlus Handbook for Carotenoid Analysis. GOV.UK.
  • Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review. MDPI.
  • A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions. MDPI.
  • Structures of β-carotene and its four major cis isomers. ResearchGate.
  • zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. PubMed.
  • Preparation of 9 Z-β-Carotene and 9 Z-β-Carotene High-Loaded Nanostructured Lipid Carriers: Characterization and Storage Stability. PubMed.
  • Standardization of storage conditions of marigold (Tagetes sp.) petal extract for retention of carotenoid pigments and their antioxidant activities. The Indian Journal of Agricultural Sciences.
  • Carotenoid stability during storage for 60 days at 25 °C (light and...). ResearchGate.
  • Pathways for Carotenoid Biosynthesis, Degradation, and Storage | Request PDF. ResearchGate.
  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. PMC - PubMed Central.
  • Analysis Methods of Carotenoids. The Ohio State University.
  • Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli. PubMed.
  • This compound|High-Purity Reference Standard. Benchchem.
  • Physicochemical Properties and Chemical Stability of β-Carotene Bilayer Emulsion Coated with Bovine Serum Albumin and Arabic Gum Compared to Monolayer Emulsions. PubMed Central.
  • Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository.
  • 9,9'-Dicis-zeta-carotene desaturase. Wikipedia.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous identification and validation of 9,9'-Di-cis-zeta-carotene, a pivotal, yet transient, intermediate in the plant carotenoid biosynthetic pathway. We move beyond simple detection to establish a multi-tiered validation system rooted in the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers and analytical scientists who require high-confidence identification of carotenoid isomers in complex biological matrices.

The Analytical Imperative: Why Isomer-Specific Validation is Critical

Carotenoid biosynthesis in plants proceeds through a series of desaturation and isomerization steps, many of which involve cis-configured intermediates. This compound is a key substrate for the enzyme ζ-carotene desaturase (ZDS), marking a critical control point in the pathway leading to lycopene and subsequent cyclic carotenoids.[1][2] Its transient nature and the existence of numerous structural isomers, such as all-trans-ζ-carotene and 9,15,9'-tri-cis-ζ-carotene, present a significant analytical challenge.

While mass spectrometry provides exquisite sensitivity and molecular weight information, it cannot, on its own, differentiate between isomers.[3] These molecules share the same elemental composition (C₄₀H₆₀) and, consequently, the same exact mass.[2] Therefore, confident identification hinges on coupling high-resolution mass spectrometry with a precedent chromatographic separation that is selective for the unique three-dimensional shape of each isomer. This guide establishes a robust workflow that integrates chromatographic behavior, accurate mass measurement, and isomer-specific fragmentation patterns to build an irrefutable case for identification.

The Self-Validating Experimental Workflow

Our approach is built on a self-validating system where each analytical step provides an orthogonal piece of evidence. The convergence of these data points is what constitutes a positive validation.

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Validation & Identification Sample Plant Tissue (e.g., maize y9 mutant) Extract Solvent Extraction (Protect from light/heat) Sample->Extract Saponify Saponification (Optional) (Removes interfering lipids/esters) Extract->Saponify HPLC HPLC Separation (C30 Column) Saponify->HPLC PDA PDA Detection (UV-Vis Spectra) HPLC->PDA MS HR-MS Detection (APCI, Q-TOF/Orbitrap) HPLC->MS Crit1 Criterion 1: Retention Time (RT) Match HPLC->Crit1 Crit4 Criterion 4: UV-Vis λmax & 'Cis-Peak' PDA->Crit4 MSMS MS/MS Fragmentation (CID) MS->MSMS Crit2 Criterion 2: Accurate Mass (m/z) Match MS->Crit2 Crit3 Criterion 3: MS/MS Fragmentation Match MSMS->Crit3 Validate Confident Identification of This compound Crit1->Validate Crit2->Validate Crit3->Validate Crit4->Validate

Figure 1: Integrated workflow for the validation of this compound.
Protocol: Sample Preparation and Extraction

The goal of this stage is to quantitatively extract carotenoids while minimizing artifactual isomerization induced by light, heat, or acid.

  • Homogenization: Freeze ~200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Immediately add 3 mL of a cold extraction solvent (e.g., acetone or tetrahydrofuran containing 0.1% BHT as an antioxidant).[4] Vortex vigorously for 1 minute. Perform all steps under dim light.

  • Partitioning: Add 1.5 mL of water and 2 mL of petroleum ether/hexane, vortex for 30 seconds, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic (colored) layer to a fresh tube. Repeat the extraction on the aqueous layer twice more, pooling all organic phases.

  • Drying: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., Methanol/MTBE) for LC-MS analysis.

Causality Note: Acetone and THF are highly effective at penetrating wet biological tissues to extract lipophilic compounds.[4] The immediate use of cold solvents and protection from light are not merely best practices; they are essential to preserving the native isomeric state of the carotenoids.

Protocol: Chromatographic Separation

The choice of stationary phase is the single most important factor for resolving carotenoid isomers.

  • LC System: An HPLC or UHPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm). The elongated C30 alkyl chains provide exceptional shape selectivity, which is critical for separating long, rigid carotenoid isomers.[5][6][7]

  • Column Temperature: Maintain at 20°C. Lower temperatures can enhance selectivity for certain cis/trans isomers.[5][8]

  • Mobile Phase & Gradient:

    • Eluent A: Methanol / Methyl-tert-butyl ether (MTBE) / Water (81:15:4, v/v/v)

    • Eluent B: MTBE / Methanol / Water (90:6:4, v/v/v)

    • Gradient: 100% A to 44% A over 50 minutes.[8]

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

Protocol: Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is used to confirm elemental composition and generate fragmentation data.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is generally more efficient for ionizing non-polar molecules like carotenes compared to ESI.[9][10]

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of <5 ppm mass accuracy.

  • Full Scan (MS1): Acquire data from m/z 200-800 to detect the parent ion.

  • Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions.

  • Precursor Ion: Isolate the ion corresponding to [M+H]⁺ or M⁺• for ζ-carotene (m/z 541.47 or 540.46).

  • Collision Energy: Apply a stepped collision energy (e.g., 20-50 eV) to induce fragmentation (Collision-Induced Dissociation - CID).

The Four Pillars of Validation: A Comparative Data Framework

Identification is confirmed by satisfying four distinct criteria, which collectively rule out alternative isomers. The logical flow of this validation process is outlined below.

G cluster_0 Validation Criteria Start Analyte Peak Detected by LC-MS Mass_Check Is m/z ~540.46? (Accurate Mass) Start->Mass_Check RT_Check Does RT match standard for 9,9'-di-cis isomer? Mass_Check->RT_Check Yes No1 Not a Carotene Mass_Check->No1 No Frag_Check Does MS/MS pattern match characteristic fragments? RT_Check->Frag_Check Yes No2 Incorrect Isomer (e.g., all-trans) RT_Check->No2 No UV_Check Does UV-Vis spectrum show a 'cis-peak'? Frag_Check->UV_Check Yes No3 Incorrect Isomer or Insufficient Evidence Frag_Check->No3 No No4 Likely all-trans isomer UV_Check->No4 No Yes High-Confidence Identification: This compound UV_Check->Yes Yes

Figure 2: Logical decision tree for the validation of this compound.
Criterion 1 & 2: Retention Time and Accurate Mass

The first step is to confirm the analyte has the correct mass for a ζ-carotene isomer and elutes at the expected time for the 9,9'-di-cis form on a C30 column.

ParameterTheoretical ValueObserved Value (Example)Isomer Comparison
Molecular Formula C₄₀H₆₀C₄₀H₆₀All ζ-carotene isomers have the same formula.
Exact Mass (M) 540.4695540.4691 (0.7 ppm error)All ζ-carotene isomers have the same exact mass.
Retention Time (RT) Isomer-dependent25.8 mincis-isomers typically elute earlier than the all-trans form on C30 columns. 9,9'-di-cis would have a unique RT distinct from other isomers like 9,15,9'-tri-cis or all-trans.[6]
Criterion 3: Diagnostic MS/MS Fragmentation

Tandem mass spectrometry provides a structural fingerprint. While many fragments arise from the polyene backbone and are common to all isomers, subtle differences in fragment intensities can be diagnostic. The key fragmentations for carotenoids are neutral losses of toluene (92 Da) and xylene (106 Da).[10][11][12]

Ion DescriptionExpected m/z ([M+H]⁺)This compound (Expected Relative Intensity)All-trans-zeta-carotene (Expected Relative Intensity)Rationale for Difference
Protonated Molecule 541.4773100%100%Precursor ion for fragmentation.
[M+H - H₂O]⁺ 523.4668LowLowMinor water loss from the ion.
[M+H - Toluene]⁺ 449.3832Moderate-HighModerate-HighCharacteristic loss from the polyene chain.[10]
[M+H - Xylene]⁺ 435.3675ModerateModerateCharacteristic loss from the polyene chain.[10]
Other Fragments VariableSpecific low m/z ionsSpecific low m/z ionsThe cis bends may favor certain cleavage points, leading to slight variations in the ratios of low-mass fragment ions compared to the rigid all-trans structure.[11]

Trustworthiness Note: The most robust validation comes from comparing the fragmentation pattern of the unknown analyte directly against an authentic reference standard of this compound analyzed under the identical instrument conditions.

Criterion 4: Complementary UV-Vis Spectral Data

The PDA detector provides orthogonal data that is highly sensitive to the geometry of the conjugated double bond system.

Spectral FeatureThis compoundAll-trans-zeta-carotene
λmax (in Hexane) ~378, 400, 425 nm~378, 400, 425 nm
"Cis-Peak" PresentAbsent
Spectral Fine Structure ReducedSharply defined

Conclusion

The validation of this compound is not achieved by a single measurement but by the systematic accumulation of corroborating evidence. A true positive identification requires that the analyte simultaneously satisfies all four criteria:

  • It possesses the accurate mass for C₄₀H₆₀.

  • It exhibits the specific retention time for the 9,9'-di-cis isomer on a shape-selective C30 column.

  • Its MS/MS fragmentation pattern is consistent with that of a ζ-carotene standard, with any subtle intensity differences noted.

  • Its UV-Vis spectrum displays the hallmark features of a cis-isomer, most notably a "cis-peak."

By adhering to this rigorous, multi-tiered approach, researchers can move from tentative assignment to validated identification, ensuring the scientific integrity of studies on the intricate and vital carotenoid biosynthetic pathway.

References

  • Bushway, R. J. (1986). Comparison of Liquid Chromatographic Methods for Determination of Cis-Trans Isomers of 0-Carotene. Journal of AOAC INTERNATIONAL, 69(5), 873–875. [Link]

  • Li, Y. (2012). Analysis of Carotenoids Using LC-MS-MS with Ion Mobility Spectrometry and Photoionization. UIC Indigo. [Link]

  • Ford, N. A., et al. (2012). An LC/MS method for d8-β-carotene and d4-retinyl esters. Journal of lipid research, 53(5), 987–993. [Link]

  • Chandler, L. A., & Schwartz, S. J. (1987). HPLC Separation of Cis-Trans Carotene Isomers in Fresh and Processed Fruits and Vegetables. Journal of Food Science, 52(3), 669-672. [Link]

  • Gupta, P., Sreelakshmi, Y., & Sharma, R. (2015). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. Plant Methods, 11, 6. [Link]

  • Quackenbush, F. W. (1987). Reverse Phase HPLC Separation of Cis- and Trans-Carotenoids and Its Application to β-Carotenes in Food Materials. Journal of Liquid Chromatography, 10(4), 643-653. [Link]

  • Schierle, J., et al. (2004). Determination of Carotenoid Stereoisomers in Commercial Dietary Supplements by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 52(22), 6921–6927. [Link]

  • Arce-López, B., et al. (2020). Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.). Foods, 9(9), 1307. [Link]

  • Rodriguez-Amaya, D. B. (2019). Quantification and Method Validation. In Carotenoid Esters in Foods. [Link]

  • Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). Journal of Oleo Science, 72(11), 1349-1361. [Link]

  • Rubashvili, I. (2016). Development and validation of carotenoids determination method in organic extracts obtained from agro industrial waste materials using extraction techniques and high performance liquid chromatography. Modern Chemistry & Applications. [Link]

  • Rodriguez-Amaya, D. B., & Kimura, M. (2004). HarvestPlus Handbook for Carotenoid Analysis. HarvestPlus Technical Monograph 2. [Link]

  • Beltrán-Sinchiguano, E., et al. (2018). A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta). Food and nutrition bulletin, 39(4), 548–560. [Link]

  • van Breemen, R. B., et al. (2011). Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. Journal of the American Society for Mass Spectrometry, 22(8), 1437–1446. [Link]

  • Beyer, P., et al. (1994). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. The Journal of biological chemistry, 269(49), 30948–30954. [Link]

  • Bijttebier, S., et al. (2014). Unravelling ionization and fragmentation pathways of carotenoids using Orbitrap technology: A first step towards identification of unknowns. Analytica Chimica Acta, 837, 56-68. [Link]

  • Park, J. H., et al. (2005). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 129–134. [Link]

  • Rivera, S. M., & Christou, C. (2018). Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry. Journal of Mass Spectrometry, 53(1), 76-88. [Link]

  • Enzell, C. R., Francis, G. W., & Liaaen-Jensen, S. (1969). Mass spectrometric studies of carotenoids. 3. the fragmentation of some 6-keto-carotenoids. Acta Chemica Scandinavica, 23, 727-750. [Link]

Sources

A Comparative Analysis for the Research Professional: 9,9'-Di-cis-zeta-carotene vs. all-trans-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of carotenoid biosynthesis, the geometric configuration of intermediates plays a pivotal role in dictating the flow of metabolic pathways and the ultimate profile of accumulated pigments. Among these crucial intermediates is ζ-carotene (zeta-carotene), a C40 carotenoid that serves as a precursor to lycopene and subsequently, the vast array of downstream carotenoids. This guide provides an in-depth, objective comparison of two key isomers of zeta-carotene: 9,9'-di-cis-zeta-carotene and all-trans-zeta-carotene. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biosynthesis, physicochemical properties, and potential biological significance.

The Central Role of Stereochemistry in Carotenoid Biosynthesis

The plant carotenoid biosynthetic pathway is a highly regulated and compartmentalized process. Unlike the more linear pathway in some bacteria, the plant pathway proceeds through a series of cis-configured intermediates. This stereochemical specificity is not a random occurrence but rather a fundamental aspect of enzymatic recognition and control. The transition from the poly-cis configuration to the all-trans form, which is characteristic of most carotenoids found in nature, is a critical juncture that determines the subsequent cyclization and modification reactions.

The formation of this compound is a key enzymatic step in this pathway, highlighting the importance of this specific isomer in plant metabolism.[1] In contrast, all-trans-zeta-carotene, while structurally the most stable isomer, is not the direct product of the primary desaturation pathway in plants.

Biosynthetic Pathway: A Tale of Two Isomerases

The divergence between this compound and a potential all-trans pathway is best understood by examining the enzymatic steps involved. The biosynthesis of this compound is an integral part of the so-called "poly-cis" pathway in plants.

Here is a simplified representation of the key enzymatic steps:

Carotenoid Biosynthesis cluster_upstream Upstream Pathway cluster_zeta ζ-Carotene Formation and Isomerization cluster_downstream Downstream Pathway 15-cis-phytoene 15-cis-phytoene 9,15,9'-tri-cis-zeta-carotene 9,15,9'-tri-cis-zeta-carotene 15-cis-phytoene->9,15,9'-tri-cis-zeta-carotene PDS (Phytoene Desaturase) This compound This compound 9,15,9'-tri-cis-zeta-carotene->this compound Z-ISO (ζ-Carotene Isomerase) all-trans-zeta-carotene all-trans-zeta-carotene 9,15,9'-tri-cis-zeta-carotene->all-trans-zeta-carotene Photoisomerization (non-enzymatic) This compound->all-trans-zeta-carotene Isomerization (non-enzymatic) 7,9,9'-tri-cis-neurosporene 7,9,9'-tri-cis-neurosporene This compound->7,9,9'-tri-cis-neurosporene ZDS (ζ-Carotene Desaturase) 7,9,7',9'-tetra-cis-lycopene 7,9,7',9'-tetra-cis-lycopene 7,9,9'-tri-cis-neurosporene->7,9,7',9'-tetra-cis-lycopene ZDS all-trans-lycopene all-trans-lycopene 7,9,7',9'-tetra-cis-lycopene->all-trans-lycopene CRTISO (Carotenoid Isomerase)

A simplified diagram of the plant carotenoid biosynthetic pathway highlighting the formation of ζ-carotene isomers.

As illustrated, this compound is the specific product of the enzyme ζ-carotene isomerase (Z-ISO), which acts on 9,15,9'-tri-cis-zeta-carotene.[1] This enzymatic step is crucial as this compound is the preferred substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS), which continues the desaturation process towards lycopene.[2] The all-trans isomer of zeta-carotene is not a primary product of this pathway and is generally considered to arise from non-enzymatic isomerization, such as through light or heat.[3]

Comparative Analysis: Physicochemical and Biological Properties

While direct comparative experimental data for these two specific isomers is limited, we can synthesize available information and draw logical inferences based on the broader understanding of carotenoid chemistry.

PropertyThis compoundall-trans-zeta-caroteneRationale and Supporting Evidence
Biosynthetic Origin Enzymatically produced by Z-ISO in the plant poly-cis pathway.[1]Primarily formed through non-enzymatic isomerization (e.g., light, heat).[3]The plant carotenoid pathway is stereospecific, with Z-ISO specifically producing the 9,9'-di-cis isomer for the subsequent ZDS-catalyzed reaction.
Chemical Structure Acyclic polyene with cis configurations at the 9 and 9' double bonds, resulting in a bent molecular shape.Acyclic polyene with all double bonds in the trans configuration, leading to a linear, elongated structure.The fundamental difference lies in the geometry of the double bonds, which significantly impacts the molecule's three-dimensional shape.
Thermodynamic Stability Less stable than the all-trans isomer due to steric hindrance from the cis configuration.The most thermodynamically stable isomer.[4]The linear all-trans configuration minimizes steric strain, making it the lowest energy state.
Solubility Generally higher solubility in oils and organic solvents compared to the all-trans isomer.[5]Lower solubility in oils and a higher tendency to aggregate and crystallize.The bent shape of cis-isomers disrupts crystal packing, leading to increased solubility.
Spectroscopic Properties (UV-Vis) Exhibits a characteristic three-peaked absorption spectrum in the UV-Vis region, with a "cis-peak" at a shorter wavelength (around 330-350 nm). The main absorption maxima (λmax) are slightly shifted to shorter wavelengths compared to the all-trans isomer.Displays a typical three-peaked absorption spectrum with maxima around 378, 400, and 425 nm in hexane.[6]The cis configuration slightly shortens the effective conjugation length of the polyene chain, resulting in a hypsochromic (blue) shift of the absorption maxima. The "cis-peak" is a hallmark of cis-carotenoids.
Antioxidant Activity Potentially higher antioxidant activity in some systems.Potent antioxidant.Some studies on other carotenoids suggest that cis-isomers may have enhanced antioxidant properties due to higher reactivity of the cis bonds.[7] However, this can be system-dependent and requires direct comparative studies for zeta-carotene.
Bioavailability Potentially higher bioavailability.Generally lower bioavailability compared to cis-isomers.The higher solubility and reduced tendency to aggregate of cis-isomers are thought to improve their incorporation into micelles in the gut, a critical step for absorption.[8]
Enzymatic Substrate Specificity The specific substrate for ζ-carotene desaturase (ZDS) in the plant pathway.[2]Not a substrate for ZDS in the primary plant pathway.The active site of ZDS is stereospecific and preferentially binds the 9,9'-di-cis isomer to continue the desaturation sequence.

Experimental Protocols: A Guide to Isomer Analysis

The accurate analysis and comparison of this compound and all-trans-zeta-carotene rely on robust experimental methodologies. Below are foundational protocols for their separation, identification, and the assessment of their antioxidant capacity.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation of carotenoid isomers is challenging due to their structural similarity. A C30 stationary phase is highly recommended for achieving baseline separation.

Methodology:

  • Sample Preparation: Extract carotenoids from the source material (e.g., plant tissue, bacterial culture) using a suitable organic solvent mixture (e.g., hexane:acetone:ethanol 2:1:1, v/v/v). Saponification may be necessary to remove interfering lipids. Evaporate the solvent under a stream of nitrogen and redissolve the extract in the initial mobile phase.

  • HPLC System:

    • Column: C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective. An example gradient could be: 0 min, 80% MeOH, 15% MTBE, 5% H2O; 20 min, 60% MeOH, 35% MTBE, 5% H2O; 30 min, 80% MeOH, 15% MTBE, 5% H2O.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20-25°C.

    • Detector: Photodiode Array (PDA) or Diode Array Detector (DAD) to acquire full UV-Vis spectra for peak identification. Detection wavelengths can be set at 400 nm and 425 nm for zeta-carotene.

  • Isomer Identification:

    • Retention Time: Compare retention times with authentic standards if available. Generally, cis-isomers elute earlier than the all-trans isomer on reverse-phase columns.

    • Spectral Analysis: The presence of a "cis-peak" in the UV-Vis spectrum is indicative of a cis-isomer. The Q-ratio (ratio of the height of the cis-peak to the main absorption peak) can help in identifying specific cis-isomers.

Causality Behind Experimental Choices:

  • C30 Column: The long alkyl chains of the C30 stationary phase provide enhanced shape selectivity, which is crucial for resolving the subtle structural differences between geometric isomers.

  • Gradient Elution: A gradient of solvents with varying polarities allows for the efficient elution of a wide range of carotenoids with different polarities, ensuring good separation of the target isomers from other pigments.

  • PDA/DAD Detection: Acquiring the full UV-Vis spectrum for each eluting peak is essential for tentative identification based on the characteristic absorption maxima and the presence of a "cis-peak."

HPLC Workflow Sample_Extraction Sample Extraction (e.g., plant tissue) Solvent_Evaporation Solvent Evaporation (under N2) Sample_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC_Injection HPLC Injection (C30 Column) Reconstitution->HPLC_Injection Separation Isocratic or Gradient Elution HPLC_Injection->Separation Detection PDA/DAD Detection (Acquire Spectra) Separation->Detection Analysis Data Analysis (Retention Time, Spectra) Detection->Analysis

A typical workflow for the HPLC analysis of carotenoid isomers.
Antioxidant Capacity Assessment

Several assays can be employed to compare the antioxidant capacity of the two isomers. It is advisable to use multiple assays that reflect different antioxidant mechanisms.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the purified zeta-carotene isomers to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of inhibition and the IC50 value (concentration required for 50% inhibition).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Add different concentrations of the purified zeta-carotene isomers to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Causality Behind Experimental Choices:

  • Multiple Assays: DPPH and ABTS assays are based on single electron transfer (SET) mechanisms, while other assays like ORAC (Oxygen Radical Absorbance Capacity) are based on hydrogen atom transfer (HAT). Using assays with different mechanisms provides a more comprehensive assessment of antioxidant potential.

  • Purified Isomers: It is crucial to use highly purified isomers for these assays to avoid interference from other compounds and to ensure that the observed activity is attributable to the specific isomer being tested.

Concluding Remarks for the Advanced Researcher

The distinction between this compound and all-trans-zeta-carotene is a prime example of how stereochemistry governs biological function at the molecular level. For researchers in plant biology, understanding this difference is key to unraveling the regulation of carotenoid biosynthesis. For those in drug development and nutraceuticals, the potential for enhanced bioavailability and distinct antioxidant properties of the cis-isomer warrants further investigation. While the all-trans isomer represents the state of greatest thermodynamic stability, it is the enzymatically produced 9,9'-di-cis isomer that is the biologically active substrate in the onward biosynthetic pathway in plants. Future research should focus on direct comparative studies of these isomers to fully elucidate their respective contributions to plant metabolism and their potential for human health applications.

References

  • Garrett, D. A., et al. (2000). Development of an in vitro digestion method to assess carotenoid bioavailability from meals. Journal of Agricultural and Food Chemistry, 48(9), 4301-4309.
  • Borel, P., et al. (2016). In vitro screening of relative bioaccessibility of carotenoids from foods. Methods in Molecular Biology, 1374, 221-236.
  • Hedren, E., et al. (2002). Applicability of in Vitro Models in Predicting the in Vivo Bioavailability of Lycopene and β-Carotene from Differently. Journal of Agricultural and Food Chemistry, 50(21), 6084-6090.
  • Liu, C. S., et al. (2007). Assessment of carotenoid bioavailability of whole foods using a Caco-2 cell culture model coupled with an in vitro digestion. Journal of Agricultural and Food Chemistry, 55(13), 5304-5311.
  • Liu, C. S., et al. (2007). Assessment of Carotenoid Bioavailability of Whole Foods Using a Caco-2 Cell Culture Model Coupled with an in Vitro Digestion. ACS Publications. Available at: [Link]

  • Craft, N. E., & Soares, J. H. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434.
  • Reboul, E. (2013). Cis and Trans Isomers of Beta-Carotene. ResearchGate. Available at: [Link]

  • Müller, L., et al. (2011). Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays. Molecules, 16(12), 10357-10368.
  • Rao, A. V., & Agarwal, S. (1998). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water.
  • Saini, R. K., et al. (2021). Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement. Antioxidants, 10(7), 1133.
  • Beyer, P., et al. (1994). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. The Journal of biological chemistry, 269(49), 30948-30954.
  • Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. International Journal of Molecular Sciences, 23(17), 9733.
  • Koyama, Y., et al. (1983). Thermal stereoisomerization of all-(E)-beta-carotene: (Z)-beta-carotenes and electrocyclized beta-carotenes. Journal of nutritional science and vitaminology, 29(2), 111-122.
  • Craft, N. E., & Soares, J. H. (1992). Relative solubility, stability, and absorptivity of lutein and .beta.-carotene in organic solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434.
  • Park, J. B., et al. (2000). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. Journal of chromatography.
  • Lichtenthaler, H. K. (1987). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Methods in Enzymology, 148, 350-382.
  • PubChem. (n.d.). Zeta-Carotene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hashimoto, H., & Koyama, Y. (1993). Understanding/unravelling carotenoid excited singlet states. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 345(1676), 335-347.
  • Widjaja-Adhi, M. A. K., et al. (2019). UV-VIS spectra of select carotenoids. ResearchGate. Available at: [Link]

  • Margini, F., et al. (2023). Antioxidant Capacity of Carotenoid Extracts from the Haloarchaeon Halorhabdus utahensis. Marine Drugs, 21(10), 522.
  • LaFountain, A. M., et al. (2013). Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Archives of Biochemistry and Biophysics, 539(2), 133-141.
  • Park, J. B., et al. (2000). Determination of 9-cis β-carotene and ζ-carotene in biological samples. ResearchGate. Available at: [Link]

  • Levin, G., & Mokady, S. (1994). Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro. Free Radical Biology and Medicine, 17(1), 77-82.
  • Doc Brown's Chemistry. (n.d.). UV-visible absorption spectrum of polyenes. Retrieved from [Link]

  • Cerón-Carrasco, J. P., et al. (2014). Cis−Trans Isomerizations of β-Carotene and Lycopene: A Theoretical Study. Journal of Physical Chemistry A, 118(40), 9345-9354.
  • Beltran, J., et al. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 153-170.
  • Apone, F., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 12(15), 2929.
  • Al-Ubaidi, J. R. (2022). 1H NMR spectrum of (A) carrot extract and (B) Beta Carotene in CDCl 3 at 600 MHZ. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). UV absorbance spectra of the compounds separated from iodine-induced... ResearchGate. Available at: [Link]

  • Martínez-Cámara, S., et al. (2024). Optimized carotenoid production and antioxidant capacity of Gordonia hongkongensis. PLoS ONE, 19(5), e0302824.
  • Schex, R., et al. (2021). Kinetic and Thermodynamic Study of the Thermally Induced (E/Z)-Isomerization of the retro-Carotenoid Rhodoxanthin. Journal of Agricultural and Food Chemistry, 69(49), 14936-14946.
  • Wikipedia. (n.d.). Phytoene desaturase (zeta-carotene-forming). Retrieved from [Link]

  • Molnár, P., et al. (2005). Kinetic Studies on the Thermal Z/E-Isomerization of C40-Carotenoids. Journal of Chemical Research, Synopses, (5), 314-316.
  • Wikipedia. (n.d.). All-trans-zeta-carotene desaturase. Retrieved from [Link]

Sources

A Comparative Guide to the Enzymatic Activity of ζ-Carotene Desaturase (ZDS) with 9,9'-di-cis-ζ-Carotene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in carotenoid biosynthesis, metabolic engineering, and herbicide development, understanding the precise substrate specificity of key enzymes is paramount. This guide provides an in-depth comparison of the enzymatic activity of ζ-carotene desaturase (ZDS) with its primary substrate, 9,9'-di-cis-ζ-carotene, versus other stereoisomers. We will delve into the causality behind ZDS's stereoselectivity, present supporting evidence from the literature, and provide a detailed protocol for assessing its activity in vitro.

Introduction: The Critical Role of ZDS in the Poly-cis Carotenoid Pathway

Carotenoids, a diverse class of pigments, are essential for photosynthesis and serve as precursors to vital molecules like abscisic acid and strigolactones. In plants and cyanobacteria, the biosynthesis of the red carotenoid lycopene from the colorless precursor phytoene proceeds through a "poly-cis" pathway, so named because the intermediates possess multiple cis double bonds. A key enzyme in this pathway is ζ-carotene desaturase (ZDS), a membrane-bound flavoprotein that catalyzes two sequential desaturation reactions, introducing double bonds at the C-7 and C-7' positions of its substrate.[1][2] These reactions are critical for extending the conjugated polyene chain, which is responsible for the color and antioxidant properties of carotenoids.

The activity of ZDS is not merely a matter of chemical conversion; it is a highly regulated and stereospecific process. The geometry of the substrate molecule is crucial for proper binding to the enzyme's active site and subsequent catalysis. This guide will illuminate the pronounced preference of ZDS for 9,9'-di-cis-ζ-carotene and the implications of this specificity for the overall carotenoid biosynthetic flux.

Substrate Specificity: A Tale of Two Isomers

The immediate precursor to the ZDS-catalyzed reaction is ζ-carotene. However, ζ-carotene exists in several isomeric forms. The product of the preceding enzyme in the pathway, phytoene desaturase (PDS), is 9,15,9'-tri-cis-ζ-carotene .[3][4] This isomer is not a suitable substrate for ZDS.[5] Before ZDS can act, the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene must be isomerized to a trans configuration. This crucial isomerization is carried out by the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) , which produces 9,9'-di-cis-ζ-carotene .[6][7][8] This latter molecule is the dedicated and preferred substrate for ZDS.[6]

The high degree of substrate specificity of ZDS is a key regulatory point in the pathway. It ensures that the desaturation steps proceed only after the correct stereochemistry has been established, preventing the formation of unproductive side-products.

While direct comparative kinetic data for ZDS with a full panel of ζ-carotene isomers is scarce in the literature, a study on ZDS from the cyanobacterium Anabaena determined a Km value of 10 µM for ζ-carotene , although the specific isomer was not explicitly detailed, it is understood to be the productive substrate.[9] The same study noted that other cis isomers, such as pro-ζ-carotene, could be converted, but quantitative comparisons were not provided.[9]

Other studies have shown that alternative isomers, which may form spontaneously, are generally not substrates for ZDS.[3] A notable exception is the asymmetric 9-cis-ζ-carotene , which can be desaturated by ZDS to form 7,9-di-cis-neurosporene. However, this is considered a "dead-end" reaction, as this product does not appear to be efficiently channeled into the main pathway towards lycopene.[3]

The following table summarizes the known activities of ZDS with different ζ-carotene isomers:

Substrate IsomerZDS ActivityProduct(s)Pathway Progression
9,9'-di-cis-ζ-carotene High (Productive Substrate) 7,9,9'-tri-cis-neurosporene, then 7,9,7',9'-tetra-cis-lycopeneMain Pathway
9,15,9'-tri-cis-ζ-carotene None N/ABlocked; requires Z-ISO activity
9-cis-ζ-carotene Low (Unproductive) 7,9-di-cis-neurosporeneDead-end Pathway
Other spontaneous isomers Generally None N/ANot substrates

This pronounced specificity underscores the intricate molecular recognition that governs the carotenoid biosynthesis pathway, ensuring a high-fidelity production of the correct lycopene isomer for downstream cyclization reactions.

Visualizing the ZDS-Catalyzed Reaction in the Carotenoid Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps surrounding the ZDS reaction, highlighting the critical role of Z-ISO in preparing the substrate for ZDS.

Carotenoid_Pathway cluster_PDS Phytoene Desaturase (PDS) cluster_ZISO ζ-Carotene Isomerase (Z-ISO) cluster_ZDS ζ-Carotene Desaturase (ZDS) 15-cis-Phytoene 15-cis-Phytoene 9_15_9_tri_cis 9,15,9'-tri-cis-ζ-carotene 15-cis-Phytoene->9_15_9_tri_cis PDS 9_9_di_cis 9,9'-di-cis-ζ-carotene 9_15_9_tri_cis->9_9_di_cis Z-ISO 7_9_9_tri_cis 7,9,9'-tri-cis-neurosporene 9_9_di_cis->7_9_9_tri_cis ZDS (Step 1) prolycopene 7,9,7',9'-tetra-cis-lycopene (Prolycopene) 7_9_9_tri_cis->prolycopene ZDS (Step 2)

The poly-cis carotenoid biosynthesis pathway leading to prolycopene.
Experimental Protocol: In Vitro Assay of ZDS Activity

This protocol provides a framework for the expression, purification, and functional analysis of ZDS. The self-validating nature of this protocol lies in the clear distinction between the substrate and the expected products, which can be unambiguously identified and quantified by HPLC.

Part 1: Recombinant ZDS Expression and Purification

  • Gene Synthesis and Cloning: Synthesize the coding sequence for ZDS, codon-optimized for E. coli expression. Clone the gene into an expression vector (e.g., pET series) with an N-terminal His-tag for affinity purification.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Membrane Fractionation: Centrifuge the lysate at 10,000 x g to remove cell debris. Transfer the supernatant to an ultracentrifuge and pellet the membranes at 100,000 x g for 1 hour. ZDS is a membrane-associated protein.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or CHAPS in lysis buffer).[9] Incubate for 1 hour at 4°C with gentle agitation.

  • Purification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to remove insoluble material. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the detergent (e.g., 0.05% DDM). Wash the column extensively and elute the His-tagged ZDS with an imidazole gradient.

  • Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and the expected molecular weight.

Part 2: ZDS Enzyme Assay

  • Substrate Preparation: Prepare a stock solution of 9,9'-di-cis-ζ-carotene in a suitable organic solvent (e.g., acetone or THF). The substrate can be obtained from specialized chemical suppliers or purified from biological sources.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Purified ZDS enzyme (concentration to be optimized)

    • Quinone as an electron acceptor (e.g., 2,3-dimethyl-5-phytyl-1,4-benzoquinone)

  • Initiation: Add the 9,9'-di-cis-ζ-carotene substrate to the reaction mixture to a final concentration in the low micromolar range (e.g., 10-50 µM). The final concentration of the organic solvent should be kept low (<1%) to avoid enzyme denaturation.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). Protect the reaction from light to prevent non-enzymatic isomerization of the carotenoids.

  • Termination and Extraction: Stop the reaction by adding an equal volume of cold acetone or a mixture of chloroform:methanol (2:1, v/v). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Carefully collect the organic phase containing the carotenoids. Evaporate the solvent under a stream of nitrogen and redissolve the carotenoid residue in a small volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether (MTBE)).

Part 3: HPLC Analysis of Products

  • Chromatography: Inject the extracted carotenoids onto a C18 reverse-phase HPLC column.

  • Mobile Phase: Use a gradient of solvents such as acetonitrile, methanol, and MTBE to separate the different carotenoid isomers.

  • Detection: Monitor the elution of carotenoids using a photodiode array (PDA) detector. Identify the substrate (9,9'-di-cis-ζ-carotene) and the products (7,9,9'-tri-cis-neurosporene and 7,9,7',9'-tetra-cis-lycopene) by their characteristic retention times and absorption spectra.

  • Quantification: Calculate the amount of product formed by integrating the peak areas and comparing them to a standard curve of authentic compounds, if available.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the experimental workflow for determining ZDS activity.

ZDS_Workflow cluster_purification Part 1: Enzyme Purification cluster_assay Part 2: Enzyme Assay cluster_analysis Part 3: Product Analysis expression ZDS Expression in E. coli lysis Cell Lysis & Membrane Isolation expression->lysis solubilization Membrane Solubilization lysis->solubilization purification Affinity Chromatography solubilization->purification sds_page SDS-PAGE Analysis purification->sds_page reaction_setup Reaction Mixture Preparation purification->reaction_setup Purified ZDS incubation Incubation with Substrate reaction_setup->incubation termination Reaction Termination & Extraction incubation->termination hplc HPLC Separation termination->hplc detection PDA Detection & Identification hplc->detection quantification Quantification of Products detection->quantification

Experimental workflow for ZDS activity determination.
Conclusion

The enzymatic activity of ζ-carotene desaturase is highly specific for its substrate, 9,9'-di-cis-ζ-carotene. This stereoselectivity is a crucial control point in the poly-cis carotenoid biosynthesis pathway, ensuring the efficient production of prolycopene. While quantitative kinetic comparisons with other isomers are not extensively documented, the qualitative evidence strongly supports this preference. The experimental protocol outlined in this guide provides a robust framework for researchers to further investigate the fascinating properties of this key enzyme.

References

  • Albrecht, M., Linden, H., & Sandmann, G. (1996). Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli. European Journal of Biochemistry, 236(1), 115–120. [Link]

  • Breitenbach, J., Kuntz, M., Takaichi, S., & Sandmann, G. (1999). Catalytic properties of an expressed and purified higher plant type zeta-carotene desaturase from Capsicum annuum. European Journal of Biochemistry, 265(1), 376-383.
  • Chen, Y., Li, F., & Wurtzel, E. T. (2010). Isolation and characterization of a new ζ-carotene isomerase from Euglena gracilis. The Plant Journal, 64(3), 445-455.
  • Breitenbach, J., & Sandmann, G. (2005). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. The Plant Journal, 42(5), 719-731. [Link]

  • Wikipedia. (2023). 9,9'-Dicis-zeta-carotene desaturase. [Link]

  • van den Berg, W. A. M., van der Plas, L. H. W., & Visser, A. J. W. G. (2001). Techniques for Enzyme Purification. eDepot, Wageningen University & Research. [Link]

  • Yu, Z., Ma, D., Zhang, D., & Xi, Z. (2025).
  • Wikipedia. (2023). All-trans-zeta-carotene desaturase. [Link]

  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., Hunter, C. N., Sutherland, G. A., & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Microorganisms, 10(9), 1730. [Link]

  • Proctor, M. S., et al. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

  • Beyer, P., Mayer, M., & Kleinig, H. (1989). Molecular oxygen and the state of geometric isomerism of intermediates are essential in the carotene desaturation and cyclization reactions in daffodil chromoplasts. European journal of biochemistry, 184(1), 141-150.
  • Harjes, C. E., Rocheford, T. R., Bai, L., Brutnell, T. P., Kandianis, C. B., Sowinski, S. G., ... & Wurtzel, E. T. (2008).
  • Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., Martin, E. C., Swainsbury, D. J. K., Johnson, M. P., ... & Hitchcock, A. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Microorganisms, 10(9), 1730.
  • Khoo, H. E., Prasad, K. N., Sow, K. Y., Ismail, A., & Amin, I. (2011). Carotenoids and their isomers: color pigments in fruits and vegetables. Molecules, 16(2), 1710-1738.
  • Wang, S., Wang, J., Yao, W., Zhou, B., Li, X., Liu, Y., ... & Zhai, H. (2017). A ζ-carotene desaturase gene, IbZDS, increases β-carotene and lutein contents and enhances salt tolerance in transgenic sweetpotato. Plant science, 262, 39-51. [Link]

  • Du, J., Zhou, Y., & Su, X. (2015). HPLC-based enzyme assays for sirtuins. Methods in molecular biology (Clifton, N.J.), 1248, 113–121. [Link]

  • Manoharan, S., et al. (2022). In Silico and In Vitro Methods in the Characterization of Beta-Carotene as Pharmaceutical Material via Acetylcholine Esterase Inhibitory Actions. Pharmaceuticals, 15(3), 359. [Link]

  • Grokipedia. (2026). Carotene 7,8-desaturase. [Link]

  • Yu, Z., Ma, D., Zhang, D., & Xi, Z. (2025). Redesigning a One-Phase Enzymatic Assay to Streamline High-Throughput Screening of Phytoene Desaturase Inhibitors.
  • Al-Babili, S., et al. (2006). Exploring the potential of the bacterial carotene desaturase CrtI to increase the β-carotene content in Golden Rice. Journal of Experimental Botany, 57(5), 1007-1014. [Link]

  • UniProt. (n.d.). ZDS1 - Zeta-carotene desaturase, chloroplastic/chromoplastic - Narcissus pseudonarcissus (Daffodil). [Link]

Sources

A Comparative Analysis of 9,9'-Di-cis-ζ-carotene Across Plant Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 9,9'-di-cis-ζ-carotene, a pivotal yet often transient intermediate in the plant carotenoid biosynthesis pathway. Designed for researchers, scientists, and professionals in drug development, this document delves into the differential accumulation of this specific cis-isomer in various plant species, including wild-type and mutant varieties. We will explore the underlying biochemical pathways, present detailed methodologies for extraction and quantification, and provide a comparative data summary to support further research and application.

Introduction: The Significance of 9,9'-Di-cis-ζ-carotene in Plant Biology

Carotenoids are a diverse group of isoprenoid pigments essential for photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones.[1] The biosynthesis of these vital compounds follows a complex pathway involving a series of desaturation and isomerization reactions. Within this pathway, 9,9'-di-cis-ζ-carotene serves as a critical intermediate.[2] It is the specific product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) acting on 9,15,9'-tri-cis-ζ-carotene, and the dedicated substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS).[2] The conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene is a crucial, regulated step, particularly in non-photosynthetic tissues and during plant development in the absence of light.[2]

The transient nature of 9,9'-di-cis-ζ-carotene in most wild-type plants makes its detection and quantification challenging. However, its accumulation in specific genetic mutants provides a unique opportunity to study its role and the regulation of the carotenoid pathway. This guide will leverage a comparative approach, examining the levels of 9,9'-di-cis-ζ-carotene in both wild-type species and mutants with impaired Z-ISO function.

The Carotenoid Biosynthesis Pathway: The Central Role of ζ-Carotene Isomers

The formation of the red pigment lycopene from the colorless 15-cis-phytoene involves a "poly-cis" pathway in higher plants. This pathway is characterized by a series of cis-isomeric intermediates. The diagram below illustrates the key steps leading to and from 9,9'-di-cis-ζ-carotene.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Phytofluene 9,15-cis-Phytofluene Phytoene->Phytofluene PDS Tri_cis_zeta 9,15,9'-tri-cis-ζ-carotene Phytofluene->Tri_cis_zeta PDS Di_cis_zeta 9,9'-di-cis-ζ-carotene Tri_cis_zeta->Di_cis_zeta Z-ISO / Light Neurosporene 7,9,9'-tri-cis-Neurosporene Di_cis_zeta->Neurosporene ZDS Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) Neurosporene->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO

Caption: Carotenoid biosynthesis pathway highlighting 9,9'-di-cis-ζ-carotene.

In wild-type plants, the enzyme Z-ISO efficiently converts 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, which is then rapidly utilized by ZDS.[3] This enzymatic activity is crucial in tissues not exposed to light, such as roots and developing seeds.[2] In photosynthetic tissues, light can partially mediate this isomerization.[3] However, in mutants lacking a functional Z-ISO enzyme, such as the maize y9 mutant and the Arabidopsis thalianazic mutant, the precursor 9,15,9'-tri-cis-ζ-carotene accumulates.[3][4] This accumulation provides a valuable tool for studying the pathway and for generating 9,9'-di-cis-ζ-carotene for comparative analysis, as the precursor can be photoisomerized to 9,9'-di-cis-ζ-carotene.

Comparative Analysis of 9,9'-Di-cis-ζ-carotene Levels in Selected Plant Species

The concentration of 9,9'-di-cis-ζ-carotene varies significantly across different plant species and is highly dependent on the genetic background and environmental conditions. The following table summarizes the levels of ζ-carotene isomers in selected plant species.

Plant SpeciesGenotypeTissue9,9'-di-cis-ζ-carotene (% of total ζ-carotene)9,15,9'-tri-cis-ζ-carotene (% of total ζ-carotene)Reference
Maize (Zea mays) Wild-TypeEndospermTypically below detection limitsTypically below detection limitsInferred from[4]
y9 (Z-ISO mutant)Endosperm14.1%40.4%[4]
vp9 (ZDS mutant)Endosperm55.7%17.6%[4]
Arabidopsis (Arabidopsis thaliana) Wild-Type (Col-0)Etiolated SeedlingsNot detectedNot detectedInferred from[3]
zic1 (Z-ISO mutant)Etiolated SeedlingsAccumulates, but precursor is dominantAccumulates significantly[3]
Tomato (Solanum lycopersicum) Wild-TypeRipe FruitGenerally not detected or at trace levelsGenerally not detected or at trace levelsInferred from pathway dynamics[3]
Carrot (Daucus carota) Wild-TypeRootGenerally not detected or at trace levelsGenerally not detected or at trace levelsInferred from pathway dynamics

Note: The levels of 9,9'-di-cis-ζ-carotene in wild-type tissues are often below the limit of quantification due to its rapid conversion by ZDS. The data for maize mutants highlights the significant accumulation of ζ-carotene isomers when the biosynthetic pathway is blocked.

Experimental Protocols for the Analysis of 9,9'-Di-cis-ζ-carotene

A robust and validated methodology is critical for the accurate quantification of 9,9'-di-cis-ζ-carotene and its isomers. The following protocol provides a comprehensive workflow for the extraction, separation, and identification of these compounds from plant tissues.

Experimental Workflow

The overall workflow for the analysis of 9,9'-di-cis-ζ-carotene is depicted in the diagram below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plant Tissue (e.g., maize endosperm, Arabidopsis seedlings) FreezeDry Freeze-drying and Grinding Sample->FreezeDry Extraction Saponification (optional) followed by Solvent Extraction FreezeDry->Extraction Centrifugation Centrifugation and Supernatant Collection Extraction->Centrifugation Drying Drying under Nitrogen Centrifugation->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution HPLC HPLC-DAD Analysis (C30 Column) Reconstitution->HPLC LCMS LC-MS/MS Confirmation (Optional) HPLC->LCMS Quantification Quantification HPLC->Quantification

Caption: Workflow for the analysis of 9,9'-di-cis-ζ-carotene.

Detailed Step-by-Step Methodology

A. Sample Preparation:

  • Harvesting and Storage: Harvest fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent carotenoid degradation.

  • Lyophilization and Homogenization: Lyophilize the frozen tissue until completely dry. Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

B. Carotenoid Extraction:

Causality: This procedure is designed to efficiently extract lipophilic carotenoids from the plant matrix while minimizing degradation. Saponification is an optional step to remove interfering chlorophylls and lipids, which is particularly useful for green tissues.

  • Weighing: Accurately weigh approximately 100-200 mg of the lyophilized plant powder into a glass tube.

  • Saponification (for green tissues): Add 2 mL of 10% (w/v) methanolic KOH. Vortex thoroughly and incubate in the dark at room temperature for 2 hours or overnight for complete saponification.

  • Solvent Extraction:

    • Add 5 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1, v/v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.

    • Vortex vigorously for 5 minutes.

    • Add 2 mL of deionized water and vortex for another 2 minutes to induce phase separation.

  • Phase Separation and Collection:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper hexane layer containing the carotenoids into a new glass tube.

  • Re-extraction: Repeat the extraction process (steps 3 and 4) on the remaining pellet two more times to ensure complete recovery of carotenoids. Pool the hexane extracts.

  • Washing: Wash the pooled hexane extract with an equal volume of deionized water to remove any residual water-soluble impurities. Centrifuge and discard the lower aqueous phase.

  • Drying and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried carotenoid extract in a known volume (e.g., 200 µL) of methyl tert-butyl ether (MTBE) or the initial mobile phase for HPLC analysis.

C. HPLC-DAD Analysis:

Causality: A C30 reversed-phase column is recommended for its superior ability to separate cis/trans isomers of carotenoids.[5] The gradient elution allows for the separation of a wide range of carotenoids with different polarities.

  • HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or diode array detector (DAD) and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol/Water/Ammonium Acetate (96:4:0.01, v/v/v)

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-15 min: 15% B

    • 15-30 min: Linear gradient to 50% B

    • 30-40 min: Linear gradient to 80% B

    • 40-45 min: Hold at 80% B

    • 45-50 min: Return to 15% B

    • 50-60 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Monitor at 400 nm for ζ-carotene isomers. Acquire spectra from 250-600 nm for peak identification.

D. Identification and Quantification:

  • Identification: Identify 9,9'-di-cis-ζ-carotene and its isomers based on their retention times and characteristic absorption spectra compared to available standards or literature data. The absorption maxima (λmax) for ζ-carotene isomers are typically around 400 nm, with cis-isomers exhibiting a "cis-peak" in the UV region.

  • Quantification: Generate a standard curve using a purified 9,9'-di-cis-ζ-carotene standard of known concentration. If a standard is unavailable, quantification can be performed relative to a related carotenoid standard, using published extinction coefficients. Calculate the concentration in the original sample based on the peak area from the HPLC chromatogram and the initial sample weight.

E. LC-MS/MS Confirmation (Optional):

For unambiguous identification, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. Atmospheric pressure chemical ionization (APCI) is often used for carotenoid analysis. The molecular ion [M]+• or protonated molecule [M+H]+ of ζ-carotene (C40H60, molecular weight 540.9 g/mol ) can be monitored, along with characteristic fragment ions.[2]

Functional Implications and Future Directions

The differential accumulation of 9,9'-di-cis-ζ-carotene and its precursors in various plant species, particularly in Z-ISO mutants, has significant implications for our understanding of carotenoid biosynthesis and its regulation. The accumulation of cis-carotenes in these mutants can lead to altered plastid development and pigmentation, highlighting the importance of a regulated flow through the pathway.[3]

Furthermore, recent research suggests that cis-carotene intermediates may act as precursors for apocarotenoid signaling molecules that regulate plant development and retrograde signaling between plastids and the nucleus.[2] A comparative analysis of 9,9'-di-cis-ζ-carotene levels in different plant species under various developmental and environmental conditions could, therefore, provide valuable insights into these novel signaling pathways. For drug development professionals, understanding the biosynthesis of specific carotenoid isomers can inform strategies for the metabolic engineering of plants to produce high levels of desired carotenoids with potential health benefits.

References

  • Cazzonelli, C. I. (2011). Carotenoids in nature: insights from plants and beyond. Functional Plant Biology, 38(11), 833-847.
  • Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-ζ-carotene isomerization. Plant physiology, 144(2), 1181–1189.
  • Chen, Y., Li, F., & Wurtzel, E. T. (2010). Isolation and characterization of a null allele of the Z-ISO gene in Arabidopsis demonstrates a critical role of Z-ISO in carotenogenesis. Plant physiology, 154(4), 1767–1777.
  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2002). Cloning of tangerine from tomato reveals a carotenoid isomerase that mediates the conversion of prolycopene to lycopene. The Plant Cell, 14(2), 333-342.
  • Breitenbach, J., & Sandmann, G. (2005). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Planta, 220(5), 785-793.
  • Qin, J., Yeum, K. J., Johnson, E. J., Krinsky, N. I., Russell, R. M., & Tang, G. (2008). Determination of 9-cis β-carotene and ζ-carotene in biological samples. The Journal of nutritional biochemistry, 19(9), 612–618.
  • Rodriguez-Uribe, L., Zaini, R. G., & Wurtzel, E. T. (2012). Carotenoid biosynthesis in Arabidopsis: a colorful pathway. The Arabidopsis book / American Society of Plant Biologists, 10, e0158.
  • de Souza, V. R., de Rosso, V. V., & Mercadante, A. Z. (2017). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. Journal of the Brazilian Chemical Society, 28(7), 1256-1265.
  • Janick-Buckner, D., Buckner, B., & Briggs, L. M. (2001). Genetic and biochemical analysis of the y9 gene of maize, a carotenoid biosynthetic gene.
  • Kachanovsky, D. V., Chayka, V. N., & Kiseleva, M. I. (2021). Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. International journal of molecular sciences, 22(21), 11933.
  • Meléndez-Martínez, A. J., Stinco, C. M., Liu, C., & Wang, X. D. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food chemistry, 138(2-3), 1341–1350.
  • Shimadzu Corporation. (n.d.). MULTIPLE ANALYTICAL TECHNIQUES FOR CAROTENOID ANALYSIS IN CAPSICUM CULTIVARS. Retrieved from [Link]

  • Aman, R., Carle, R., Conrad, J., Beifuss, U., & Schieber, A. (2005). Isolation of carotenoids from plant materials and dietary supplements by high-speed counter-current chromatography.
  • Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). Journal of Oleo Science, 72(11), 1081-1095.
  • Lee, M. T., Chen, B. H. (2002). Content changes of carotenoids and their cis isomers in tomato juice during processing. Food Chemistry, 78(4), 425-432.
  • Wikipedia. (2023, May 29). 9,9'-Dicis-zeta-carotene desaturase. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Llorente, B., Torres-Montilla, S., Gonzalez-García, M., Stange, C. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. Antioxidants, 10(2), 188.

Sources

accumulation of 9,9'-Di-cis-zeta-carotene in carotenoid biosynthesis mutants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Accumulation of 9,9'-Di-cis-ζ-Carotene in Carotenoid Biosynthesis Mutants

Introduction: A Bottleneck in the Carotenoid Pathway

Carotenoids are a diverse class of pigments essential for photosynthesis, photoprotection, and as precursors to plant hormones and signaling molecules. Their biosynthesis is a complex, multi-step enzymatic pathway. A critical juncture in this pathway is the conversion of 9,9'-di-cis-ζ-carotene to all-trans-lycopene, a process that requires both desaturation and isomerization. When this juncture is blocked due to genetic mutations, the result is a significant accumulation of the substrate, 9,9'-di-cis-ζ-carotene. This guide provides a comprehensive overview of the mutants where this accumulation occurs, the underlying molecular mechanisms, and the experimental protocols required for its analysis. This information is particularly relevant for researchers in plant biology, genetics, and metabolic engineering.

The Central Roles of ZDS and CRTISO in Carotenoid Biosynthesis

The conversion of the pale yellow 9,9'-di-cis-ζ-carotene to the red all-trans-lycopene is a two-step process mediated by two key enzymes: ζ-carotene desaturase (ZDS) and carotene isomerase (CRTISO).

  • ζ-Carotene Desaturase (ZDS): This enzyme introduces two double bonds into the ζ-carotene molecule, converting it to lycopene. However, it specifically acts on cis-isomers of ζ-carotene. In higher plants, ZDS acts on 9,9'-di-cis-ζ-carotene to produce 9,9',7-tri-cis-neurosporene and subsequently 7,9,9'-tri-cis-lycopene.

  • Carotene Isomerase (CRTISO): This enzyme is responsible for converting the cis-isomers of carotenoids into the more stable all-trans form. Specifically, it isomerizes the 9,9'-di-cis-ζ-carotene to 9'-cis-ζ-carotene, which is then a substrate for ZDS. The resulting 7,9'-di-cis-lycopene is then isomerized by CRTISO to all-trans-lycopene.

A mutation in either of these enzymes can disrupt this finely tuned process. A non-functional ZDS will lead to a direct buildup of its substrate, 9,9'-di-cis-ζ-carotene. Similarly, a loss of CRTISO function can also lead to the accumulation of this precursor, as the pathway is stalled.

Carotenoid_Pathway cluster_mutant Mutation Block phytoene Phytoene zeta_carotene 9,9'-di-cis-ζ-carotene phytoene->zeta_carotene PDS lycopene all-trans-Lycopene zeta_carotene->lycopene ZDS & CRTISO ZDS_mut ZDS knockout CRTISO_mut CRTISO knockout downstream Downstream Carotenoids (β-carotene, Lutein, etc.) lycopene->downstream

Caption: Simplified carotenoid biosynthesis pathway highlighting the critical roles of ZDS and CRTISO.

Comparative Analysis of Mutants Accumulating 9,9'-Di-cis-ζ-Carotene

Several mutants across different species have been identified that accumulate 9,9'-di-cis-ζ-carotene. The table below compares some of the well-characterized examples.

MutantOrganismGene AffectedPhenotypeReference
zdsArabidopsis thalianaζ-carotene desaturase (ZDS)Albino or pale cotyledons, accumulation of 9,9'-di-cis-ζ-carotene.
y1Chlamydomonas reinhardtiiLikely homologous to ZDSYellow colonies in the light, accumulation of ζ-carotene.
zds-1Zea maysζ-carotene desaturase (ZDS)White or pale yellow endosperm and seedlings.

Experimental Protocols for the Analysis of 9,9'-Di-cis-ζ-Carotene

The accurate identification and quantification of 9,9'-di-cis-ζ-carotene require specific protocols for extraction and analysis.

Protocol 1: Carotenoid Extraction and Saponification

This protocol is designed to extract total carotenoids from plant tissues and remove interfering chlorophylls and lipids.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone with 0.1% (w/v) butylated hydroxytoluene (BHT)

  • Diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • 60% (w/v) aqueous potassium hydroxide (KOH)

  • Methanol

Procedure:

  • Harvest 100-500 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

  • Extract the powder with acetone (containing 0.1% BHT) until the tissue is colorless.

  • Partition the carotenoids into diethyl ether by adding the acetone extract to a separatory funnel containing diethyl ether and saturated NaCl solution.

  • Wash the ether phase twice with saturated NaCl solution.

  • Dry the ether phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • For saponification, re-dissolve the dried extract in a small volume of diethyl ether and add an equal volume of 60% aqueous KOH in methanol.

  • Incubate in the dark at room temperature for at least 2 hours or overnight.

  • After saponification, add water and re-extract the carotenoids into diethyl ether.

  • Wash the ether phase with water until the pH is neutral.

  • Dry the final ether extract over anhydrous sodium sulfate and evaporate to dryness.

  • Re-dissolve the carotenoid extract in a known volume of an appropriate solvent for HPLC analysis (e.g., MTBE/methanol).

Protocol 2: HPLC Analysis of ζ-Carotene Isomers

This protocol outlines the separation and identification of ζ-carotene isomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • An HPLC system equipped with a photodiode array (PDA) detector.

  • A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.

Mobile Phase and Gradient:

  • A common mobile phase system consists of:

    • Solvent A: Methanol/tert-butyl methyl ether (MTBE)/water (e.g., 81:15:4, v/v/v)

    • Solvent B: Methanol/tert-butyl methyl ether (MTBE) (e.g., 6:94, v/v/v)

  • A typical gradient program would be:

    • 0-15 min: 100% A

    • 15-30 min: Linear gradient to 100% B

    • 30-40 min: 100% B (column wash)

    • 40-50 min: Return to 100% A (equilibration)

Identification and Quantification:

  • Inject the re-dissolved carotenoid extract onto the HPLC system.

  • Monitor the elution profile at wavelengths between 280 and 550 nm.

  • Identify the 9,9'-di-cis-ζ-carotene peak based on its characteristic retention time and absorption spectrum. It exhibits a primary absorption maximum around 400 nm with a pronounced cis-peak at a lower wavelength (around 378 nm).

  • Quantify the amount of 9,9'-di-cis-ζ-carotene by integrating the peak area and comparing it to a standard curve of a known carotenoid (e.g., β-carotene) or by using published extinction coefficients.

Experimental_Workflow start Plant Tissue Sample extraction Carotenoid Extraction (Acetone/Ether) start->extraction saponification Saponification (KOH/Methanol) extraction->saponification hplc HPLC Analysis (C30 Column, PDA Detector) saponification->hplc data_analysis Data Analysis (Peak Identification & Quantification) hplc->data_analysis result Quantified 9,9'-di-cis-ζ-carotene data_analysis->result

Caption: Workflow for the analysis of 9,9'-di-cis-ζ-carotene from plant tissues.

Conclusion and Future Directions

The accumulation of 9,9'-di-cis-ζ-carotene serves as a clear biochemical marker for mutations in the ZDS and CRTISO genes. Understanding the function of these enzymes and the consequences of their disruption is crucial for efforts in metabolic engineering aimed at enhancing the nutritional value of crops. Future research may focus on identifying novel regulators of these enzymes and exploring the potential physiological roles of cis-carotenoid isomers. The protocols and comparative data presented in this guide offer a solid foundation for researchers investigating this fascinating aspect of carotenoid biosynthesis.

References

  • Chen, Y., Li, F., & Wurtzel, E. T. (2010). Isolation and characterization of a null allele for ccr2, a gene encoding a chloroplast-located tangy-like carotene isomerase. Plant physiology, 153(1), 66-75. [Link]

  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2002). Cloning of the tomato carotene isomerase gene demonstrates that a single enzyme catalyzes the all-trans to poly-cis-isomerization of carotene precursors. The Plant Cell, 14(2), 333-342. [Link]

  • Park, H., Kreunen, S. S., & Pogson, B. J. (2002). The Arabidopsis carotenoid isomerase locus corresponds to the pale cress (pac) mutant and is necessary for normal chloroplast development and function. The Plant Cell, 14(2), 321-332. [Link]

  • Bayer, M. H., & Taylor, W. C. (1998). The zds1 mutation in maize defines a novel step in carotenoid biosynthesis. The Plant Cell, 10(10), 1735-1746. [Link]

  • Förster, B., Osmond, C. B., & Pogson, B. J. (2005). The y1 mutant of Chlamydomonas reinhardtii is a nonsense mutant in a ζ-carotene desaturase. Planta, 222(3), 567-575. [Link]

A Comparative Guide to the Substrate Specificity of Enzymes Downstream of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the substrate specificity of the key enzymes that metabolize 9,9'-di-cis-zeta-carotene and its subsequent products in the plant carotenoid biosynthesis pathway. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the catalytic preferences that govern the flow of intermediates toward the production of essential carotenoids.

Introduction: The Poly-cis Pathway Branch Point

In higher plants, cyanobacteria, and algae, the biosynthesis of lycopene from phytoene follows a "poly-cis" pathway, which is distinct from the all-trans pathway found in bacteria and fungi.[1][2] This pathway involves a series of desaturation and isomerization steps that produce specific cis-isomers of carotenoid intermediates.[3] The compound this compound stands as a critical juncture in this pathway. It is the dedicated substrate for the enzyme ζ-carotene desaturase (ZDS), which catalyzes the next two desaturation steps leading towards lycopene.[4][5] The strict substrate requirements of ZDS and the subsequent enzymes, carotenoid isomerase (CRTISO) and lycopene cyclases, dictate the isomeric configuration of the final carotenoid products, which are vital for photosynthesis, photoprotection, and as precursors to hormones like abscisic acid.[6][7] Understanding the substrate specificity of these enzymes is therefore paramount for efforts in metabolic engineering and enhancing the nutritional value of crops.

The Central Carotenoid Biosynthesis Pathway (Post-9,9'-di-cis-zeta-carotene)

The conversion of this compound to cyclic carotenoids like β-carotene involves three key enzymatic steps, each with distinct substrate preferences. The pathway illustrates a tightly regulated process of desaturation, isomerization, and cyclization.

Carotenoid_Biosynthesis_Pathway cluster_0 Enzymatic Conversions Zeta_carotene This compound Neurosporene 7,9,9'-tri-cis-Neurosporene Zeta_carotene->Neurosporene ZDS Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) Neurosporene->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO Beta_carotene β-Carotene Lycopene->Beta_carotene LCYB Alpha_carotene α-Carotene Lycopene->Alpha_carotene LCYE/LCYB

Caption: Pathway from this compound to cyclic carotenoids.

Zeta-Carotene Desaturase (ZDS)

Zeta-carotene desaturase (EC 1.3.5.6) is a membrane-associated flavoprotein that introduces two double bonds into its substrate, converting ζ-carotene into lycopene via a neurosporene intermediate.[8] In the plant poly-cis pathway, ZDS works in sequence, first converting this compound into 7,9,9'-tri-cis-neurosporene, and then desaturating this intermediate to form 7,9,7',9'-tetra-cis-lycopene, also known as prolycopene.[5][9]

Substrate Specificity of ZDS

Experimental evidence from in vitro assays and genetic complementation has demonstrated that ZDS exhibits a high degree of specificity for the 9,9'-di-cis isomer of ζ-carotene.[5][10] This specificity is a critical control point, ensuring that only the correct geometric isomer proceeds down the pathway.

Causality of Specificity: The active site of ZDS is structurally constrained to accommodate the specific bent shape of this compound. This ensures the correct positioning of the C7-C8 and C7'-C8' bonds for dehydrogenation. Other isomers, such as all-trans-ζ-carotene or 9,15,9'-tri-cis-ζ-carotene (the product of the preceding enzyme, PDS), are not suitable substrates.[11][12] While light can partially mediate the isomerization of the 15-cis bond of 9,15,9'-tri-cis-ζ-carotene, the dedicated enzyme 15-cis-ζ-carotene isomerase (Z-ISO) is required for efficient conversion to the ZDS-compatible 9,9'-di-cis form, especially in non-photosynthetic tissues.[12][13][14]

Substrate IsomerEnzymeRelative Activity (%)Product(s)Reference
9,9'-di-cis-ζ-carotene ZDS1007,9,9'-tri-cis-Neurosporene, 7,9,7',9'-tetra-cis-Lycopene[5]
9-cis-ζ-caroteneZDSLow7,9-di-cis-Neurosporene (dead-end product)[5]
all-trans-ζ-caroteneZDSNot converted-[5]
9,15,9'-tri-cis-ζ-caroteneZDSNot converted-[11]

Table 1: Comparative substrate utilization by ζ-carotene desaturase (ZDS). Data are synthesized from qualitative and quantitative reports.

Carotenoid Isomerase (CRTISO) / Prolycopene Isomerase

Carotenoid Isomerase (EC 5.2.1.13), commonly known as CRTISO, is the enzyme responsible for converting the poly-cis products of ZDS into the all-trans configuration required for cyclization.[6][15][16] This FAD-dependent enzyme is an evolutionary descendant of the bacterial carotene desaturase (CRTI) but has evolved to perform a non-redox isomerization reaction.[17]

Substrate Specificity of CRTISO

CRTISO's primary function is to resolve the cis-double bonds introduced during the desaturation steps. Its main substrates are 7,9,9'-tri-cis-neurosporene and 7,9,7',9'-tetra-cis-lycopene (prolycopene).[6][18]

Causality of Specificity: In vitro studies have shown that CRTISO specifically recognizes and isomerizes adjacent cis-double bonds at the C7 and C9 positions (and C7', C9' respectively).[18][19] It is incapable of isomerizing isolated single cis-bonds, such as the C9 and C9' bonds in 9,9'-di-cis-ζ-carotene.[18][19] This specificity ensures that isomerization occurs only after the full desaturation to a lycopene chromophore is complete, preventing the formation of improper intermediates. The reaction requires reduced FAD, which facilitates the temporary saturation and subsequent rotation around the double bonds.[17]

SubstrateEnzymeRelative Activity (%)Product(s)Reference
7,9,7',9'-tetra-cis-Lycopene CRTISO100all-trans-Lycopene[6][17]
7,9,9'-tri-cis-Neurosporene CRTISOHigh9'-cis-Neurosporene, all-trans-Neurosporene[18][19]
9,9'-di-cis-ζ-caroteneCRTISONot converted-[18]
Phytoene, PhytoflueneCRTISONot converted-[20]

Table 2: Comparative substrate utilization by Carotenoid Isomerase (CRTISO). Activity is relative to the primary substrate, prolycopene.

Lycopene Cyclases (LCYB & LCYE)

The final key step in this sequence is the cyclization of the linear all-trans-lycopene to form bicyclic carotenes. This is a major branch point in the pathway. Lycopene β-cyclase (LCYB) adds two β-rings to form β-carotene, while a combination of Lycopene ε-cyclase (LCYE) and LCYB adds one ε-ring and one β-ring to form α-carotene.[21][22]

Substrate Specificity of Lycopene Cyclases

The substrate specificity of lycopene cyclases is arguably the most stringent among the enzymes in this part of the pathway. They almost exclusively require the all-trans isomer of lycopene for efficient cyclization.

Causality of Specificity: The linear, extended conformation of all-trans-lycopene is essential for the proper folding of the carotenoid's end groups within the catalytic pocket of the cyclase enzymes. This folding initiates the proton attack and subsequent ring closure.[23] Cis-isomers, such as prolycopene, have a bent shape that prevents them from fitting correctly into the active site, thus they are not accepted as substrates.[24] This stereospecificity is the ultimate reason why the CRTISO-mediated isomerization is a prerequisite for the biosynthesis of α- and β-carotene.[5] While some bacterial lycopene cyclases show minor activity towards neurosporene, plant cyclases are highly specific for lycopene.[25]

SubstrateEnzymeRelative Activity (%)Product(s)Reference
all-trans-Lycopene LCYB100γ-Carotene, β-Carotene[24]
γ-Carotene LCYBHighβ-Carotene[24]
7,9,7',9'-tetra-cis-LycopeneLCYBNot converted-[24]
all-trans-NeurosporeneLCYBVery Low / Noneβ-Zeacarotene[25]
ζ-CaroteneLCYBNot converted-[25]

Table 3: Comparative substrate utilization by Lycopene β-Cyclase (LCYB). Data are synthesized from multiple studies.

Experimental Protocol: In Vitro Substrate Specificity Assay for Carotenoid Biosynthesis Enzymes

This protocol describes a generalized method for determining the substrate specificity of membrane-associated carotenoid enzymes like ZDS and CRTISO by using a liposome-based in vitro system. The rationale for this system is that both the enzymes and their lipophilic substrates must be brought together in a membrane-like environment that mimics their native location in the plastid.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Enzyme Assay Workflow A 1. Enzyme Expression & Purification (e.g., His-tagged protein from E. coli) D 4. In Vitro Reaction (Combine purified enzyme, substrate-liposomes, and cofactors like FADred) A->D B 2. Substrate Preparation (Isolate specific cis-isomers via HPLC) C 3. Liposome Formulation (Incorporate substrate into phosphatidylcholine vesicles via sonication/extrusion) B->C C->D E 5. Reaction Quenching & Extraction (Stop reaction and extract carotenoids with organic solvent) D->E F 6. Product Analysis (HPLC with photodiode array detector to separate and identify products) E->F G 7. Data Quantification (Calculate conversion rates from peak areas) F->G

Caption: Workflow for in vitro carotenoid enzyme substrate specificity assay.

Step-by-Step Methodology
  • Recombinant Enzyme Production:

    • Clone the coding sequence of the target enzyme (e.g., Arabidopsis thaliana ZDS) into an expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transform the vector into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using immobilized metal affinity chromatography (IMAC).

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Preparation of Substrate-Containing Liposomes:

    • Rationale: Carotenoids are highly lipophilic and must be delivered in a form that is accessible to the enzyme. Liposomes provide a stable, membrane-like environment.

    • Obtain or purify the desired carotenoid substrate isomers (e.g., 9,9'-di-cis-ζ-carotene, prolycopene) using preparative HPLC.

    • Dissolve a known amount of phosphatidylcholine and the carotenoid substrate in chloroform/methanol.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with a suitable buffer (e.g., Tris-HCl, pH 7.5) and create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane. This ensures a uniform size distribution and optimal enzyme interaction.

  • Enzymatic Assay:

    • Set up the reaction mixture in a microfuge tube. A typical reaction contains:

      • Buffer (e.g., 100 mM Tris-HCl)

      • Purified enzyme (e.g., 1-5 µg)

      • Substrate-liposomes (e.g., 5-10 µM final substrate concentration)

      • Required cofactors (e.g., reduced FAD for CRTISO). FAD can be reduced using sodium dithionite.

    • Incubate the reaction at the optimal temperature (e.g., 30-37°C) in the dark to prevent photoisomerization.

    • Run parallel control reactions: one without the enzyme (to check for non-enzymatic conversion) and one with heat-denatured enzyme.

  • Carotenoid Extraction and Analysis:

    • Stop the reaction by adding an excess of a quenching solvent like acetone or methanol.

    • Extract the carotenoids by partitioning with an organic solvent (e.g., hexane, diethyl ether, or a chloroform/methanol/water mixture).

    • Centrifuge to separate the phases and collect the organic layer containing the carotenoids.

    • Dry the extract under nitrogen and redissolve in a suitable solvent for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C30 carotenoid column and a photodiode array (PDA) detector.

    • Identify substrates and products by comparing their retention times and absorption spectra to authentic standards.

    • Quantify the amount of substrate consumed and product formed by integrating the peak areas at their respective λmax. This allows for the calculation of conversion rates and relative enzyme activity.

References

  • Carotenoid Biosynthesis and Regulation in Plants. AOCS. [Link]

  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2004). Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants. The Plant Cell, 16(8), 2133–2143. [Link]

  • De Ridder, E., Vandamme, P., & Willems, A. (2025). Carotenoid biosynthesis in bacteria: the crt gene products and their functional roles in the carotenogenic pathways. Critical Reviews in Microbiology, 1-20. [Link]

  • Sandmann, G. (2023). Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria. International Journal of Molecular Sciences, 24(20), 15438. [Link]

  • Paniagua-Michel, J., Olmos-Soto, J., & Ruiz-Marin, A. (2015). Pathways of Carotenoid Biosynthesis in Bacteria and Microalgae. Methods in Molecular Biology, 1153, 39-57. [Link]

  • The carotenoid biosynthetic pathway in plants. Enzyme names and... ResearchGate. [Link]

  • Bacterial carotenoid pigment biosynthesis pathway showing which Crt enzymes catalyze the different steps. ResearchGate. [Link]

  • Beyer, P., Mayer, M., & Kleinig, H. (1989). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. European Journal of Biochemistry, 184(1), 141-150. [Link]

  • Yu, Q., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Plants, 11(19), 2617. [Link]

  • Park, H., et al. (2002). Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis. The Plant Cell, 14(2), 321-332. [Link]

  • Yu, Q., et al. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

  • This compound desaturase (EC 1.3.5.6) | Protein Target. PubChem. [Link]

  • Prolycopene isomerase. Grokipedia. [Link]

  • Stanley, L., & Yuan, L. (2019). Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus. Frontiers in Plant Science, 10, 1017. [Link]

  • 9,9'-Dicis-zeta-carotene desaturase. Wikipedia. [Link]

  • Llorente, B., et al. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. Antioxidants, 10(2), 187. [Link]

  • Substrates and products of the lycopene b-cyclases of Rhodococcus CrtL... ResearchGate. [Link]

  • Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2004). Analysis in vitro of the enzyme CRTISO establishes a poly-cis-carotenoid biosynthesis pathway in plants. PubMed. [Link]

  • Schaub, P., et al. (2012). The Lycopene Cyclase CrtY from Pantoea ananatis (Formerly Erwinia uredovora) Catalyzes an FADred-dependent Non-redox Reaction. The Journal of Biological Chemistry, 287(21), 17541-17553. [Link]

  • Beyer, P., Mayer, M., & Kleinig, H. (1989). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Semantic Scholar. [Link]

  • Li, F., et al. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181-1189. [Link]

  • Nisar, N., Li, L., Lu, S., Khin, N. C., & Pogson, B. J. (2015). The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants. Frontiers in Plant Science, 6, 36. [Link]

  • Beltrán, J., et al. (2015). Control of carotenoid biosynthesis through a heme-based cis-trans isomerase. Nature Structural & Molecular Biology, 22(9), 722-727. [Link]

  • Schaub, P., et al. (2017). Plant-type phytoene desaturase: Functional evaluation of structural implications. PLoS ONE, 12(11), e0187628. [Link]

  • Yu, Q., et al. (2011). Plant carotene cis-trans isomerase CRTISO: a new member of the FAD(RED)-dependent flavoproteins catalyzing non-redox reactions. Journal of Biological Chemistry, 286(10), 8666-8676. [Link]

  • Proposed pathway of carotenoid biosynthesis in plants. CRTISO, Carotene isomerase. ResearchGate. [Link]

  • Prolycopene isomerase. Wikipedia. [Link]

  • Eslava, A. P., & Cerdá-Olmedo, E. (1974). Genetics of lycopene cyclization and substrate transfer in /^-carotene biosynthesis in Phycomyces. Molecular and General Genetics, 133(1), 19-29. [Link]

  • Krubasik, P., & Sandmann, G. (2000). Molecular evolution of lycopene cyclases involved in the formation of carotenoids with ionone end groups. Recent Research Developments in Phytochemistry, 4, 47-56. [Link]

  • Schaub, P., et al. (2012). On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase. PLoS ONE, 7(6), e39550. [Link]

  • 15-Cis-phytoene desaturase. Wikipedia. [Link]

  • Cunningham, F. X., Jr., et al. (1994). Molecular structure and enzymatic function of lycopene cyclase from the cyanobacterium Synechococcus sp strain PCC7942. The Plant Cell, 6(8), 1109-1121. [Link]

  • EC 5.2.1.13 - prolycopene isomerase. BRENDA. [Link]

  • Yang, Y., et al. (2018). Two Distinct Enzymes Have Both Phytoene Desaturase and 3,4-Desaturase Activities Involved in Carotenoid Biosynthesis by the Extremely Halophilic Archaeon Haloarcula japonica. Frontiers in Microbiology, 9, 219. [Link]

  • CRTI phytoene desaturation activity. A, standard incubation assay (see... ResearchGate. [Link]

  • Orset, S., & Young, A. J. (1999). Exposure to Low Irradiances Favors the Synthesis of 9-cis β,β-Carotene in Dunaliella salina (Teod.). Plant Physiology, 121(2), 609-617. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of a bioactive compound is paramount to harnessing its full potential. This guide provides an in-depth comparison of the in vitro and in vivo stability of 9,9'-Di-cis-zeta-carotene, a key intermediate in the carotenoid biosynthetic pathway. While direct comparative stability data for this specific isomer is limited in publicly available literature, this guide synthesizes established principles of carotenoid chemistry, enzymology, and metabolism to provide a robust framework for its study and application. We will delve into the fundamental factors governing its stability, present detailed experimental protocols for its assessment, and offer insights into the expected disparities between controlled laboratory settings and complex biological systems.

The Chemical Nature and Biological Significance of this compound

This compound is a C₄₀ carotenoid that serves as a crucial intermediate in the biosynthesis of lycopene and downstream carotenoids in plants.[1] It is the specific product of the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) acting on 9,15,9'-tri-cis-ζ-carotene and the dedicated substrate for ζ-carotene desaturase (ZDS).[1][2] The presence of two cis double bonds in its polyene chain imparts unique stereochemical properties that influence its stability and reactivity compared to the more common all-trans isomers.[3][4]

Generally, cis-isomers of carotenoids are thermodynamically less stable than their all-trans counterparts due to steric hindrance.[3][5] This inherent instability makes them more susceptible to isomerization and degradation. However, this very reactivity can also be linked to higher antioxidant potential in some cases, as has been suggested for 9-cis β-carotene.[6]

Biosynthetic Pathway of this compound

Biosynthetic Pathway 9,15,9'-tri-cis-zeta-carotene 9,15,9'-tri-cis-zeta-carotene This compound This compound 9,15,9'-tri-cis-zeta-carotene->this compound Z-ISO 7,9,9'-tri-cis-neurosporene 7,9,9'-tri-cis-neurosporene This compound->7,9,9'-tri-cis-neurosporene ZDS Lycopene Lycopene 7,9,9'-tri-cis-neurosporene->Lycopene ... caption Fig. 1: Biosynthesis of this compound.

Caption: Fig. 1: The enzymatic conversion of 9,15,9'-tri-cis-zeta-carotene to this compound.

In Vitro Stability: A Controlled Environment

In an in vitro setting, the stability of this compound is influenced by a defined set of physical and chemical factors. Understanding these factors is crucial for accurate experimentation and for the formulation of carotenoid-based products.

Key Factors Influencing In Vitro Stability:

  • Light: Exposure to light, particularly in the UV spectrum, can induce photo-isomerization and photo-oxidation, leading to a loss of the native di-cis configuration and degradation of the molecule.[7][8]

  • Heat: Elevated temperatures accelerate the rates of both isomerization and oxidation.[7][8] Carotenoids are highly sensitive to thermal processing.[9]

  • Oxygen: The presence of oxygen, especially in combination with light and heat, leads to oxidative degradation, resulting in the formation of various cleavage products like apocarotenoids.[7]

  • pH: Acidic conditions can promote the degradation of carotenoids.[7][10] A more neutral or slightly alkaline environment tends to be more favorable for their stability.

  • Solvent: The choice of solvent can impact stability. While soluble in nonpolar organic solvents, the presence of impurities or pro-oxidants in the solvent can accelerate degradation.[3]

Table 1: Comparison of Factors Affecting In Vitro vs. In Vivo Stability
FactorIn Vitro EnvironmentIn Vivo Environment
Light Controlled (can be excluded)Variable (e.g., skin and eyes exposed)
Temperature Controlled and constantRegulated (physiologically constant)
Oxygen Can be controlled (e.g., inert atmosphere)Tightly regulated cellular oxygen tension
pH Controlled (buffered solutions)Varies by compartment (e.g., stomach, intestine)
Matrix Simple (e.g., solvent, emulsion)Complex (e.g., food matrix, chylomicrons, lipoproteins)
Enzymes Absent (unless intentionally added)Present (e.g., lipases, oxygenases, isomerases)
Antioxidants Can be added (e.g., BHT, tocopherol)Endogenous antioxidant network present

In Vivo Stability: A Dynamic Biological System

The in vivo stability of this compound is far more complex than its in vitro counterpart. Following ingestion, its fate is determined by a series of intricate processes, from digestion and absorption to transport and metabolism.

Key Processes Influencing In Vivo Stability:

  • Bioavailability: The absorption of carotenoids from food is generally low and highly variable, influenced by the food matrix, processing, and the presence of dietary fats.[11] Fats and oils enhance the solubilization of carotenoids into mixed micelles, which is a prerequisite for their absorption by intestinal cells.[12]

  • Intestinal Absorption and Metabolism: The uptake of carotenoids into enterocytes is mediated by transporters like the scavenger receptor class B type 1 (SR-B1).[13] Within these cells, carotenoids can be enzymatically cleaved by β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2), leading to the formation of various metabolites, including retinoids (vitamin A) and apocarotenoids.[14][15]

  • Transport and Distribution: Absorbed carotenoids are incorporated into chylomicrons and transported via the lymphatic system to the bloodstream. They are then distributed to various tissues, often in association with lipoproteins.

  • Cellular Environment: Within cells, the stability of this compound is influenced by the cellular redox state, the presence of endogenous antioxidants, and its interaction with cellular membranes and proteins.

In Vivo Fate of this compound

In Vivo Fate cluster_ingestion Ingestion & Digestion cluster_absorption Intestinal Absorption cluster_metabolism Metabolism & Transport Food Matrix Food Matrix Mixed Micelles Mixed Micelles Food Matrix->Mixed Micelles + Bile salts, Lipids Enterocyte Enterocyte Mixed Micelles->Enterocyte SR-B1 Chylomicrons Chylomicrons Enterocyte->Chylomicrons Packaging Metabolites Metabolites Enterocyte->Metabolites BCO1, BCO2 Tissues Tissues Chylomicrons->Tissues Lipoprotein Lipase caption Fig. 2: In Vivo pathway of carotenoid absorption and metabolism.

Caption: Fig. 2: A simplified overview of the journey of dietary carotenoids in the body.

Experimental Protocols for Stability Assessment

To provide actionable insights for researchers, this section outlines detailed methodologies for assessing the stability of this compound.

Protocol for In Vitro Stability Assessment

This protocol is designed to evaluate the stability of this compound under controlled conditions of light and temperature.

Objective: To quantify the degradation and isomerization of this compound over time when exposed to light and heat.

Materials:

  • Purified this compound standard

  • HPLC-grade hexane (or another suitable organic solvent)

  • Amber HPLC vials

  • Clear HPLC vials

  • Incubator with controlled temperature and light source

  • HPLC system with a C30 column and a photodiode array (PDA) detector[16]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in hexane at a known concentration. Perform this step under dim red light to minimize isomerization.

  • Sample Preparation: Aliquot the stock solution into amber and clear HPLC vials. The amber vials will serve as the dark control, while the clear vials will be exposed to light.

  • Experimental Conditions:

    • Light Exposure Group: Place the clear vials in an incubator at a set temperature (e.g., 37°C) with a consistent light source.

    • Dark Control Group: Place the amber vials in the same incubator, shielded from light.

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each group for analysis.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Use a C30 column for optimal separation of carotenoid isomers.[17]

    • The mobile phase can be a gradient of solvents such as methanol, methyl-tert-butyl ether, and water.[18]

    • Monitor the elution profile at the characteristic absorbance maxima for zeta-carotene isomers (around 400 nm).[18][19]

  • Data Analysis:

    • Quantify the peak area of this compound and any newly formed isomers at each time point.

    • Calculate the degradation rate and half-life under each condition.

Protocol for In Vivo Stability and Bioavailability Assessment (Animal Model)

This protocol outlines a pharmacokinetic study in a rodent model to assess the absorption and metabolic fate of this compound.

Objective: To determine the plasma concentration-time profile and identify major metabolites of this compound following oral administration.

Materials:

  • Purified this compound

  • Edible oil (e.g., corn oil) for formulation

  • Animal model (e.g., Mongolian gerbils, which are a good model for human carotenoid metabolism)[20]

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Organic solvents for extraction (e.g., hexane, acetone, ethanol)[16]

  • HPLC-MS/MS system for analysis

Methodology:

  • Animal Acclimation and Dosing:

    • Acclimate the animals to the housing conditions.

    • Prepare a formulation of this compound in edible oil.

    • Administer a single oral dose of the formulation to each animal.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Extraction:

    • Extract carotenoids and their metabolites from the plasma samples using a liquid-liquid extraction method. A mixture of hexane, acetone, and ethanol is effective.[16] An antioxidant like butylated hydroxytoluene (BHT) should be included to prevent oxidation during extraction.[16]

  • HPLC-MS/MS Analysis:

    • Analyze the extracts using a sensitive HPLC-MS/MS method to identify and quantify this compound and its potential metabolites.

  • Data Analysis:

    • Plot the plasma concentration of this compound against time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Identify and tentatively quantify any detected metabolites.

Conclusion and Future Directions

The stability of this compound is a tale of two environments. In vitro, its stability is dictated by its inherent chemical susceptibility to light, heat, and oxygen, which can be meticulously controlled. In vivo, its fate is governed by a complex interplay of physiological processes that determine its bioavailability, metabolic transformation, and ultimate biological activity.

While cis-isomers are generally less stable, their potential for unique biological activities warrants further investigation. Future research should focus on direct comparative studies to quantify the degradation kinetics of this compound in various food matrices and to elucidate its specific metabolic pathways in humans. Such knowledge is indispensable for the rational design of functional foods and therapeutic agents that aim to leverage the potential health benefits of this and other carotenoid isomers.

References

  • Isomerization of carotenoids in photosynthesis and metabolic adaptation - PubMed Central. (URL: [Link])

  • Direct Observation of Differences of Carotenoid Polyene Chain cis/trans Isomers Resulting from Structural Topology - PubMed Central. (URL: [Link])

  • Cis and Trans Isomers of Beta-Carotene. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Determination of 9-cis beta-carotene and zeta-carotene in biological samples - PubMed. (URL: [Link])

  • Factors influencing the chemical stability of carotenoids in foods - PubMed. (URL: [Link])

  • HPLC Assessment of Carotenoids Stability During Food Pro- cessing - Sciforum. (URL: [Link])

  • Determination of 9-cis β-carotene and ζ-carotene in biological samples - ResearchGate. (URL: [Link])

  • Factors Influencing the Chemical Stability of Carotenoids in Foods - Taylor & Francis Online. (URL: [Link])

  • Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro - PubMed. (URL: [Link])

  • (PDF) Study on the Stability of Carotenoid Pigments - ResearchGate. (URL: [Link])

  • Chemical Stability and in vitro release properties of β-carotene in emulsions stabilized by Ulva fasciata polysaccharide - PubMed. (URL: [Link])

  • A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions - MDPI. (URL: [Link])

  • Structures of β-carotene and its four major cis isomers. - ResearchGate. (URL: [Link])

  • Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC - NIH. (URL: [Link])

  • Methods for Assessing Aspects of Carotenoid Bioavailability - Bentham Science Publishers. (URL: [Link])

  • (PDF) Analysis Methods of Carotenoids - ResearchGate. (URL: [Link])

  • Bioavailability of Dietary Carotenoids: Intestinal Absorption and Metabolism - J-Stage. (URL: [Link])

  • Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products | Omics. (URL: [Link])

  • Distinct pathways for the absorption and metabolism of β-carotene and zeaxanthin in the mouse intestine | Request PDF - ResearchGate. (URL: [Link])

  • Analytical Procedures for Detecting Carotenoids of Carrot (Daucus carota L.) Roots and Tomato (Lycopersicum esculentum) Fruits1 - ASHS Journals. (URL: [Link])

  • Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - MDPI. (URL: [Link])

  • Chapter: 8 •-Carotene and Other Carotenoids - National Academies of Sciences, Engineering, and Medicine. (URL: [Link])

  • 2 a Carotenoid biosynthesis and degradation pathways. Multi-step... - ResearchGate. (URL: [Link])

  • The challenge to reach nutritional adequacy for vitamin A: β-carotene bioavailability and conversion--evidence in humans - PubMed. (URL: [Link])

  • β-Carotene in the human body: metabolic bioactivation pathways - from digestion to tissue distribution and excretion. (URL: [Link])

  • The relative vitamin A value of 9-cis and 13-cis β-Carotene as compared to all-trans β-Carotene in Mongolian gerbils - GOV.UK. (URL: [Link])

  • zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed. (URL: [Link])

  • Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC. (URL: [Link])

  • 9,9'-Dicis-zeta-carotene desaturase - Wikipedia. (URL: [Link])

  • This compound (CHEBI:48716) - EMBL-EBI. (URL: [Link])

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - OUCI. (URL: [Link])

  • Provitamin A Carotenoids as a Dietary Source of Vitamin A - ResearchGate. (URL: [Link])

  • Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - MDPI. (URL: [Link])

  • Pathways for Carotenoid Biosynthesis, Degradation, and Storage | Request PDF. (URL: [Link])

  • Kinetic Study of Encapsulated β-Carotene Degradation in Aqueous Environments: A Review. (URL: [Link])

  • Mechanism of beta-carotene degradation - PMC - PubMed Central. (URL: [Link])

  • 1 Carotene biosynthesis and degradation pathways: Main steps of the... - ResearchGate. (URL: [Link])

  • This compound desaturase (EC 1.3.5.6) | Protein Target - PubChem. (URL: [Link])

  • (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - ResearchGate. (URL: [Link])

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of scientific inquiry extends beyond the final data point. The responsible management of laboratory reagents, including intermediates like 9,9'-Di-cis-zeta-carotene, is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory awareness. While this compound is an essential intermediate in the plant carotenoid biosynthetic pathway, its end-of-life management demands the same rigor as its application in your research.[1]

Core Directive: A Proactive Approach to Safety and Compliance

This document is structured to provide clear, actionable guidance that prioritizes safety and environmental stewardship. It moves beyond a simple checklist to explain the "why" behind each procedural step, empowering you to make informed decisions in your laboratory.

Scientific Integrity in Disposal: An E-E-A-T Framework

Our methodology is built upon the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness. Every recommendation is rooted in established chemical safety principles and an understanding of the unique properties of carotenoids.

Hazard Assessment: Proceeding with Prudence

However, in the absence of definitive data, it is imperative to handle this compound with a conservative approach, treating it as a potentially hazardous chemical. This principle of prudent practice is the cornerstone of laboratory safety.

Key Chemical Characteristics Influencing Disposal:

PropertyImplication for Handling and Disposal
Sensitivity to Light, Air, and Heat Carotenoids are susceptible to degradation through isomerization and oxidation when exposed to light, air, and heat.[4][5] This necessitates storage in a cool, dark place, preferably under an inert atmosphere, and minimizing exposure during handling and disposal procedures.
Solubility This compound, like other carotenoids, is practically insoluble in water but shows good solubility in organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane (DCM).[4] This dictates the choice of solvents for dissolving residues before disposal.
Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dusts or aerosols.

Step-by-Step Disposal Protocol

This protocol addresses the disposal of both solid this compound and solutions containing the compound.

Disposal of Solid this compound Waste
  • Collection:

    • Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid generating dust.

    • Place the collected solid into a clearly labeled, sealable container. The container must be compatible with chemical waste.[6]

  • Labeling:

    • Label the waste container as "Hazardous Waste" (or as required by your institution).

    • Clearly list the contents: "this compound, Solid Waste."

    • Include the approximate amount of waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated and away from incompatible materials.[7]

  • Pickup:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport hazardous waste yourself.[8]

Disposal of this compound Solutions
  • Collection:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[6]

    • Crucially, do not mix incompatible waste streams. For instance, halogenated solvent waste (e.g., chloroform, DCM) should be collected separately from non-halogenated solvent waste.[8]

  • Labeling:

    • Label the container as "Hazardous Waste" (or as per your institutional guidelines).

    • List all chemical constituents by their full names and estimate their percentages. For example: "this compound (~1%), Chloroform (99%)."

    • Keep the container securely closed when not in use.[6]

  • Storage and Pickup:

    • Store the waste container in your lab's designated hazardous waste accumulation area, using secondary containment for liquids.[6]

    • Contact your EHS office for waste collection.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Rinsing:

    • Rinse the empty container three times with a suitable organic solvent in which carotenoids are soluble (e.g., tetrahydrofuran, chloroform, or dichloromethane).

    • The first rinseate must be collected and disposed of as hazardous waste. [6] Subsequent rinses can also be collected as hazardous waste.

  • Disposal:

    • Once triple-rinsed and air-dried, deface or remove the original label.[8]

    • The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or involves a volatile solvent.

  • Don the appropriate PPE.

  • Contain the spill using absorbent materials from a chemical spill kit.

  • Clean the spill area. For a solid spill, carefully sweep it up. For a liquid spill, use absorbent pads.

  • All materials used for cleanup must be treated as hazardous waste. [8] Place them in a sealed, labeled container and arrange for disposal through your EHS department.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Protocol cluster_solution_disposal Solution Waste Protocol Waste This compound Waste Solid Solid Residue Waste->Solid Is it solid? Solution Solution Waste->Solution Is it a solution? CollectSolid Collect in Labeled, Sealable Container Solid->CollectSolid CollectSolution Collect in Labeled, Compatible Container (Segregate Solvents) Solution->CollectSolution StoreSolid Store in Designated Hazardous Waste Area CollectSolid->StoreSolid PickupSolid Arrange EHS Pickup StoreSolid->PickupSolid StoreSolution Store in Secondary Containment CollectSolution->StoreSolution PickupSolution Arrange EHS Pickup StoreSolution->PickupSolution

Caption: Disposal workflow for this compound.

Regulatory Compliance: A Shared Responsibility

It is crucial to remember that chemical waste disposal is governed by federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[7] Academic laboratories may also be subject to the standards outlined in Subpart K of the EPA's regulations.[9]

Your institution's EHS office is your primary resource for ensuring compliance. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules. Always consult with them to ensure your laboratory's procedures align with all applicable regulations.

References

  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • American Chemical Society.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Vanderbilt University.
  • Sigma-Aldrich. (Date not available).
  • Schieber, A., & Weber, F. (Date not available).
  • Iordache, A., et al. (2016, June 21). Methods of Analysis (Extraction, Separation, Identification and Quantification)
  • Rodriguez-Amaya, D. B. (Date not available). Analysis Methods of Carotenoids.
  • Sigma-Aldrich. (2025, April 28).
  • Cayman Chemical. (2022, November 28).
  • Shimadzu Scientific US. (2021, May 19). Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40. YouTube.
  • HarvestPlus. (Date not available). HarvestPlus Handbook for Carotenoid Analysis. GOV.UK.
  • Benchchem. (Date not available). This compound|High-Purity Reference Standard.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,9'-Di-cis-zeta-carotene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation is intrinsically linked to a foundational commitment to safety. While 9,9'-Di-cis-zeta-carotene is a pivotal intermediate in the carotenoid biosynthetic pathway, its specific handling protocols are not widely documented.[1][2] This guide provides a comprehensive operational plan, synthesizing data from closely related carotenoids and established laboratory safety principles to ensure the integrity of your research and, most importantly, your personal safety.

Our approach is built on a risk-assessment model. While safety data sheets (SDS) for the analogous compound β-carotene indicate it is not a hazardous substance, prudent laboratory practice demands we treat all chemicals with respect.[3][4][5] The primary considerations for this compound, a solid isomer of ζ-carotene, are its physical form (a powder that can become airborne), its sensitivity to environmental factors, and the general principles of chemical handling.[1]

Hazard Assessment & Key Considerations

Before handling this compound, it is crucial to understand its properties and potential, albeit minimal, hazards.

  • Physical State: The compound is a solid, likely a powder.[1] The primary physical hazard is the potential for inhalation of fine dust particles, which may cause respiratory irritation.[6][7]

  • Chemical Stability: Like most carotenoids, this compound is sensitive to light, air (oxygen), and heat.[6][8] Improper storage and handling can lead to degradation, compromising experimental results.[9][10] It should be stored in a tightly sealed, light-proof container, under an inert atmosphere (like argon), and at a recommended temperature of -20°C.[3]

  • Reactivity: Avoid strong oxidizing agents, reducing agents, strong acids, and strong bases.[6][7] One SDS for β-carotene notes a risk of explosion if the material is heated under confinement, a factor to consider during any thermal processing.[3][11]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate risks of exposure and contamination. The following table summarizes the required equipment for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Retrieving from Storage Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Standard Lab CoatNot generally required
Weighing & Handling Solid Safety GogglesChemical-Resistant Gloves (Nitrile)Standard Lab CoatRecommended if dust is generated (N95 or higher)
Preparing Solutions Safety Goggles or Face Shield over Safety GlassesChemical-Resistant Gloves (Nitrile)Standard Lab CoatNot required if performed in a fume hood
Spill Cleanup (Solid) Safety GogglesChemical-Resistant Gloves (Nitrile)Standard Lab CoatRequired (N95 or higher)
Detailed PPE Specifications:
  • Eye and Face Protection : At a minimum, safety glasses with side shields should be worn.[6] When handling the powdered form or when there is a risk of splashing, tightly fitting safety goggles are required.[6][12] A face shield worn over safety glasses provides an additional layer of protection against splashes during solution preparation.[13]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn at all times to prevent skin contact.[3][6] Although carotenoids are not classified as skin irritants, this practice prevents staining and potential unknown long-term effects.[5] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[3]

  • Body Protection : A standard laboratory coat should be kept buttoned to protect against incidental contact and spills.[14][15] For larger-scale operations, a chemical-resistant apron may be worn over the lab coat.[16]

  • Respiratory Protection : While not typically required for handling small quantities in a well-ventilated area, a NIOSH-certified respirator (e.g., N95) should be used if dust is generated, particularly when weighing or transferring the solid compound outside of a chemical fume hood.[4][6]

Operational and Disposal Plans

Proper procedure is as critical as the PPE itself. The following step-by-step guidance ensures safety from storage to disposal.

Experimental Workflow: From Solid to Solution

G cluster_prep Pre-Handling & Storage cluster_weighing Handling Solid Compound cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal storage Store at -20°C Inert Atmosphere Protect from Light ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe_check workspace Prepare Workspace (Clean, Uncluttered) ppe_check->workspace fume_hood Work in Fume Hood or Ventilated Area workspace->fume_hood Transfer Container weigh Weigh Compound (Use anti-static weigh paper) fume_hood->weigh minimize_dust Handle Gently to Minimize Dust weigh->minimize_dust add_solvent Add Solid to Solvent (Not vice-versa) minimize_dust->add_solvent Transfer Solid dissolve Dissolve using sonication or gentle agitation add_solvent->dissolve protect_solution Protect Solution from Light (Amber vials, foil) dissolve->protect_solution dispose_solid Dispose of Contaminated Solids (Gloves, paper) in designated non-hazardous chemical waste protect_solution->dispose_solid clean_area Clean Work Area dispose_solid->clean_area

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before retrieving the compound from storage, ensure your workspace is clean and uncluttered.[6] Have all necessary equipment, including spill cleanup materials, readily accessible. Don the appropriate PPE as outlined in the table above.

  • Handling the Solid :

    • To minimize dust, handle the solid form of this compound in a chemical fume hood or a well-ventilated area.[6]

    • Use spatulas and other appropriate tools to transfer the powder. Avoid any actions that could cause the powder to become airborne.

    • If working outside a fume hood, wearing an N95 respirator is a necessary precaution against inhalation.

  • Preparing Solutions :

    • Slowly add the weighed solid to the solvent to prevent splashing.

    • Since carotenoids are light-sensitive, prepare solutions in a dimly lit area.[9]

    • Use amber-colored glassware or wrap containers in aluminum foil to protect the solution from light degradation during the experiment and storage.[9][10]

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.

  • Eye Contact : Flush eyes with water for at least 15 minutes as a precaution, holding the eyelids open.[3] Seek medical attention if irritation persists.

  • Inhalation : If dust is inhaled, move the individual to fresh air.[3] If breathing becomes difficult, seek immediate medical attention.

  • Spill : For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[3] Clean the area with an appropriate solvent.

Disposal Plan

Based on guidance for β-carotene, this compound is not classified as a hazardous substance for disposal.[6][17]

  • Solid Waste : Collect unused solid compound and any disposables contaminated with it (e.g., gloves, weigh paper, paper towels) in a dedicated, clearly labeled waste container. This can be disposed of as non-hazardous chemical waste according to your institution's guidelines.[6][17]

  • Liquid Waste : While small amounts of dilute β-carotene solutions are sometimes deemed safe for drain disposal with copious amounts of water, it is best practice to consult your institution's Environmental Health & Safety (EHS) office. For solutions containing organic solvents, dispose of them in the appropriate hazardous liquid waste stream.

By adhering to these protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available from: [Link]

  • Zeta-Carotene | C40H60 | CID 6440490. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Photography Lab Safety Guidelines for Lab Workers & Students. California State University, Long Beach. Available from: [Link]

  • Laboratory safety regulations for 'Photochemistry' | Mind Map. EdrawMind. Available from: [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. Available from: [Link]

  • Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. PubMed Central, National Institutes of Health. Available from: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Available from: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available from: [Link]

  • Carotenoids degradation and precautions during processing. ResearchGate. Available from: [Link]

  • Trash Disposal. Princeton University Environmental Health and Safety. Available from: [Link]

  • Safety Data Sheet for β-Carotene. Szabo-Scandic. Available from: [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. Available from: [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. Available from: [Link]

  • 9,9'-Dicis-zeta-carotene desaturase. Wikipedia. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.